molecular formula C15H18O3 B1325153 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1177724-92-3

7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Cat. No.: B1325153
CAS No.: 1177724-92-3
M. Wt: 246.3 g/mol
InChI Key: DFXURMDUNBMQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-hydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-4-6-15(7-5-10)9-13(17)12-3-2-11(16)8-14(12)18-15/h2-3,8,10,16H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXURMDUNBMQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, a molecule of significant interest within medicinal chemistry and drug discovery. The spirochromanone scaffold is a privileged structure, known to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1] This document delineates a plausible and well-supported two-step synthetic pathway, commencing with the synthesis of a key intermediate, 2',4'-dihydroxypropiophenone, via a Friedel-Crafts acylation of resorcinol. The subsequent and final step involves a catalyzed Kabbe condensation with 4-methylcyclohexanone to construct the target spirocyclic system.[2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Significance of Spirochromanones in Drug Discovery

Spirocyclic systems have garnered considerable attention in contemporary medicinal chemistry due to their unique three-dimensional architecture.[4] The incorporation of a spiro center introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Among these, the spirochromanone framework is particularly noteworthy, appearing in a variety of natural products and pharmacologically active compounds.[2][5] The chroman-4-one moiety itself is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

The target molecule, this compound (CAS No. 62756-43-8 for the demethylated analog), combines the key features of a chromanone with a spiro-fused methylated cyclohexane ring.[7][8] The 7-hydroxy group offers a site for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide details a practical and efficient synthetic approach to this valuable scaffold.

Proposed Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The overall strategy is depicted below:

Synthetic_Pathway Resorcinol Resorcinol Intermediate 2',4'-Dihydroxypropiophenone Resorcinol->Intermediate Step 1: Friedel-Crafts Acylation   ZnCl₂ or TFMSA PropionylChloride Propionyl Chloride / Acid Target This compound Intermediate->Target Step 2: Kabbe Condensation   Pyrrolidine, Butyric Acid, DMSO Methylcyclohexanone 4-Methylcyclohexanone Methylcyclohexanone->Target

Caption: Proposed two-step synthesis of the target spirochromanone.

Step 1: Synthesis of 2',4'-Dihydroxypropiophenone (Intermediate)

The initial step involves the acylation of resorcinol to introduce the propionyl group, which will ultimately form the C3 and C4 atoms of the chromanone ring. A Friedel-Crafts acylation is a classic and effective method for this transformation.

Rationale and Mechanistic Considerations

The Friedel-Crafts acylation of resorcinol with propionic acid (or its more reactive derivative, propionyl chloride) in the presence of a Lewis acid, such as zinc chloride (ZnCl₂) or a strong protic acid like trifluoromethanesulfonic acid (TFMSA), proceeds via an electrophilic aromatic substitution mechanism.[5][9] The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. Acylation is expected to occur at the C4 position, which is para to one hydroxyl group and ortho to the other, due to the high electron density at this position.

Detailed Experimental Protocol
  • Reagents and Materials:

    • Resorcinol

    • 3-Bromopropionic acid or Propionic acid

    • Trifluoromethanesulfonic acid (TFMSA) or anhydrous Zinc Chloride (ZnCl₂)

    • Chloroform

    • Sodium hydroxide (NaOH) solution (2 M)

    • Sulfuric acid (H₂SO₄) solution (6 M)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure (adapted from the synthesis of 7-hydroxychroman-4-one): [5]

    • To a round-bottom flask, add resorcinol (1.0 eq.) and 3-bromopropionic acid (1.01 eq.).

    • Carefully add trifluoromethanesulfonic acid (3.0 eq.) to the flask.

    • Fit the flask with a condenser and heat the reaction mixture at 80°C with magnetic stirring for 1 hour.

    • After cooling to room temperature, add chloroform and transfer the mixture to a separatory funnel.

    • Extract with distilled water. The aqueous phase is further washed with chloroform.

    • The combined organic phases are washed with water and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the intermediate 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

    • This intermediate is then added to a 2 M NaOH solution at 5°C and stirred at room temperature for 2 hours to effect intramolecular cyclization.

    • The reaction mixture is cooled to 5°C, and the pH is adjusted to 2 with 6 M H₂SO₄.

    • The product is extracted with chloroform, and the organic phase is dried and concentrated to yield 7-hydroxychroman-4-one. For the synthesis of the propiophenone intermediate, the cyclization step is omitted.

Step 2: Kabbe Condensation for Spirocycle Formation

The cornerstone of this synthesis is the Kabbe condensation, which facilitates the construction of the spirochromanone core from the 2',4'-dihydroxypropiophenone intermediate and 4-methylcyclohexanone.[2][10]

Rationale and Mechanistic Insights

The Kabbe condensation is a powerful organocatalyzed reaction that typically utilizes a secondary amine, such as pyrrolidine, and a carboxylic acid co-catalyst.[2][10] The reaction proceeds through the in-situ formation of an enamine from 4-methylcyclohexanone and pyrrolidine. This enamine then acts as a nucleophile, attacking the carbonyl group of the propiophenone. A subsequent intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group onto the iminium ion, followed by dehydration, leads to the formation of the spirocyclic system.

Kabbe_Mechanism cluster_0 Enamine Formation cluster_1 Spirocyclization Cascade Ketone 4-Methylcyclohexanone Enamine Enamine Intermediate Ketone->Enamine + Pyrrolidine, -H₂O Pyrrolidine Pyrrolidine Adduct Michael-type Adduct Enamine->Adduct Nucleophilic Attack Propiophenone 2',4'-Dihydroxypropiophenone Propiophenone->Adduct Iminium Iminium Intermediate Adduct->Iminium Proton Transfer Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Target Target Spirochromanone Cyclized->Target Dehydration & Tautomerization

Caption: Plausible mechanism of the Kabbe condensation.

Detailed Experimental Protocol
  • Reagents and Materials:

    • 2',4'-Dihydroxypropiophenone

    • 4-Methylcyclohexanone

    • Pyrrolidine

    • Butyric acid

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Round-bottom flask, magnetic stirrer, syringes.

  • Procedure (adapted from a modern Kabbe condensation protocol): [2][10]

    • Flame-dry a round-bottom flask under vacuum and maintain a nitrogen atmosphere.

    • Charge the flask with freshly distilled pyrrolidine (1.5 eq.) and anhydrous DMSO.

    • Add butyric acid (0.5 eq.) via syringe. The mixture is stirred for 10 minutes.

    • Add 4-methylcyclohexanone (1.1 eq.) to the mixture and stir for 15 minutes. The solution may turn pale yellow.

    • Add 2',4'-dihydroxypropiophenone (1.0 eq.) as a solution in DMSO.

    • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the chromanone ring, the methylene protons of the chromanone and cyclohexane rings, the methine proton of the cyclohexane ring, and the methyl group protons. The phenolic proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the spiro carbon, the aromatic carbons (with characteristic shifts for those bearing oxygen substituents), and the aliphatic carbons of the cyclohexane ring.

  • FT-IR: Characteristic absorption bands are expected for the phenolic O-H stretch, the carbonyl C=O stretch of the ketone, and C-O stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the target compound.

Physicochemical Properties

The following table summarizes some of the known and predicted properties of the related 7-hydroxyspiro[chroman-2,1'-cyclohexan]-4-one.

PropertyValueSource
Molecular Formula C₁₄H₁₆O₃[8]
Molecular Weight 232.28 g/mol [8]
Topological Polar Surface Area 46.53 Ų[8]
Predicted LogP 3.06[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of this compound. The use of a Friedel-Crafts acylation followed by a Kabbe condensation represents a convergent and practical approach to this valuable spirocyclic scaffold. The 7-hydroxy group serves as a versatile handle for the synthesis of a diverse array of derivatives, which can be invaluable for exploring the SAR of this compound class in various drug discovery programs. Further optimization of reaction conditions and exploration of alternative catalytic systems could lead to even more efficient and sustainable synthetic protocols.

References

  • Current time information in ಮೈಸೂರ್ ಡಿವಿಶನ್, IN. (n.d.). Google.
  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. (2025). Organic Syntheses, 102, 335–349. Retrieved from [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar, 4(2), 11898-11911. Retrieved from [Link]

  • Kumar, P., et al. (2018). Synthesis of 8′,11′-dihydrospiro[cyclohexane-1,2′-oxepino[2,3-h] chromen]-4′(3′H)-ones with ring closing metathesis as a key step. RSC Advances, 8(67), 38673–38680. Retrieved from [Link]

  • Kapuriya, N. P., et al. (2020). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2-dialkyl and 2-spiro-4-chromanones. Journal of Heterocyclic Chemistry, 57(8), 3369-3374. Retrieved from [Link]

  • Gomes, C. R. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5786. Retrieved from [Link]

  • Reactions of resorcinols with ketones. (2001). Russian Chemical Bulletin, 50, 2337–2341. Retrieved from [Link]

  • Chakroborty, S., et al. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Heterocycles, 104(1), 26-69. Retrieved from [Link]

  • Chakroborty, S., et al. (2022). RECENT PROGRESS ON SYNTHESIS OF SPIROCHROMANONE AND SPIROCHROMANE DERIVATIVES. Heterocycles, 104(1), 26. Retrieved from [Link]

  • Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for manufacture of resorcinol. (1993). Google Patents.
  • The condensation reaction between resorcinol and aldehyde. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. (2022). Molecules, 27(23), 8507. Retrieved from [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry, 20, 177-185. Retrieved from [Link]

  • 2-Bromo-2-cyclohexen-1-one. (n.d.). Organic Syntheses. Retrieved from [Link]

  • MCQ-250: About reaction of Resorcinol by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2022, August 26). YouTube. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). Molecules, 23(10), 2548. Retrieved from [Link]

  • Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl- chroman-2-ones. (2004). Arkivoc, 2004(1), 138-145. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Mechanistic Pathway of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a privileged structural motif in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them valuable scaffolds for targeting complex biological receptors. This guide provides an in-depth technical analysis of the formation of a specific spiro-heterocycle, 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. We will dissect the underlying reaction mechanism, present a validated experimental protocol, and explore the critical parameters governing the synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

Introduction to Spirochromanones

The chroman-4-one core is a fundamental building block found in a vast array of biologically active molecules. When integrated into a spirocyclic system at the C2 position, it forms a spirochromanone. This structural arrangement imparts significant conformational rigidity, a feature often correlated with enhanced binding affinity and selectivity for protein targets. The synthesis of such complex structures from simple, readily available starting materials is a key challenge in modern organic synthesis. This guide focuses on a direct and efficient acid-catalyzed approach to construct the this compound scaffold, elucidating the mechanistic intricacies of the key bond-forming events.

Retrosynthetic Analysis and Precursor Selection

A logical retrosynthetic disconnection of the target molecule points to two primary building blocks: Resorcinol and 4-methylcyclohexanone .

  • Resorcinol (1,3-dihydroxybenzene): This precursor provides the electron-rich aromatic ring and the nucleophilic phenol group necessary for forming the chromanone system. The meta-dihydroxy arrangement is crucial for activating the ring towards electrophilic attack at the C2, C4, and C6 positions.[1]

  • 4-methylcyclohexanone: This cyclic ketone serves as the electrophilic partner and contributes the spiro-linked cyclohexane ring. The methyl group at the 4'-position is a simple substitution to demonstrate the versatility of the reaction.

The overall transformation is a domino reaction involving an intermolecular C-alkylation (a Friedel-Crafts-type reaction) followed by an intramolecular O-alkylation (ether formation), all orchestrated under acidic conditions.

The Reaction Mechanism: An Acid-Catalyzed Cascade

The formation of the spirochromanone proceeds through a series of well-defined, acid-catalyzed steps. While the synthesis of coumarins via the Pechmann condensation is widely known[2][3], this transformation follows a distinct pathway to yield a saturated heterocyclic ring fused in a spiro manner.

Step 3.1: Electrophile Activation The reaction initiates with the protonation of the carbonyl oxygen of 4-methylcyclohexanone by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.

Step 3.2: Electrophilic Aromatic Substitution (EAS) The highly activated resorcinol ring, acting as a nucleophile, attacks the protonated carbonyl carbon. Due to the powerful ortho- and para-directing effects of the two hydroxyl groups, the attack occurs at the C2 position, which is ortho to one hydroxyl and para to the other, leading to the formation of a tertiary alcohol intermediate. Phenols are known to react with ketones in this manner, often without the need for traditional Friedel-Crafts catalysts.[4]

Step 3.3: Carbocation Formation and Intramolecular Cyclization The newly formed tertiary alcohol is protonated by the acid catalyst, followed by the elimination of a water molecule to generate a stabilized tertiary carbocation. The proximate phenolic hydroxyl group at C1 of the resorcinol moiety then acts as an intramolecular nucleophile, attacking the carbocation. This key step closes the heterocyclic ring and establishes the spiro center.

Step 3.4: Tautomerization and Rearomatization A final deprotonation and tautomerization sequence occurs to re-establish aromaticity in the resorcinol ring and yield the final, stable this compound product.

The entire mechanistic sequence is depicted in the diagram below.

G Reactants Resorcinol + 4-Methylcyclohexanone + H⁺ (Catalyst) ActivatedKetone Protonated 4-Methylcyclohexanone (Enhanced Electrophile) Reactants->ActivatedKetone Step 1: Electrophile Activation EAS Intermediate after Electrophilic Aromatic Substitution ActivatedKetone->EAS Step 2: Nucleophilic Attack by Resorcinol (EAS) Carbocation Tertiary Carbocation (after H₂O loss) EAS->Carbocation Step 3: Protonation & Dehydration Cyclized Protonated Spiro Intermediate Carbocation->Cyclized Step 4: Intramolecular O-Alkylation (Cyclization) Product This compound Cyclized->Product Step 5: Deprotonation & Tautomerization

Sources

An In-depth Technical Guide to 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising frontier in medicinal chemistry. Among these, the spiro[chromene-2,1'-cyclohexan]-4(3H)-one scaffold represents a privileged heterocyclic system with diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and therapeutic potential of this scaffold, with a specific focus on the 7-hydroxy-4'-methyl substituted derivative. While direct experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust framework for its investigation and application in drug discovery. We will delve into the causality behind experimental choices for synthesis and characterization, present data in a clear and comparative format, and provide detailed experimental protocols to empower researchers in the field.

Introduction: The Spirochromanone Core - A Gateway to Novel Therapeutics

The fusion of a chromanone moiety with a cyclohexane ring via a spirocyclic junction creates a rigid and conformationally constrained molecular framework. This unique topology is often associated with enhanced biological activity and improved pharmacokinetic profiles compared to their planar counterparts. Spirochromanones have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[1][2][3] The introduction of substituents, such as a hydroxyl group at the 7-position and a methyl group at the 4'-position of the cyclohexyl ring, is anticipated to modulate these properties, offering opportunities for fine-tuning the therapeutic potential.

Physicochemical Properties and Structural Features

Table 1: Predicted Physicochemical Properties of the Spirochromanone Core

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₅H₁₆O₃Based on the chemical structure.
Molecular Weight ~244.29 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar chromanone derivatives are solids.[4]
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water.The presence of both polar (hydroxyl, ketone) and non-polar (aromatic, cyclohexyl) groups suggests this solubility profile.
Hydrogen Bond Donors 1 (from the hydroxyl group)Important for molecular interactions and target binding.
Hydrogen Bond Acceptors 3 (from the ketone and ether oxygens)Contributes to solubility and binding affinity.
LogP (lipophilicity) Moderately lipophilicThe combination of the aromatic ring and cyclohexane suggests a balance between hydrophilic and lipophilic character.

Synthesis Strategies: Building the Spirocyclic Framework

The synthesis of spirochromanones can be achieved through various strategic approaches. Multicomponent reactions and organocatalyzed cascade reactions are particularly powerful for constructing this complex scaffold in an efficient manner.[5]

General Synthetic Approach: A Retro-Synthetic Analysis

A plausible synthetic route to 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one would likely involve the reaction of a substituted phenol with a cyclohexanone derivative.

G Target This compound Intermediate1 Chalcone Intermediate Target->Intermediate1 Intramolecular Michael Addition StartingMaterial1 Resorcinol Intermediate1->StartingMaterial1 Condensation StartingMaterial3 α,β-Unsaturated Ketone Intermediate1->StartingMaterial3 StartingMaterial2 4-Methylcyclohexanone StartingMaterial3->StartingMaterial2 Aldol Condensation

Caption: Retrosynthetic analysis for the target spirochromanone.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a spirochromanone derivative, adapted from literature procedures for analogous compounds.[5]

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate hydroxyacetophenone (e.g., 2,4-dihydroxyacetophenone) in ethanol, add 4-methylcyclohexanone.

  • Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Oxa-Michael Addition for Spirocyclization

  • Dissolve the chalcone intermediate in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate the intramolecular cyclization.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude spirochromanone by column chromatography to yield the final product.

G cluster_0 Synthesis Workflow Start Starting Materials (Hydroxyacetophenone, 4-Methylcyclohexanone) Step1 Chalcone Formation (Base-catalyzed condensation) Start->Step1 Step2 Purification (Recrystallization/ Chromatography) Step1->Step2 Step3 Intramolecular Oxa-Michael Addition (Base-catalyzed cyclization) Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Final Product (Spirochromanone) Step5->End

Caption: General workflow for the synthesis of spirochromanones.

Biological Activities and Therapeutic Potential

The spirochromanone scaffold is a versatile platform for the development of new therapeutic agents. The biological activities are often attributed to the rigid three-dimensional structure which allows for precise interactions with biological targets.[1]

Anti-inflammatory Activity

Several spirothiochromene and spirochromane derivatives have shown potent anti-inflammatory activity.[1][6] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2). The hydroxyl group at the 7-position of the target molecule could enhance this activity through hydrogen bonding interactions within the active site of target enzymes.

G Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Activates Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Spirochromanone Spirochromanone Derivative Spirochromanone->COX2 Inhibits

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial and Antifungal Activities

Spirochromanone derivatives have exhibited significant activity against a range of bacterial and fungal pathogens.[1][3] The presence of a hydroxyl group can contribute to the antimicrobial effect by disrupting microbial membranes. The lipophilic nature of the cyclohexyl and methyl groups can facilitate passage through the microbial cell wall.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties. The 7-hydroxy group in the target molecule is expected to act as a radical scavenger, thereby protecting cells from oxidative damage. Derivatives of spirochromanes with vicinal bisphenol moieties have demonstrated potent antioxidant activity.[1]

Anticancer Potential

The cytotoxic potential of spiro-heterocycles against various cancer cell lines is an area of active research.[7][8] The rigid spiro-framework can lead to enhanced binding to anticancer targets. For instance, some 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown promising cytotoxic activity by inducing apoptosis and cell cycle arrest.[9]

Analytical Characterization

The structural elucidation of the synthesized this compound would rely on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise connectivity of atoms and the stereochemistry of the spiro center.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the hydroxyl (-OH), ketone (C=O), and ether (C-O-C) groups.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and stereochemistry.

Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While specific data for this molecule is yet to be widely published, the extensive research on related spirochromanones provides a strong foundation for its exploration. Future research should focus on the efficient and stereoselective synthesis of this compound, followed by a thorough evaluation of its biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the scaffold for specific therapeutic targets. The insights provided in this guide are intended to catalyze further investigation into this exciting class of molecules, ultimately leading to the discovery of new and effective drugs.

References

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 2023. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 2023. [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one | C10H8O4. PubChem. [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. [Link]

  • Synthesis of spirochromene derivatives. ResearchGate. [Link]

  • Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. HETEROCYCLES, 2022. [Link]

  • Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. Molbank, 2023. [Link]

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. ResearchGate. [Link]

  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. RSC Advances, 2021. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Organic Communications, 2021. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 2023. [Link]

  • Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Journal of Chemical Sciences, 2022. [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. The Journal of Organic Chemistry, 2020. [Link]

  • 7-hydroxy-2-methyl-4H-1-benzopyran-4-one. PubChem. [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers, 2021. [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. ResearchGate. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its anti-inflammatory activity. ScienceScholar, 2022. [Link]

Sources

A Methodological Guide to the Physicochemical Characterization of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage 'a drug must be present to be active' underscores the criticality of understanding a molecule's fundamental physical properties. For novel chemical entities such as 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, a spirocyclic compound incorporating the privileged chromenone scaffold, a thorough physicochemical characterization is not merely a perfunctory exercise but a cornerstone of a successful research campaign. Spirocyclic systems are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved target engagement and metabolic stability[1][2]. The chromenone core is also a well-established pharmacophore with a broad spectrum of biological activities[3].

This technical guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound. As this specific molecule is a novel entity with limited published data, this document will focus on the methodologies for its characterization, providing field-proven insights and detailed protocols. The principles and techniques outlined herein are broadly applicable to other spirochromene derivatives and novel small molecules, making this a valuable resource for researchers in medicinal chemistry and drug development. Understanding these properties is crucial as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its potential as a therapeutic agent[4][5].

Molecular Structure and Calculated Properties

A foundational step in the characterization of any novel compound is the elucidation of its structure and the in silico prediction of its basic properties. These calculated values, while not a substitute for experimental data, provide a valuable preliminary assessment.

Caption: 2D Structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular FormulaC15H18O3---
Molecular Weight246.30 g/mol ---
XLogP32.8Computational
Hydrogen Bond Donors1Computational
Hydrogen Bond Acceptors3Computational
Rotatable Bonds1Computational

Melting Point Determination: A Primary Indicator of Purity

The melting point of a solid crystalline compound is a fundamental physical property that provides a preliminary indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range[6].

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a standard digital melting point apparatus.

I. Materials and Apparatus

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp®)

  • Spatula

II. Step-by-Step Procedure

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any larger crystals.

  • Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved[7].

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.

  • Accurate Determination: Prepare a new capillary. Set the starting temperature to approximately 20°C below the approximate melting point observed in the rapid determination. Use a slow heating rate (1-2°C/min) to allow for thermal equilibrium between the sample, heating block, and thermometer[7].

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • Report the result as a melting range (e.g., 150-151.5°C).

III. Causality and Self-Validation

  • Why a slow heating rate is crucial: A slow heating rate ensures that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading. Heating too quickly can lead to a lag between the sample's actual temperature and the thermometer reading, resulting in an artificially high and broad melting range.

  • Self-validating system: The sharpness of the melting range is a self-validating indicator of purity. A broad range suggests the presence of impurities, prompting further purification of the compound.

Solubility Profiling: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that significantly influences a drug candidate's absorption and bioavailability[5][8]. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site. It is essential to determine both kinetic and thermodynamic solubility to gain a comprehensive understanding of a compound's behavior.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is the concentration of a compound in solution when it is added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. It reflects the compound's ability to remain in solution under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery[8].

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. It is a more accurate measure of a compound's intrinsic solubility and is crucial for later stages of drug development[8][9].

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the classic shake-flask method for determining thermodynamic solubility.

I. Materials and Apparatus

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermostated shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Glass vials

II. Step-by-Step Procedure

  • Sample Preparation: Accurately weigh an excess amount of the solid compound into a glass vial (e.g., 1 mg)[9].

  • Incubation: Add a known volume of PBS (e.g., 1 mL) to the vial. Seal the vial and place it in a thermostated shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[10].

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of the compound.

III. Causality and Self-Validation

  • Why an excess of solid is used: Ensuring an excess of the solid compound is present is crucial for establishing a true equilibrium between the solid and dissolved states, which is the definition of thermodynamic solubility.

  • Self-validating system: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. Additionally, analyzing samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached; the concentration should be consistent at these later time points.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Weigh excess solid thermo_incubate Incubate in buffer (24-48h) thermo_start->thermo_incubate Shake at constant T thermo_separate Centrifuge thermo_incubate->thermo_separate Pellet undissolved solid thermo_analyze Analyze supernatant (HPLC) thermo_separate->thermo_analyze thermo_end Equilibrium Solubility thermo_analyze->thermo_end kinetic_start Prepare DMSO stock kinetic_add Add to buffer kinetic_start->kinetic_add kinetic_incubate Incubate (e.g., 2h) kinetic_add->kinetic_incubate kinetic_filter Filter precipitate kinetic_incubate->kinetic_filter kinetic_analyze Analyze filtrate (HPLC) kinetic_filter->kinetic_analyze kinetic_end Kinetic Solubility kinetic_analyze->kinetic_end

Sources

1H and 13C NMR of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a complex heterocyclic molecule featuring a spirocyclic junction. Authored from the perspective of a Senior Application Scientist, this document synthesizes predictive data based on analogous structures with established methodologies to offer a detailed interpretation of the compound's spectral features. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of advanced NMR interpretation for complex molecules.

Introduction: The Structural Significance of Spirochromenones

Spirocyclic systems are prevalent in a variety of natural products and pharmacologically active compounds, often imparting unique three-dimensional conformations that can enhance binding affinity and selectivity for biological targets.[1] The title compound, this compound, combines a chromenone core, a common scaffold in bioactive molecules, with a spiro-fused cyclohexane ring. The precise determination of its structure, including the stereochemistry of the spiro center and the conformation of the cyclohexane ring, is critical for understanding its chemical properties and potential biological activity. High-field NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (HSQC, HMBC) experiments, provides the necessary resolution and connectivity information to achieve a complete and confident structural assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the aromatic, methylene, and aliphatic protons. The analysis below is based on established chemical shift ranges for similar functional groups and structural motifs.[2][3]

Aromatic Region (δ 6.0-8.0 ppm)

The 7-hydroxy-substituted aromatic ring of the chromenone core gives rise to a characteristic splitting pattern.

  • H-5: Expected to resonate furthest downfield in the aromatic region (around δ 7.6-7.8 ppm) as a doublet, due to its position ortho to the carbonyl group.

  • H-6 and H-8: These protons will appear in the more shielded region of the aromatic spectrum (around δ 6.7-6.9 ppm). H-8 is expected to be a doublet, while H-6 will be a doublet of doublets due to coupling with both H-5 and H-8.

  • 7-OH: The phenolic hydroxyl proton will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (typically δ 9.0-11.0 ppm in DMSO-d₆).[2]

Chromenone Methylene Protons (δ 2.5-3.0 ppm)

The methylene protons at the C-3 position of the chromenone ring are diastereotopic due to the adjacent spiro center. They are expected to resonate as a pair of doublets (an AX system) or a more complex multiplet.

  • H-3a and H-3b: Predicted to appear in the range of δ 2.7-2.9 ppm.

Cyclohexane and Methyl Protons (δ 0.8-2.0 ppm)

The protons of the 4'-methylcyclohexane ring will exhibit complex multiplets due to chair-chair interconversion and axial/equatorial environments.

  • Cyclohexane Protons: The ten protons on the cyclohexane ring will resonate in the aliphatic region (δ 1.2-2.0 ppm). The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

  • 4'-CH: The methine proton at the 4'-position will likely appear as a multiplet around δ 1.5-1.7 ppm.

  • 4'-CH₃: The methyl group protons are expected to be a doublet in the most upfield region of the spectrum (around δ 0.9-1.0 ppm), coupled to the 4'-methine proton.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule.

Carbonyl and Aromatic Carbons (δ 100-200 ppm)
  • C-4 (Carbonyl): The carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 190-195 ppm.[4]

  • Aromatic Carbons: The aromatic carbons will resonate between δ 102-165 ppm. The carbon bearing the hydroxyl group (C-7) and the oxygen-linked carbon (C-8a) will be in the more deshielded part of this range.

  • Spiro Carbon (C-2): The spiro carbon is a quaternary carbon and is expected to have a characteristic chemical shift around δ 75-85 ppm.[4]

Aliphatic Carbons (δ 20-50 ppm)
  • C-3: The methylene carbon of the chromenone ring is predicted to appear around δ 40-45 ppm.

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will resonate in the δ 25-40 ppm range.

  • 4'-CH₃: The methyl carbon will be the most shielded carbon, with a predicted chemical shift of δ 20-25 ppm.

Data Summary Tables

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-57.6-7.8d8.0-9.0
H-66.7-6.9dd8.0-9.0, 2.0-3.0
H-86.7-6.9d2.0-3.0
7-OH9.0-11.0br s-
H-3a, H-3b2.7-2.9m-
Cyclohexane H1.2-2.0m-
4'-CH1.5-1.7m-
4'-CH₃0.9-1.0d6.0-7.0

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4190-195
C-7160-165
C-8a155-160
C-5125-130
C-4a110-115
C-6110-115
C-8102-105
C-2 (Spiro)75-85
C-340-45
Cyclohexane C25-40
4'-CH₃20-25

Experimental Protocols and 2D NMR Correlation

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

NMR Data Acquisition

A sample of this compound (5-10 mg) should be dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to identify one-bond C-H correlations.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify two- and three-bond C-H correlations, which are crucial for assigning quaternary carbons and connecting different spin systems.[4]

Visualization of Experimental Workflow

G cluster_sample Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Dissolve Compound in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign_CH Assign Direct C-H Bonds HSQC->Assign_CH Assign_Fragments Connect Fragments & Assign Quaternary C's HMBC->Assign_Fragments Assign_CH->Assign_Fragments Final_Structure Confirm Final Structure Assign_Fragments->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Key HMBC Correlations for Structural Confirmation

The HMBC spectrum is the cornerstone for assembling the molecular structure. The following diagram illustrates some of the key expected correlations.

G cluster_structure Key HMBC Correlations cluster_correlations Proton → Carbon Correlations Structure H5 H-5 C4 C-4 (C=O) H5->C4 C8a C-8a H5->C8a H3 H-3 H3->C4 C2 C-2 (Spiro) H3->C2 H_cyclohexane Cyclohexane H's H_cyclohexane->C2 CH3 4'-CH₃ C4_prime C-4' CH3->C4_prime C3_prime C-3' CH3->C3_prime C5_prime C-5' CH3->C5_prime

Caption: Expected key HMBC correlations for structural assignment.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging data from analogous structures and outlining a systematic approach using 1D and 2D NMR techniques, researchers can confidently elucidate the complex structure of this spirocyclic compound. The methodologies and interpretations presented herein are grounded in the fundamental principles of NMR spectroscopy and serve as a practical guide for scientists in the field of drug discovery and chemical research.

References

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(84), 44755-44760. Available at: [Link]

  • Moskvina, V. S., et al. (2020). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their new heterocyclic derivatives. Ukrainica Bioorganica Acta, 18(1), 28-36. Available at: [Link]

  • Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(4). Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • EMAN RESEARCH PUBLISHING. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Journal of Medicinal and Chemical Sciences, 6(11), 2717-2729. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • MRI Questions. (2015). Chemical Shift. Retrieved from [Link]

Sources

mass spectrometry of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Authored by: A Senior Application Scientist

Introduction

This compound is a complex heterocyclic compound featuring a spiro linkage between a chromenone and a substituted cyclohexanone moiety. The chroman-4-one scaffold is a privileged nucleus found in a wide array of natural products with potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties[1]. The unique spirocyclic architecture, joining two distinct ring systems at a single quaternary carbon, presents a fascinating challenge for structural elucidation. Mass spectrometry is an indispensable tool for the characterization of such novel chemical entities, providing critical information on molecular weight and structural features through controlled fragmentation analysis.[2][3]

This technical guide provides a comprehensive analysis of the expected mass spectrometric behavior of this compound. We will explore suitable ionization techniques, predict fragmentation pathways based on established chemical principles, and propose detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Rationale for Ionization Technique Selection

The choice of ionization technique is paramount for obtaining structurally informative mass spectra. For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable and complementary methods.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to extensive and reproducible fragmentation.[4] This provides a detailed "fingerprint" spectrum that is highly valuable for structural elucidation and library matching. Given the presence of multiple functional groups and ring systems, EI is expected to induce characteristic cleavages that can be pieced together to confirm the compound's structure.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates intact molecular ions or protonated/deprotonated molecules ([M+H]⁺ or [M-H]⁻) with minimal fragmentation in the source.[5] This is crucial for unequivocally determining the molecular weight. The phenolic hydroxyl group and the carbonyl groups in the target molecule make it amenable to both positive and negative ion ESI. Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), can then be employed to induce fragmentation of the precursor ion, providing controlled structural analysis.[2][6] For flavonoids and other phenolic compounds, ESI-MS/MS is a powerful tool for characterization.[7][8][9]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the distinct functionalities of its chromenone and cyclohexanone moieties, as well as cleavages initiated at the spiro center.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺˙) will be formed, followed by a cascade of fragmentation events. The major fragmentation pathways are predicted to involve:

  • Retro-Diels-Alder (RDA) Reaction of the Chromenone Ring: Chromone systems are known to undergo characteristic RDA reactions.[10] This would involve the cleavage of the heterocyclic ring, leading to the expulsion of a neutral molecule and the formation of a radical cation.

  • Cleavage of the Cyclohexanone Ring: Ketones typically fragment via α-cleavage, where the bond adjacent to the carbonyl group is broken.[11] For the 4'-methylcyclohexanone ring, this could result in the loss of alkyl radicals. The NIST library spectrum for cyclohexanone shows characteristic losses that can be extrapolated to our substituted ring.[12]

  • Spiro Center Fragmentation: The spiro linkage itself can be a point of fragmentation, leading to the separation of the two ring systems or complex rearrangements.

Predicted EI Fragmentation Scheme

EI_Fragmentation M M⁺˙ (m/z 260) F1 Fragment A (m/z 162) [Chromenone moiety]⁺˙ M->F1 Spiro Cleavage F3 Fragment C (m/z 112) [Cyclohexenone]⁺˙ M->F3 Spiro Cleavage + H transfer F4 Fragment D (m/z 97) [Methylcyclohexyl radical cation]⁺˙ M->F4 Spiro Cleavage F2 Fragment B (m/z 134) [RDA product]⁺˙ F1->F2 RDA F5 Fragment E (m/z 106) [F2 - CO] F2->F5 - CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion mode, the protonated molecule [M+H]⁺ (m/z 261) will be the precursor ion. In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 259) will be selected. CID of these ions will likely induce the following fragmentations:

  • Loss of Water: The presence of the hydroxyl group and adjacent protons makes the loss of a neutral water molecule (18 Da) a probable event, especially in positive ion mode.

  • Ring Opening and Cleavage: Similar to EI, RDA and α-cleavages are expected, but they will be initiated from an even-electron species ([M+H]⁺ or [M-H]⁻), leading to different product ions.

  • Loss of CO: The carbonyl group in the chromenone ring can be lost as carbon monoxide (28 Da).

Predicted ESI-MS/MS Fragmentation Scheme (Positive Ion Mode)

ESI_Fragmentation MH [M+H]⁺ (m/z 261) F1 [M+H - H₂O]⁺ (m/z 243) MH->F1 - H₂O F2 [M+H - C₆H₁₀O]⁺ (m/z 151) MH->F2 Spiro Cleavage F3 [M+H - C₉H₆O₂]⁺ (m/z 101) MH->F3 Spiro Cleavage F4 [Fragment F2 - CO]⁺ (m/z 123) F2->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation for the protonated molecule.

Proposed Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for the chosen ionization mode.

    • For ESI Positive Mode: Use 50:50 methanol:water with 0.1% formic acid.

    • For ESI Negative Mode: Use 50:50 methanol:water with 0.1% ammonium hydroxide.

    • For GC-MS (EI): Dilute in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

Instrumentation and Parameters

The following tables summarize the recommended starting parameters for mass spectrometric analysis. These should be optimized to achieve the best signal-to-noise ratio and desired fragmentation.

Table 1: Proposed LC-ESI-MS/MS Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI Positive & NegativeTo obtain complementary fragmentation data and determine the most sensitive mode.
Capillary Voltage 3.5 - 4.5 kVOptimizes ion generation and transfer.
Nebulizer Gas (N₂) 30 - 50 psiFacilitates droplet formation.
Drying Gas (N₂) Flow 8 - 12 L/minAids in solvent evaporation.
Drying Gas Temp. 300 - 350 °CEnsures efficient desolvation.
MS1 Scan Range m/z 50 - 500To detect the precursor ion and any in-source fragments.
MS/MS Precursor Ion m/z 261 ([M+H]⁺) / 259 ([M-H]⁻)Isolation of the molecular ion for fragmentation.
Collision Energy (CID) 10 - 40 eV (Ramped)To observe the evolution of fragment ions as a function of energy.

Table 2: Proposed GC-EI-MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)To generate a reproducible fragmentation pattern.
Electron Energy 70 eVStandard energy for creating library-searchable spectra.
Ion Source Temp. 230 °CPrevents condensation of the analyte.
GC Column DB-5ms or equivalentA non-polar column suitable for a wide range of organic molecules.
Oven Program 100°C (1 min), ramp to 300°C at 15°C/minTo ensure good chromatographic separation and peak shape.
Scan Range m/z 40 - 500To capture the molecular ion and all significant fragments.

Data Interpretation and Structural Confirmation

The acquired mass spectra should be interpreted by comparing the observed m/z values with the predicted fragmentation pathways. High-resolution mass spectrometry (HRMS) is strongly recommended to determine the elemental composition of the precursor and fragment ions, which will provide a high degree of confidence in the structural assignments.[2][3] The fragmentation pattern of the chromenone moiety can be compared to literature data for similar structures, such as 7-hydroxy-4-methylcoumarin[13][14][15], while the cyclohexanone fragments can be compared to known spectra.[12]

Conclusion

The mass spectrometric analysis of this compound requires a systematic approach that leverages both hard and soft ionization techniques. By carefully selecting experimental parameters and applying fundamental principles of fragmentation, a wealth of structural information can be obtained. The predictive framework outlined in this guide serves as a robust starting point for the comprehensive characterization of this novel spirocyclic compound and other structurally related molecules, ultimately supporting the advancement of drug discovery and development programs.

References

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. [Link]

  • Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]

  • Krock, B., Tillmann, U., & Cembella, A. D. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 493. [Link]

  • Vessecchi, R., et al. (2011). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: A re-examination. Journal of Mass Spectrometry, 46(8), 739-747. [Link]

  • Reddy, D. S., et al. (2012). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Organic Letters, 14(1), 298-301. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • de Souza, L. L. S., et al. (2013). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 18(7), 8394-8406. [Link]

  • Pang, R., et al. (2021). Simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat and their relevant metabolites in edible fungi using ultra-performance liquid chromatography/tandem mass spectrometry. Scientific Reports, 11(1), 1547. [Link]

  • Gomes, M. J., et al. (2009). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of Heterocyclic Chemistry, 46(5), 944-949. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • NIST. (n.d.). Cyclohexanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Krock, B., Tillmann, U., & Cembella, A. D. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed. [Link]

  • S. J. Goolsby, J. S. Brodbelt. (2003). Differentiation of Flavonoid Glycoside Isomers by Using Metal Complexation and Electrospray Ionization Mass Spectrometry. CORE. [Link]

  • YouTube. (2021). Targeted Mass Spectrometry. [Link]

  • El-Haddad, A. E., et al. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. MDPI. [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4, 32163-32168. [Link]

  • Singh, S., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its derivatives as anti-inflammatory and analgesic agents. ScienceScholar. [Link]

  • Anderegg, R. J., Biemann, K., Büchi, G., & Cushman, M. (1976). Mass spectrometric peptide sequencing: cyclochlorotine. Journal of the American Chemical Society, 98(11), 3365-3370. [Link]

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. [Link]

  • Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. MDPI. [Link]

  • de Souza, L. L. S., et al. (2013). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. ResearchGate. [Link]

  • Unnisa, A., & Parveen, A. (2018). Synthesis and spectral analysis of 7-hydroxy-4-methyl coumarin and its derivatives. ResearchGate. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Kim, H. J., et al. (2020). Synthesis, Crystal Structure, and Biological Evaluation of a Spiro Compound as an Inhibitor of EGR-1-Regulated Gene Expression. Molecules, 25(15), 3465. [Link]

  • Ashoka, D., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Synthetic Communications, 52(6), 745-754. [Link]

  • Fayed, E. A., et al. (2009). Synthesis and molecular descriptor characterization of novel 4-hydroxy-chromene-2-one derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4678-4685. [Link]

  • Patil, S. (2019). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. IOSR Journal of Applied Chemistry, 12(7), 80-83. [Link]

  • Oakwood Chemical. (n.d.). 7-Hydroxy-4-methyl-2H-chromen-2-one. [Link]

Sources

A Technical Guide to the Structural Elucidation of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one: A Roadmap for Novel Spirochromene Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The crystal structure of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one has not yet been reported in the literature, presenting a unique opportunity for novel structural investigation. This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this target compound. By detailing the underlying principles and offering robust experimental protocols, this document serves as a roadmap for researchers seeking to elucidate the three-dimensional architecture of this and other novel spirochromene derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2][3][4] The insights gained from such structural analysis are paramount for understanding structure-activity relationships (SAR) and driving rational drug design.[5][6][7][8]

Introduction: The Significance of Spirochromenes and Structural Analysis

Spirocyclic systems are increasingly sought-after scaffolds in modern drug discovery.[1][2][3] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties, enhanced metabolic stability, and novel intellectual property landscapes.[4][9] The chromene moiety itself is a well-established pharmacophore present in a wide array of biologically active natural products and synthetic compounds.[10][11][12] The fusion of these two motifs in this compound suggests a promising candidate for further investigation.

The definitive method for understanding the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[13][14][15] An unambiguous crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling, understanding receptor binding, and guiding lead optimization efforts in drug development.[5][6][7][8]

This guide will navigate the reader through the essential stages of determining the crystal structure of a novel compound, using this compound as a primary example.

Proposed Synthesis of the Target Compound

A plausible synthetic route to the title compound involves a multi-step process, beginning with the synthesis of a chromanone precursor followed by a spirocyclization reaction. One potential approach is a three-component reaction, a powerful tool for building molecular complexity in a single step.[16]

Synthetic Scheme

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Spirocyclization A Resorcinol C 7-hydroxy-4-methylcoumarin A->C Pechmann Condensation (H2SO4) B Ethyl Acetoacetate B->C C_ref 7-hydroxy-4-methylcoumarin E Target Compound: This compound C_ref->E Base-catalyzed (e.g., Piperidine) D 4-Methylcyclohexanone D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

  • Reaction Setup: To a cooled (0 °C) round-bottom flask, add concentrated sulfuric acid (25 mL).

  • Addition of Reactants: Slowly and with stirring, add resorcinol (10 g, 90.8 mmol). Once dissolved, add ethyl acetoacetate (11.4 mL, 90.8 mmol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (200 g). A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then recrystallize from ethanol to yield 7-hydroxy-4-methylcoumarin as a white solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (5 g, 28.4 mmol) and 4-methylcyclohexanone (3.8 mL, 31.2 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target spiro compound.

Generation of Diffraction-Quality Single Crystals

Obtaining a single crystal of suitable size and quality is often the most challenging step in SC-XRD.[17] The goal is to create a supersaturated solution from which the compound will slowly precipitate in a highly ordered crystalline lattice.

Key Principles of Crystallization
  • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Too high a solubility makes it difficult to achieve supersaturation, while very low solubility may prevent dissolution altogether. A combination of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is often effective.

  • Slow Growth: Rapid precipitation leads to the formation of powders or small, poorly-ordered crystals. Slow, controlled changes in conditions (temperature or solvent concentration) are necessary for growing large, well-ordered single crystals.

Recommended Crystallization Protocol: Slow Evaporation
  • Solvent Screening: In a series of small vials, test the solubility of the purified spiro compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).

  • Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean glass vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced by a needle. This will allow the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) and allow it to stand undisturbed.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in at least one dimension), carefully remove them from the mother liquor using a spatula or a crystal mount.

G A Purified Compound B Dissolve in Suitable Solvent A->B C Filter Solution B->C D Slow Evaporation C->D E Single Crystal Formation D->E F Harvest Crystal E->F

Caption: Workflow for single crystal growth by slow evaporation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[13]

The SC-XRD Workflow

G cluster_0 Data Collection cluster_1 Data Processing & Structure Solution A Mount Crystal B Center in X-ray Beam A->B C Collect Diffraction Data B->C D Integration C->D E Scaling & Merging D->E F Space Group Determination E->F G Structure Solution F->G H Structure Refinement G->H I Validation H->I

Caption: General workflow for SC-XRD data collection and analysis.

Detailed Protocol for Data Collection and Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13][18] A complete dataset may take several hours to collect.[13]

  • Data Processing: The raw diffraction images are processed to determine the intensity of each reflection.[18][19] This involves:

    • Integration: Calculating the total intensity of each diffraction spot.[18][19]

    • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to create a final dataset.[18][20]

  • Structure Solution: The positions of the atoms in the unit cell are determined from the processed data. This is often achieved using "direct methods" or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data

Upon successful analysis, a wealth of structural information will be obtained. This data is typically presented in a standardized format.

ParameterDescriptionExpected Information for the Target Compound
Formula The chemical formula of the compound.C16H18O3
Molecular Weight The molecular weight of the compound.258.31 g/mol
Crystal System The crystal system (e.g., monoclinic, orthorhombic).To be determined
Space Group The symmetry of the crystal lattice.To be determined
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).To be determined
Volume (V) The volume of the unit cell.To be determined
Z The number of molecules per unit cell.To be determined
Density (calculated) The calculated density of the crystal.To be determined
R-factor (R1) A measure of the agreement between the calculated and observed structure factors.A value < 0.05 is desirable for a good quality structure.
Goodness-of-fit (GooF) An indicator of the quality of the refinement.A value close to 1.0 is ideal.

Conclusion: From Structure to Drug Discovery

The determination of the crystal structure of this compound is a critical step in unlocking its therapeutic potential. The three-dimensional information obtained will provide a solid foundation for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Computational Modeling: Performing docking studies with biological targets to predict binding modes and affinities.

  • Rational Drug Design: Guiding the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.[8]

  • Intellectual Property: A novel crystal structure can be a key component of a patent application.

This guide provides a comprehensive framework for achieving this pivotal goal. The successful elucidation of this spirochromene's crystal structure will not only contribute to the fundamental understanding of this compound class but also has the potential to accelerate the discovery of new and innovative medicines.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). Retrieved from [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis - Books. (2024, November 20). Retrieved from [Link]

  • Synthesis of spirochromene derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PubMed Central. (2022, August 12). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. (n.d.). Retrieved from [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. (2016, August 8). Retrieved from [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. (n.d.). Retrieved from [Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone - ACG Publications. (2021, September 19). Retrieved from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021, January 14). Retrieved from [Link]

  • The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. (2025, July 11). Retrieved from [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy - NIH. (n.d.). Retrieved from [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (n.d.). Retrieved from [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Chromen-2-one, Pyrano[3,4-c]chromene and Pyridino[3,4-c]chromene Derivatives as Potent Antimicrobial Agents - ResearchGate. (2025, August 8). Retrieved from [Link]

Sources

Spirochromene Derivatives: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds with significant biological activity is a perpetual frontier. Among these, spirochromene derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of bioactivity. Their unique three-dimensional structure, characterized by a spirocyclic junction, imparts a conformational rigidity that is often associated with enhanced potency and selectivity for biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of spirochromene derivatives, offering field-proven insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key structure-activity relationships.

The Architectural Advantage: Why Spirochromenes?

The spirocyclic core of these molecules, where two rings share a single carbon atom, is more than a structural curiosity; it is a key determinant of their biological prowess. This arrangement "escapes flatland," moving away from the planar structures of many traditional drug molecules. This three-dimensionality can lead to improved interactions with the complex topographies of biological targets such as enzymes and receptors, potentially leading to higher efficacy and reduced off-target effects. Furthermore, the chromene moiety, a bicyclic ether, is a well-established pharmacophore found in numerous natural products and synthetic drugs, contributing to a wide array of biological effects. The fusion of these two structural motifs in spirochromenes creates a powerful synergy, unlocking a diverse range of therapeutic possibilities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Spirochromene derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines[1][2].

Mechanism of Action: Disruption of the Cytoskeleton and Beyond

A primary mechanism through which certain spirochromene derivatives exert their anticancer effects is the inhibition of tubulin polymerization[3]. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin dynamics, these compounds can arrest the cell cycle, leading to apoptosis (programmed cell death).

Molecular docking studies have further elucidated the interaction of spirochromene derivatives with other key cancer-related targets, such as the Epidermal Growth Factor Receptor (EGFR) and B-RAF kinase, suggesting that some derivatives may possess dual inhibitory activities[4].

Spirochromene Spirochromene Derivative Tubulin Tubulin Spirochromene->Tubulin inhibits EGFR EGFR/ B-RAF Kinase Spirochromene->EGFR inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation Cell Proliferation EGFR->Proliferation

Anticancer mechanism of spirochromenes.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment[5].

  • Compound Treatment: Prepare serial dilutions of the spirochromene derivatives in the appropriate cell culture medium. Add the compounds to the wells containing the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).

  • MTT Addition: Following the incubation period, add 10 µL of MTT reagent to each well[5].

  • Formazan Formation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible under a microscope[5].

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals[5].

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization[5]. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Summary of Anticancer Activity Data
Compound ClassCancer Cell LineIC50 (µM)Reference
Spirobenzo[h]chromeneMCF-7 (Breast)6.3[4]
Spirooxindole-chromeneHOP-92 (Lung)Growth Inhibition of 43.19% at 10 µM
Spirooxindole-chromeneUO-31 (Renal)Growth Inhibition of 21.18% at 10 µM
Spiro-pyrrolidineMCF-7 (Breast)7.02 ± 0.6
Spiro-pyrrolidineWI-38 (Normal Lung)8.97 ± 0.9

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Spirochromene derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Mechanism of Action: Membrane Disruption

The antimicrobial action of many phenolic compounds, a common feature in spirochromene derivatives, is often attributed to their ability to disrupt microbial cell membranes[6]. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of the spirochromene scaffold likely facilitates its insertion into the lipid bilayer of the microbial membrane.

Spirochromene Spirochromene Derivative Membrane Microbial Cell Membrane Spirochromene->Membrane interacts with Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Antimicrobial mechanism of spirochromenes.
Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[7].

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Pick a few colonies of the test organism from an overnight agar culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard[8].

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the spirochromene derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate[8]. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours)[8].

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Summary of Antimicrobial Activity Data
Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-oneGram-positive & Gram-negative bacteriaas low as 2
Spiro-4H-pyran derivativeStaphylococcus aureus (clinical isolate)32[9]
Spiro-4H-pyran derivativeStreptococcus pyogenes (clinical isolate)64[9]
Spirooxindole-chromeneStaphylococcus aureusActive[10]
Spirooxindole-chromeneBacillus subtilisActive[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Spirochromene derivatives have demonstrated potent anti-inflammatory properties in various in vitro models.

Mechanism of Action: COX-2 Inhibition

A significant mechanism underlying the anti-inflammatory effects of some spirochromene derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme[11]. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Spirochromene Spirochromene Derivative COX2 COX-2 Enzyme Spirochromene->COX2 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Anti-inflammatory mechanism of spirochromenes.
Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Principle: When proteins are denatured by heat, they become turbid. The extent of this turbidity can be measured spectrophotometrically. An anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a test tube, mix 0.45 mL of a 1% aqueous solution of Bovine Serum Albumin (BSA) with 0.05 mL of the spirochromene derivative solution at various concentrations[12].

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N hydrochloric acid[12].

  • Incubation: Incubate the samples at room temperature for 20 minutes[12].

  • Heat Treatment: Heat the samples at 55°C in a water bath for 30 minutes[12].

  • Cooling and Absorbance Measurement: After cooling the samples to room temperature, measure the absorbance at 660 nm using a spectrophotometer[12]. Diclofenac sodium can be used as a positive control.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound. The IC50 value can be determined from a dose-response curve.

Summary of Anti-inflammatory Activity Data
Compound ClassAssayIC50 (µg/mL)Reference
Spiro thiochromene–oxindoleBSA Denaturation127.477 ± 2.285[11]
Spiro thiochromene–oxindoleBSA Denaturation190.738 ± 3.561[11]
Spiro thiochromene–oxindoleBSA Denaturation285.806 ± 8.894[11]

Other Notable Biological Activities

Beyond the major activities discussed above, spirochromene derivatives have shown promise in other therapeutic areas.

Antioxidant Activity

Many spirochromene derivatives, particularly those with phenolic hydroxyl groups, exhibit potent antioxidant activity. They can scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to aging and various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant potential.

Acetylcholinesterase (AChE) Inhibition

Spirooxindole derivatives, a subclass of spirochromenes, have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to improve cognitive function. The Ellman's method is a standard colorimetric assay for measuring AChE activity and inhibition[13][14][15][16].

Synthesis of Spirochromene Derivatives

A variety of synthetic strategies have been developed for the construction of the spirochromene scaffold. One of the most efficient and versatile approaches is the use of multicomponent reactions (MCRs). MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical and convergent manner[10][17]. These reactions often proceed through a cascade of transformations, such as Knoevenagel condensation followed by Michael addition and cyclization, to rapidly generate molecular diversity.

SubstrateA Substrate A (e.g., Isatin) MCR Multicomponent Reaction SubstrateA->MCR SubstrateB Substrate B (e.g., Malononitrile) SubstrateB->MCR SubstrateC Substrate C (e.g., Dimedone) SubstrateC->MCR Spirochromene Spirochromene Derivative MCR->Spirochromene

Multicomponent synthesis of spirochromenes.

Conclusion and Future Perspectives

Spirochromene derivatives represent a privileged scaffold in medicinal chemistry, endowed with a diverse and potent range of biological activities. Their unique three-dimensional architecture provides a foundation for the development of novel therapeutics with improved efficacy and selectivity. The anticancer, antimicrobial, and anti-inflammatory properties highlighted in this guide underscore the vast potential of this compound class. Future research should focus on the continued exploration of their mechanisms of action, the optimization of their structure-activity relationships through rational drug design, and their evaluation in more advanced preclinical and clinical models. The continued investigation of spirochromene derivatives holds great promise for the discovery of next-generation therapies for a multitude of human diseases.

References

  • Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central.
  • MTT assay protocol. Abcam.
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. 2023-09-28.
  • Synthesis of spirochromene derivatives.
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
  • Design, synthesis and anticancer evaluation of novel Spirobenzo[ h ]chromene and spirochromane derivatives with dual EGFR and B-RAF inhibitory activities.
  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulf
  • Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Deriv
  • DPPH Antioxidant Assay, C
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2011-10-18.
  • Inhibition of protein denaturation method with BSA ?.
  • Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase. PubMed Central. 2025-09-15.
  • Synthesis and Antimicrobial Activity of Spirooxindole-Chromene Derivative Compounds Based Curcuminoid and Chalcone.
  • Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. 2013-11-10.
  • An Efficient One-Pot Multicomponent Synthesis of Spirooxindole Deriv
  • Synthesis and antimicrobial activity of spiro-oxindole-chromene derivative compounds based curcuminoid and chalcone. Universitas Indonesia. 2021-07-01.
  • (PDF) Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023-06-14.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Synthesis of Spirooxindole Analogs Tethered Pyrazole Scaffold as Acetylcholinesterase Inhibitors.
  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evalu
  • Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Deriv
  • MTT Cell Proliferation Assay.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. 2022-02-16.
  • Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. PubMed Central. 2021-11-12.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. 2025-03-07.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central. 2011-04-18.
  • Green Synthesis of Spiro Compounds. Scribd.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur…. OUCI.
  • Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs..
  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PubMed Central. 2025-07-14.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Ellman Esterase Assay Protocol. Scribd.
  • (PDF) Electrochemical synthesis of spirooxindole-pyranopyrazole and spirooxindole-chromene derivatives as inhibitors of acetylcholinesterase.
  • MIC (Broth Microdilution) Testing. YouTube. 2020-07-27.
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Benchchem.
  • Bovine serum assay, Diclofenac, Flower extracts, Protein denatur
  • Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors. PubMed. 2025-08-10.
  • DPPH Radical Scavenging Assay. MDPI.
  • Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Oriental Journal of Chemistry.
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. 2023-09-28.
  • the development of cox-1 and cox-2 inhibitors: a review.

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Spiro[chromene-cyclohexanone] Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Spiro[chromene-cyclohexanone] Scaffolds in Drug Discovery

The spiro[chromene-cyclohexanone] core represents a privileged scaffold in medicinal chemistry. This unique three-dimensional architecture, characterized by a chromene ring system fused to a cyclohexanone moiety through a single tetrahedral carbon atom, offers a rigid and sterically defined framework. This inherent rigidity can lead to enhanced binding affinity and selectivity for biological targets, a crucial aspect in modern drug design.[1][2] The conformational constraint imposed by the spirocyclic center reduces the entropic penalty upon binding to a receptor, often translating to improved potency.[2]

Furthermore, the spiro[chromene-cyclohexanone] skeleton is a common motif in a variety of natural products and has been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] This guide provides an in-depth technical overview of the key methodologies for the synthesis, isolation, and characterization of novel spiro[chromene-cyclohexanone] compounds, aimed at researchers and drug development professionals seeking to explore this promising class of molecules.

Strategic Synthesis: Constructing the Spirocyclic Core

The synthesis of spiro[chromene-cyclohexanone] derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and stereochemical control. Multi-component reactions (MCRs) have emerged as a particularly efficient and atom-economical approach.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

MCRs offer the advantage of constructing complex molecular architectures in a single synthetic operation, minimizing waste and purification steps. A common and effective MCR for the synthesis of spiro[chromene-cyclohexanone] derivatives involves the condensation of a salicylaldehyde derivative, a cyclic 1,3-dicarbonyl compound (such as cyclohexane-1,3-dione or dimedone), and an active methylene compound.

The causality behind this approach lies in the sequential formation of multiple bonds in a controlled cascade. The reaction is typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. The choice of catalyst is critical in directing the reaction pathway and achieving high yields.

Experimental Protocol: One-Pot Synthesis of a Spiro[chromene-cyclohexanone] Derivative

This protocol outlines a representative one-pot synthesis using a recyclable ionic liquid as a catalyst.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Cyclohexane-1,3-dione (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 1-Allyl-3-methyl-imidazolium halide (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted salicylaldehyde, cyclohexane-1,3-dione, malononitrile, and the ionic liquid catalyst in ethanol.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product precipitates out of the solution.

  • Isolate the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The catalyst can be recovered from the filtrate by evaporating the solvent and washing the residue with distilled water.[5]

  • Further purify the product by recrystallization or column chromatography.

Catalytic Approaches: Enhancing Selectivity and Yield

The use of specific catalysts can significantly improve the efficiency and selectivity of spiro[chromene-cyclohexanone] synthesis. Both metal-based and organocatalysts have been successfully employed. For instance, amine-functionalized nanozeolites have demonstrated high catalytic activity and offer the advantage of being heterogeneous and reusable.[6] The basic sites on the functionalized zeolite facilitate the initial condensation steps of the multi-component reaction.

The choice of catalyst is a self-validating system; a successful catalyst will not only promote the desired reaction but also be easily separable from the reaction mixture, ensuring the purity of the final product.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation and purification of the synthesized spiro[chromene-cyclohexanone] compounds are critical steps to ensure their suitability for biological evaluation and further chemical modification. The choice of purification method depends on the physical properties of the compound (e.g., polarity, crystallinity) and the nature of the impurities.

Chromatographic Purification: A Versatile Tool

Column chromatography is the most common technique for purifying spiro[chromene-cyclohexanone] derivatives.[7] The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents) is crucial for achieving good separation.

For basic compounds that may exhibit tailing on silica gel due to interactions with acidic silanol groups, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.[8] Alternatively, using a different stationary phase such as alumina may be beneficial.[8]

Chromatographic Technique Principle Advantages Considerations
Column Chromatography AdsorptionHigh loading capacity, versatileCan be time-consuming, requires solvent
High-Performance Liquid Chromatography (HPLC) Various (adsorption, partition)High resolution, automatedLower loading capacity, expensive equipment
Reversed-Phase Chromatography PartitionSuitable for polar compoundsRequires compatible solvents

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude spiro[chromene-cyclohexanone] product

  • Silica gel (60-120 mesh)

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Crystallization: The Path to High Purity

Crystallization is a powerful technique for obtaining highly pure solid compounds.[9][10] The principle lies in the differential solubility of the compound and impurities in a given solvent at different temperatures.[11]

The selection of an appropriate solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Experimental Protocol: Recrystallization

Materials:

  • Purified spiro[chromene-cyclohexanone] product

  • A suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

  • Dissolve the compound in a minimum amount of the hot solvent in an Erlenmeyer flask.[11]

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.[11]

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Structural Elucidation: Confirming the Molecular Architecture

Unambiguous characterization of the synthesized spiro[chromene-cyclohexanone] compounds is essential. A combination of spectroscopic techniques is typically employed to confirm the structure and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[12][13][14] Characteristic signals for the spiro carbon and the protons of the chromene and cyclohexanone rings provide definitive structural information.[13] 2D NMR techniques such as COSY and HMBC can be used to establish connectivity between different parts of the molecule.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.[14][15]

  • X-ray Crystallography: When single crystals of sufficient quality can be obtained, X-ray crystallography provides the ultimate proof of structure, including the relative stereochemistry at the spiro center.[14][15]

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the general synthetic workflow and a representative reaction mechanism.

G cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization Starting Materials Starting Materials Multi-component Reaction Multi-component Reaction Starting Materials->Multi-component Reaction Catalyst Crude Product Crude Product Multi-component Reaction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Recrystallization Recrystallization Pure Fractions->Recrystallization Crystalline Product Crystalline Product Recrystallization->Crystalline Product NMR Spectroscopy NMR Spectroscopy Crystalline Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Crystalline Product->Mass Spectrometry X-ray Crystallography X-ray Crystallography Crystalline Product->X-ray Crystallography Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation X-ray Crystallography->Structural Elucidation

Caption: Overall workflow for the discovery and characterization of novel spiro[chromene-cyclohexanone] compounds.

reaction_mechanism A Salicylaldehyde + Malononitrile Knoevenagel Condensation B Knoevenagel Adduct A->B C Cyclohexane-1,3-dione Michael Addition B->C D Michael Adduct C->D E Intramolecular Cyclization D->E F Spiro[chromene-cyclohexanone] E->F

Caption: A generalized reaction mechanism for the multi-component synthesis of spiro[chromene-cyclohexanone]s.

Conclusion and Future Outlook

The spiro[chromene-cyclohexanone] scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic strategies outlined in this guide, particularly the use of multi-component reactions, provide efficient pathways to access a diverse range of derivatives. Rigorous isolation and purification, followed by comprehensive spectroscopic characterization, are paramount to ensuring the quality and integrity of these compounds for subsequent biological evaluation. As our understanding of the structure-activity relationships of this class of molecules grows, so too will the potential for developing novel therapeutics with improved efficacy and safety profiles.

References

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. (2026). ResearchGate. [Link]

  • Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation. (2021). RSC Advances. [Link]

  • A Synthetic Route Towards Spiro Indanone Fused Pyrano[2,3-c]Chromene Derivatives via Oxa-Diels-Alder Reaction: Computational Investigation, Antibacterial Evaluation and Molecular Docking Studies as Potential DNA Gyrase Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. (2025). ResearchGate. [Link]

  • Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. (n.d.). RSC Publishing. [Link]

  • Guide for crystallization. (n.d.). Université de Genève. [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (2013). Organic Letters. [Link]

  • Catalytic Synthesis of 2H-Chromenes. (2015). Chemical Reviews. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). Molecules. [Link]

  • Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. (2022). ResearchGate. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (2016). Molecules. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1994). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (2015). Revue Roumaine de Chimie. [Link]

  • Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (2019). Ukrainica Bioorganica Acta. [Link]

  • Spiro Compounds for Organic Optoelectronics. (2011). Chemical Reviews. [Link]

  • Synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles 8a,b. (n.d.). ResearchGate. [Link]

  • Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (2013). PMC. [Link]

  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. (2018). ResearchGate. [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). RSC Medicinal Chemistry. [Link]

  • Synthesis of Spirooxindoles by Multicomponent Reactions. (2019). ResearchGate. [Link]

  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). Asian Journal of Chemistry. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. (2020). Mario Barbatti. [Link]

  • Simplified Synthesis and Structural Characterization of Ethyl 2,2′-Spirobi[Chromene]-3-Carboxylate via Spectroscopy and Single-Crystal X-ray Analysis. (2026). ResearchGate. [Link]

  • One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as a heterogeneous and reusab. (2025). Polycyclic Aromatic Compounds. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. (2018). Semantic Scholar. [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (2021). Molbank. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]

  • Crystallization. (n.d.). University of Colorado Boulder. [Link]

  • A water mediated multicomponent reaction for the synthesis of novel spirooxindole derivatives and their antifungal activity. (2024). Organic & Biomolecular Chemistry. [Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2022). Molecules. [Link]

  • Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. (2018). JETIR. [Link]

  • How To: Purify by Crystallization. (n.d.). University of Rochester. [Link]

  • Organics | Special Issue : Chemistry of Heterocyclic Compounds. (n.d.). MDPI. [Link]

  • Synthesis of spiro[cyclohexanone‐oxindoles/pyrazolones] reported by Ji, Wang, and co‐workers. (n.d.). ResearchGate. [Link]

  • Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2023). ResearchGate. [Link]

  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. (2018). Molecules. [Link]

  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. (2024). RSC Advances. [Link]

Sources

The Ascending Trajectory of 7-Hydroxy-Spiro[chromene-cyclohexan]-4-one Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led researchers down multifaceted molecular avenues. Among these, the spirocyclic chromanone framework has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of a particularly promising subclass: 7-hydroxy-spiro[chromene-cyclohexan]-4-one analogs. Our focus will be on elucidating the nuances of their anticancer potential, providing a comprehensive resource for scientists engaged in the discovery and development of next-generation oncology therapeutics.

The Spiro[chromene-cyclohexan]-4-one Core: A Structurally Rich Scaffold for Therapeutic Design

The fusion of a chromen-4-one moiety with a cyclohexyl ring via a spirocyclic junction creates a rigid, three-dimensional architecture. This conformational constraint is a key attribute in modern drug design, as it can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 7-hydroxy group on the chromenone ring is a critical feature, often implicated in crucial hydrogen bonding interactions within enzyme active sites and contributing to the antioxidant properties of related compounds.

Spirocyclic compounds, in general, are gaining significant traction in medicinal chemistry due to their structural novelty and ability to explore new chemical space.[1] This departure from traditional "flat" aromatic systems can lead to improved physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[1] The spiro[chromene-cyclohexan]-4-one scaffold, therefore, represents a compelling starting point for the design of potent and selective therapeutic agents.

Synthetic Strategies: Crafting the Spirocyclic Core

The construction of the 7-hydroxy-spiro[chromene-cyclohexan]-4-one scaffold can be achieved through a multi-step synthetic sequence. A representative pathway involves the initial synthesis of 7-hydroxychroman-4-one, a key intermediate, followed by the introduction of the spiro-cyclohexyl moiety.

Synthesis of the 7-Hydroxychroman-4-one Intermediate

A common and effective method for the synthesis of 7-hydroxychroman-4-one (1) involves the Friedel-Crafts acylation of resorcinol with 3-halopropionic acid, followed by an intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one

  • Acylation: To a solution of resorcinol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add 3-chloropropionyl chloride at a controlled temperature (typically 0-5 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude product in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

  • Heat the mixture to induce intramolecular cyclization.

  • After cooling, acidify the solution with a mineral acid (e.g., HCl) to precipitate the 7-hydroxychroman-4-one.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Formation of the Spiro[chromene-cyclohexan]-4-one Scaffold

G cluster_synthesis General Synthetic Scheme Resorcinol Resorcinol Intermediate1 7-Hydroxychroman-4-one Resorcinol->Intermediate1 Multi-step synthesis SpiroCompound 7-Hydroxy-spiro[chromene- cyclohexan]-4-one Analog Intermediate1->SpiroCompound Spirocyclization Cyclohexanone Cyclohexanone Derivative Cyclohexanone->SpiroCompound G cluster_moa Proposed Mechanism of Anticancer Action Spiro_Analog 7-Hydroxy-spiro[chromene- cyclohexan]-4-one Analog EGFR EGFR Kinase Spiro_Analog->EGFR Inhibition? Apoptosis Apoptosis Spiro_Analog->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Spiro_Analog->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Proposed mechanism of action for 7-hydroxy-spiro[chromene-cyclohexan]-4-one analogs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (7-hydroxy-spiro[chromene-cyclohexan]-4-one analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for designing more potent and selective compounds. Based on the available literature for related chromanone and spirochromanone derivatives, several key SAR insights can be proposed:

  • The 7-Hydroxy Group: The phenolic hydroxyl group at the 7-position is likely crucial for activity, potentially acting as a hydrogen bond donor to interact with target proteins. Its removal or modification would be expected to significantly impact biological activity. [3]* The Spiro-Cyclohexyl Ring: The presence and conformation of the spiro-cyclohexyl ring are critical for defining the three-dimensional shape of the molecule and its interaction with the target's binding pocket. Modifications to the cyclohexyl ring, such as the introduction of substituents or changes in ring size, would likely modulate the compound's activity and selectivity.

  • Substituents on the Chromanone Ring: The introduction of substituents on the aromatic part of the chromanone ring can influence both the electronic properties and the steric profile of the molecule, thereby affecting its binding affinity and pharmacokinetic properties.

  • Substituents on the Cyclohexyl Ring: Functionalization of the cyclohexyl ring offers an avenue for fine-tuning the compound's properties. The position, nature, and stereochemistry of these substituents will play a significant role in determining the overall biological activity.

G cluster_sar Key Structural Features for Anticancer Activity Core Spiro[chromene-cyclohexan]-4-one Core Hydroxy 7-Hydroxy Group (H-bond donor) Core->Hydroxy Essential for activity Cyclohexyl Spiro-Cyclohexyl Ring (3D conformation) Core->Cyclohexyl Defines shape Chromanone_Subs Substituents on Chromanone Ring Core->Chromanone_Subs Modulates properties Cyclohexyl_Subs Substituents on Cyclohexyl Ring Core->Cyclohexyl_Subs Fine-tunes activity

Caption: Structure-activity relationship (SAR) highlights for 7-hydroxy-spiro[chromene-cyclohexan]-4-one analogs.

Future Directions and Conclusion

The 7-hydroxy-spiro[chromene-cyclohexan]-4-one scaffold represents a promising and underexplored area for the development of novel anticancer agents. The insights gathered from related spirochromanone analogs highlight their potential to induce cancer cell death through apoptosis and cell cycle arrest.

Future research in this area should focus on:

  • Systematic Synthesis and Biological Evaluation: The synthesis and comprehensive in vitro screening of a focused library of 7-hydroxy-spiro[chromene-cyclohexan]-4-one analogs against a diverse panel of cancer cell lines are crucial to establish a clear and specific SAR.

  • Elucidation of Molecular Targets: Identifying the precise molecular targets of the most potent analogs will be essential for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

References

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. (2018). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. (2022). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). European Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. (2018). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. (2022). Request PDF. Retrieved January 23, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. (2015). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2022). MDPI. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, a unique heterocyclic compound featuring a spirocyclic linkage between a chromene and a cyclohexane moiety. While a specific CAS number for this exact structure is not prominently documented in public databases, this document extrapolates from the rich chemistry of spirochromenes and related heterocyclic systems to present its probable synthesis, physicochemical characteristics, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the Spirochromene Scaffold

Spirocyclic compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry.[1] The rigid, three-dimensional architecture of spiro-fused systems allows for precise spatial orientation of functional groups, which is crucial for selective interactions with biological targets.[1] The chromene (or benzopyran) nucleus is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3]

The fusion of a chromene ring with a cyclohexane moiety in a spirocyclic arrangement, as in the title compound, is anticipated to yield novel pharmacological profiles. The 7-hydroxy group on the chromene ring is a key feature, often associated with antioxidant activity and providing a site for further chemical modification.[4][5] This guide will explore the scientific underpinnings of this promising molecular architecture.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₆O₃Based on the chemical structure.
Molecular Weight 244.29 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid.Similar to related chromanone and spirocyclic compounds.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate.The phenolic hydroxyl group may impart slight aqueous solubility, but the overall structure is largely nonpolar.
LogP (Octanol/Water) Estimated between 2.5 and 3.5Reflects a balance between the hydrophilic hydroxyl group and the hydrophobic carbon framework.
Hydrogen Bond Donors 1 (the phenolic -OH group)Important for interactions with biological targets.
Hydrogen Bond Acceptors 3 (the carbonyl oxygen, the ether oxygen, and the hydroxyl oxygen)Influences solubility and binding affinity.

Synthesis and Mechanistic Rationale

The synthesis of spiro[chromene-2,1'-cycloalkanes] has been previously reported, providing a solid foundation for a proposed synthetic route to this compound.[6] A plausible and efficient approach involves a multi-component reaction, a powerful strategy for building molecular complexity in a single step.[7][8]

Proposed Synthetic Pathway: Multi-component Reaction

A likely synthetic route would involve the reaction of resorcinol (providing the 7-hydroxy functionality), 4-methylcyclohexanone, and an activated methylene compound such as malononitrile or ethyl cyanoacetate, under base catalysis.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Key Intermediates cluster_product Final Product Resorcinol Resorcinol Knoevenagel Knoevenagel Condensation Product Michael Michael Adduct Resorcinol->Michael Methylcyclohexanone 4-Methylcyclohexanone Methylcyclohexanone->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Knoevenagel Solvent Solvent (e.g., Ethanol) Solvent->Knoevenagel Heat Reflux Heat->Knoevenagel Knoevenagel->Michael Product This compound derivative Michael->Product Intramolecular Cyclization & Tautomerization

Caption: Proposed multi-component reaction workflow for the synthesis of the target spirochromene.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of resorcinol (1 equivalent) and 4-methylcyclohexanone (1 equivalent) in absolute ethanol, add malononitrile (1 equivalent).

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices
  • Choice of Reactants: Resorcinol is the key precursor for the 7-hydroxychromene core. 4-Methylcyclohexanone introduces the desired spirocyclic cyclohexane ring with the methyl substituent. Malononitrile serves as the C3 unit that ultimately forms part of the chromene ring.

  • Catalyst: Piperidine, a secondary amine, is a common and effective base catalyst for Knoevenagel condensation and subsequent Michael addition reactions.[9]

  • Solvent and Temperature: Ethanol is a good solvent for the reactants and facilitates the reaction at reflux temperature, providing the necessary activation energy for the condensation and cyclization steps.

Structural Characterization

The definitive identification of the synthesized compound would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromene ring, the protons of the cyclohexane ring (which may exhibit complex splitting patterns due to their diastereotopic nature), the methyl group on the cyclohexane ring, and a broad singlet for the phenolic hydroxyl proton.[10][11] The chemical shifts of the methylene protons adjacent to the spiro center would be of particular diagnostic value.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the spiro carbon, the carbonyl carbon (around 190-200 ppm), aromatic carbons (with the carbon bearing the hydroxyl group shifted downfield), and the aliphatic carbons of the cyclohexane and methyl groups.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺ or [M-H]⁻.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the phenolic O-H stretch (a broad band around 3200-3400 cm⁻¹), the carbonyl C=O stretch (around 1650-1680 cm⁻¹), and aromatic C=C stretching vibrations.

Potential Biological Activities and Therapeutic Applications

The structural motifs present in this compound suggest several potential biological activities.

G Core Spirochromene Scaffold Chromene Chromene Moiety Core->Chromene contains Spiro Spirocyclic Center Core->Spiro contains Hydroxy 7-Hydroxy Group Core->Hydroxy contains Cyclohexane Cyclohexane Ring Core->Cyclohexane contains Anticancer Anticancer Activity Chromene->Anticancer AntiInflammatory Anti-inflammatory Activity Chromene->AntiInflammatory Spiro->Anticancer enhances selectivity Antioxidant Antioxidant Activity Hydroxy->Antioxidant Antimicrobial Antimicrobial Activity Hydroxy->Antimicrobial Cyclohexane->AntiInflammatory

Caption: Logical relationships between structural features of the title compound and its potential biological activities.

Anticancer Potential

Spirooxindoles and other spiro-heterocycles have demonstrated significant anticancer activity.[1][7] The chromene scaffold itself is also found in many compounds with cytotoxic effects against various cancer cell lines.[2][12] The rigid spirocyclic nature of the title compound could allow it to act as a selective inhibitor of protein-protein interactions or kinases involved in cancer signaling pathways.[1]

Anti-inflammatory Activity

Derivatives of spirochromenes have been investigated as anti-inflammatory agents.[8] For instance, some spiro thiochromene-oxindoles have shown the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8] The title compound could potentially exhibit similar activity.

Antioxidant and Antimicrobial Properties

The 7-hydroxy group on the chromene ring is a classic phenolic antioxidant motif.[4] Phenolic compounds are known to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous diseases.[4] Furthermore, 7-hydroxycoumarin derivatives have been reported to possess antimicrobial and antifungal activities.[5][13]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined a feasible synthetic approach, predicted its key physicochemical and spectroscopic properties, and highlighted its therapeutic potential based on established principles of medicinal chemistry.

Future research should focus on the actual synthesis and purification of this compound, followed by rigorous spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities through in vitro and in vivo assays is warranted. This could unveil novel lead compounds for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. The modular nature of the proposed synthesis also allows for the creation of a library of related analogues to establish structure-activity relationships (SAR).

References

  • This reference is not available
  • Knyazev, A. V., & Knyazeva, E. A. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8039. Available at: [Link]

  • Bayat, M., & Amiri, Z. (2018). Recent Developments in Acenaphthoquinone-Based Multicomponent Reactions: Synthesis of Spiroacenaphthylene Compounds. ResearchGate. Available at: [Link]

  • Guleria, A., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 14(5), 3235-3253. Available at: [Link]

  • El-Shafei, A. K., et al. (1995). Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents. Synthetic Communications, 25(20), 3211-3221. Available at: [Link]

  • Cotterill, A. S., et al. (1992). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Journal of the Chemical Society, Perkin Transactions 1, (13), 1591-1598. Available at: [Link]

  • This reference is not available
  • Wang, L., et al. (2023). Asymmetric Synthesis of Spiro[4H-Chromene-3,3′- oxindoles] via Squaramide- Organocatalyzed Three- Component Cascade Knoevenagel. Preprints.org. Available at: [Link]

  • Zholdassova, A., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 29(14), 3302. Available at: [Link]

  • This reference is not available
  • Ali, M. A., et al. (2021). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. Asian Journal of Chemistry, 33(5), 1081-1091. Available at: [Link]

  • This reference is not available
  • This reference is not available
  • This reference is not available
  • Creaven, B. S., et al. (2004). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 9(5), 375-384. Available at: [Link]

  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-125. Available at: [Link]

  • This reference is not available
  • This reference is not available
  • Shcherbyna, R. O., et al. (2021). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta, 1, 1-7. Available at: [Link]

  • This reference is not available
  • This reference is not available
  • Pierri, G., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Spirochromene Derivative

The chromene scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2][3][4] This application note focuses on a unique derivative, 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one , a compound of interest for novel drug discovery programs. The spirocyclic fusion of a cyclohexyl ring to the chromene core introduces a three-dimensional complexity that may lead to unique pharmacological properties and target interactions. The presence of the 7-hydroxyl group, a common feature in biologically active chromenes, suggests potential for antioxidant activity and key interactions with biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. The following protocols are designed as a foundational screening cascade to elucidate the cytotoxic, anti-inflammatory, and antioxidant properties of this novel compound. The experimental designs emphasize scientific integrity, with self-validating systems and clear, actionable steps.

Physicochemical Properties (Predicted)

A preliminary understanding of the compound's properties is crucial for experimental design. While experimental data for the specific spiro-compound is not available, we can infer some properties from related structures like 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₅H₁₆O₃-
Molecular Weight244.29 g/mol -
AppearanceLikely a solid at room temperatureGeneral knowledge
SolubilityExpected to be soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility may be limited.General knowledge

I. Assessment of Cytotoxic Activity

The evaluation of cytotoxicity is a critical first step in determining the potential of a compound as an anticancer agent.[5] The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability and proliferation, making them suitable for high-throughput screening.[6]

A. Principle of Tetrazolium-Based Assays

These assays rely on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT or XTT) to a colored formazan product.[6] The intensity of the color produced is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity upon treatment with the test compound indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect.[5] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.

B. Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Acquisition & Analysis A 1. Cell Culture (e.g., MCF-7, A549, HeLa) B 2. Cell Seeding in 96-well plates A->B D 4. Treat Cells with Compound (24-72h) B->D C 3. Prepare Serial Dilutions of Test Compound in DMSO C->D E 5. Add XTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Calculate % Viability and IC50 Value G->H G cluster_0 Reagent Preparation cluster_1 Enzyme Inhibition Reaction cluster_2 Data Acquisition & Analysis A 1. Prepare Assay Buffer and Enzyme Solution (COX/LOX) D 4. Pre-incubate Enzyme with Test Compound A->D B 2. Prepare Substrate (Arachidonic Acid/Linoleic Acid) E 5. Initiate Reaction by adding Substrate B->E C 3. Prepare Test Compound and Positive Control C->D D->E F 6. Monitor Kinetic Reaction (Absorbance Change) E->F G 7. Calculate % Inhibition and IC50 Value F->G

Caption: General workflow for COX/LOX enzyme inhibition assays.

C. Detailed Protocol: COX-2 Inhibition Assay (Colorimetric)

1. Materials and Reagents:

  • This compound (Test Compound)

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well plate

  • Microplate reader with kinetic reading capability

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions (commercial kits are widely available and recommended for standardization). [7]2. Assay:

    • To a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the COX-2 enzyme solution.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of arachidonic acid and the chromogenic substrate.

  • Data Acquisition: Immediately measure the absorbance kinetically at the appropriate wavelength (e.g., 590 nm) for 5-10 minutes.

3. Data Analysis:

  • Determine the rate of the reaction from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of COX-2 inhibition: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

  • Determine the IC₅₀ value by plotting the % inhibition against the log of the compound concentration.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The data generated from these assays will offer critical insights into the compound's potential as a cytotoxic, antioxidant, or anti-inflammatory agent. Positive results in any of these primary screens should be followed by more detailed mechanistic studies. For instance, promising anti-inflammatory activity could be further explored by assessing its effects on cytokine production in cell-based models, while significant cytotoxicity would warrant investigation into the mechanism of cell death (apoptosis vs. necrosis). This structured approach ensures a logical and efficient progression in the evaluation of this novel spirochromene derivative for its therapeutic potential.

References

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. [Link]

  • ResearchGate. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-6. [Link]

  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • National Center for Biotechnology Information. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. [Link]

  • Journals University of Lodz. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

  • YouTube. (2022). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. [Link]

  • MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]

Sources

Application Notes and Protocols for 7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one and its analogs. This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep understanding of the compound's potential in medicinal chemistry.

Introduction: The Spirochromanone Scaffold

The spirochromanone core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This is due to its presence in a variety of biologically active natural products and synthetic compounds.[2] Spirochromanones, including derivatives of spiro[chromene-2,1'-cyclohexan]-4(3H)-one, possess a unique three-dimensional architecture which can lead to enhanced target specificity and improved pharmacokinetic properties compared to their planar counterparts.[3] The rigid spirocyclic system can effectively orient substituents into specific regions of a biological target's binding pocket, making this scaffold a highly attractive starting point for the design of novel therapeutic agents.

Derivatives of the broader spirochromanone class have demonstrated a wide array of pharmacological activities, including anticancer,[2][4][5] antimicrobial,[3] anti-inflammatory,[3][6] and antioxidant properties.[3][6] The specific compound, this compound, incorporates a key phenolic hydroxyl group at the 7-position, a common feature in many biologically active flavonoids and chromanones that can contribute to antioxidant activity and hydrogen bonding interactions with target proteins. The 4'-methyl group on the cyclohexane ring can influence the lipophilicity and conformational preference of the spiro system.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related spirochromanones, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Drug Discovery

The chromanone scaffold is a well-established pharmacophore in the development of anticancer agents.[2][4][5] Spirochromanone derivatives, in particular, have shown potent cytotoxic activity against various cancer cell lines.[2][4][5]

Hypothesized Mechanism of Action: The anticancer activity of spirochromanones may arise from various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[4][5] The planar aromatic portion of the molecule can intercalate with DNA, while the spirocyclic system and its substituents can engage in specific interactions with enzymes like kinases or histone deacetylases.

Antimicrobial Drug Development

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Spirochromanones have emerged as a potential class of compounds to address this challenge.[3]

Hypothesized Mechanism of Action: The antimicrobial properties of spirochromanones may be attributed to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with bacterial communication systems like quorum sensing.[7] The lipophilic nature of the spiro[chromene-2,1'-cyclohexan] moiety could facilitate its passage through the bacterial cell wall.

Synthesis Protocol

While a specific synthesis for this compound is not extensively reported, a general and adaptable synthetic route can be derived from the literature for analogous compounds, such as 8-allyl-7-hydroxyspiro[chromene-2,1′-cyclohexan]-4-one.[1] The following is a proposed synthetic scheme based on established methodologies.

Proposed Synthetic Pathway

Synthetic Pathway A 2,4-Dihydroxyacetophenone D This compound A->D Kabbe Condensation B 4-Methylcyclohexanone B->D C Pyrrolidine C->D Catalyst

Caption: Proposed synthesis of the target compound via Kabbe condensation.

Step-by-Step Protocol: Kabbe Condensation

The Kabbe condensation is a classical and efficient method for the synthesis of chroman-4-ones.[8]

Materials:

  • 2,4-Dihydroxyacetophenone

  • 4-Methylcyclohexanone

  • Pyrrolidine (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,4-dihydroxyacetophenone (1.0 eq), 4-methylcyclohexanone (1.2 eq), and toluene.

  • Add a catalytic amount of pyrrolidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired this compound.

Rationale: This one-pot reaction involves a sequence of condensation and cyclization steps. Pyrrolidine acts as a base to deprotonate the phenolic hydroxyl group and as a nucleophile to activate the ketone, facilitating the formation of the spirocyclic system. The azeotropic removal of water drives the reaction to completion.

In Vitro Biological Evaluation Protocols

The following are detailed protocols for the preliminary in vitro evaluation of this compound for its potential anticancer and antimicrobial activities.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization buffer (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Detailed Protocol:

  • Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise table for easy comparison.

Compound MCF-7 IC₅₀ (µM) HCT116 IC₅₀ (µM) S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Reference ValueReference ValueN/AN/A
Vancomycin (Control)N/AN/AReference ValueN/A
Ciprofloxacin (Control)N/AN/AN/AReference Value

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined in these application notes provide a solid foundation for the synthesis and in vitro evaluation of this compound and its analogs. Further studies, including mechanism of action elucidation and in vivo efficacy testing, are warranted to fully explore its therapeutic potential.

References

  • Full article: Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis - Taylor & Francis Online. Available at: [Link]

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors - ResearchGate. Available at: [Link]

  • Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF - ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC. Available at: [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF - ResearchGate. Available at: [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of spirochromene derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. Available at: [Link]

  • (PDF) Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed. Available at: [Link]

  • Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - MDPI. Available at: [Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone - ACG Publications. Available at: [Link]

  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity - Journal of Applied Pharmaceutical Science. Available at: [Link]3_pdf.pdf)

Sources

Protocol for Testing the Antioxidant Properties of Spirochromenones: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antioxidant properties of spirochromenone compounds. Spirochromenones, a fascinating class of heterocyclic compounds, have garnered significant interest for their potential therapeutic applications, including their role as potent antioxidants. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases. Antioxidants can mitigate this damage by neutralizing these harmful free radicals.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is understood within the broader context of antioxidant chemistry. The protocols described herein are designed to be self-validating, providing a robust system for generating reliable and reproducible data.

Foundational Principles: Understanding Antioxidant Mechanisms

Spirochromenones, like their parent chromone structures, are thought to exert their antioxidant effects through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy of the H-donating group.

  • Single Electron Transfer (SET): This mechanism involves the antioxidant donating an electron to the free radical. The ionization potential of the antioxidant is a key determinant of its efficacy in this process.

It is crucial to employ a battery of assays that probe both mechanisms to gain a comprehensive understanding of a spirochromenone's antioxidant profile. Relying on a single assay can be misleading, as different assays have varying sensitivities to these mechanisms and are influenced by factors such as solvent and pH.[2]

Pre-analytical Considerations: Sample Preparation and Handling

The journey to accurate antioxidant assessment begins with meticulous sample preparation. The solubility of spirochromenones can vary significantly based on their substitution patterns.

Protocol for Sample Preparation:

  • Solvent Selection: Initially, assess the solubility of the spirochromenone derivative in a range of solvents. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. For in vitro chemical assays, the chosen solvent should not interfere with the assay chemistry. For cell-based assays, the final concentration of the organic solvent must be non-toxic to the cells (typically <0.5% v/v). The choice of solvent can influence the antioxidant activity, with polar solvents often favoring the SET mechanism.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the spirochromenone in the selected solvent. Store this stock solution in an amber vial at -20°C to protect it from light and degradation.

  • Working Solutions: On the day of the experiment, prepare a series of dilutions from the stock solution using the appropriate assay buffer or solvent. This allows for the determination of dose-dependent activity and the calculation of IC50 values.

In Vitro Chemical Assays: A Multi-faceted Approach

A combination of at least two to three in vitro assays is recommended to build a comprehensive antioxidant profile for a novel spirochromenone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method to assess the radical scavenging ability of a compound.[4] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant.[2]

Mechanism of DPPH Radical Scavenging

DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Donates H• Antioxidant Spirochromenone (XH) Antioxidant_rad Spirochromenone Radical (X•) Antioxidant->Antioxidant_rad Loses H•

Caption: DPPH radical is reduced by an antioxidant.

Detailed Protocol for DPPH Assay:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

  • Assay Procedure:

    • Pipette 100 µL of various concentrations of the spirochromenone working solutions into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % scavenging against the concentration of the spirochromenone to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Generation and Scavenging of ABTS Radical Cation

cluster_0 Radical Generation cluster_1 Radical Scavenging ABTS ABTS ABTS_rad ABTS•+ (Blue-Green) ABTS->ABTS_rad Persulfate Potassium Persulfate Persulfate->ABTS_rad ABTS_rad_scavenge ABTS•+ ABTS_neutral ABTS (Colorless) ABTS_rad_scavenge->ABTS_neutral Receives e- Antioxidant Spirochromenone Antioxidant->ABTS_rad_scavenge Donates e-

Caption: ABTS is oxidized to its radical cation and then neutralized by an antioxidant.

Detailed Protocol for ABTS Assay:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Assay Procedure:

    • Add 20 µL of various concentrations of the spirochromenone working solutions to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Include a blank and a positive control (e.g., Trolox).

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[5] This assay is conducted under acidic conditions (pH 3.6).[6]

Detailed Protocol for FRAP Assay:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of deionized water.

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This reagent should be prepared fresh and warmed to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of the spirochromenone working solutions to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-6 minutes.[7]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄) or Trolox.

    • Express the FRAP value of the spirochromenone in terms of µM Fe(II) equivalents or Trolox equivalents.

Table 1: Comparison of In Vitro Antioxidant Assays

AssayPrincipleProbed MechanismAdvantagesLimitations
DPPH Radical scavengingPrimarily HATSimple, rapid, commercially available stable radical.[4]Not representative of physiological radicals, can have steric hindrance issues.
ABTS Radical cation scavengingHAT and SETApplicable to hydrophilic and lipophilic compounds, stable radical.[5]Radical is not physiologically relevant.
FRAP Ferric ion reductionSETSimple, rapid, automated.[5]Does not measure HAT activity, not all antioxidants can reduce Fe³⁺.[6]

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Approach

While in vitro chemical assays are valuable for initial screening, they do not account for the bioavailability, metabolism, and localization of a compound within a cell. The Cellular Antioxidant Activity (CAA) assay addresses these limitations by measuring the antioxidant activity of a compound within a cellular environment.[8] Human hepatocarcinoma (HepG2) cells are commonly used for this assay due to their metabolic capabilities.[9]

Workflow of the Cellular Antioxidant Activity (CAA) Assay

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Oxidative Stress Induction and Measurement Seed Seed HepG2 Cells Incubate Incubate 24h Seed->Incubate Treat Treat with Spirochromenone and DCFH-DA Incubate->Treat Incubate_Treat Incubate 1h Treat->Incubate_Treat Induce Induce Oxidative Stress (AAPH) Incubate_Treat->Induce Measure Measure Fluorescence (Kinetic) Induce->Measure

Caption: General workflow for the CAA assay.

Detailed Protocol for CAA Assay:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in an appropriate medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum).

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and confluence.[10]

  • Treatment:

    • Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the spirochromenone and 25 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in treatment medium.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells with PBS.

    • Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator, to each well.

    • Immediately place the plate in a microplate reader and measure the fluorescence kinetically every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the following equation: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as quercetin equivalents (QE).

Data Interpretation and Reporting

For each assay, it is critical to report the results clearly and comprehensively.

  • IC50 Values: For the DPPH and ABTS assays, the IC50 value is a key metric. A lower IC50 value indicates a higher antioxidant activity.

  • Trolox Equivalents: For the ABTS and FRAP assays, expressing the results as TEAC or Fe(II) equivalents allows for comparison with a standard antioxidant.

  • CAA Units: For the CAA assay, results are typically expressed as CAA units or quercetin equivalents.

Table 2: Hypothetical Antioxidant Activity Data for Spirochromenone Derivatives

CompoundDPPH IC50 (µM)ABTS TEAC (mM Trolox/mM)FRAP (mM Fe(II)/mM)CAA (µmol QE/µmol)
Spirochromenone A15.2 ± 1.82.1 ± 0.21.8 ± 0.10.8 ± 0.1
Spirochromenone B28.9 ± 2.51.5 ± 0.11.2 ± 0.20.5 ± 0.05
Quercetin (Control)5.1 ± 0.64.8 ± 0.33.5 ± 0.31.0 (by definition)
Trolox (Control)8.3 ± 0.91.0 (by definition)1.0 (by definition)N/A

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant properties of novel spirochromenone compounds. By employing a multi-assay approach that includes both in vitro chemical and cell-based assays, researchers can gain a nuanced understanding of a compound's antioxidant potential. This, in turn, will facilitate the identification and development of promising spirochromenone-based therapeutic agents for the management of oxidative stress-related diseases. Further investigations could explore the specific reactive oxygen species scavenged by these compounds and their effects on intracellular antioxidant signaling pathways.

References

  • Özçelik, B., & Tufan, A. N. (2021). DPPH Radical Scavenging Assay. In Pharmacological Assays of Plant-Based Natural Products (pp. 131-139). Springer, Cham.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675.
  • Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of agricultural and food chemistry, 52(26), 7970-7981.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
  • Sánchez-Moreno, C. (2002). Review: methods used to evaluate the free radical scavenging activity in foods and biological systems.
  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of agricultural and food chemistry, 49(10), 4619-4626.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.
  • Kellett, M. E., Greenspan, P., & Pegg, R. B. (2018). Cellular antioxidant activity (CAA) of berries and berry extracts. Journal of functional foods, 40, 283-290.
  • Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of agricultural and food chemistry, 53(10), 4290-4302.
  • Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of agricultural and food chemistry, 53(6), 1841-1856.
  • Arts, M. J., Dallinga, J. S., Voss, H. P., Haenen, G. R., & Bast, A. (2004). A new approach to assess the total antioxidant capacity using the TEAC assay. Food chemistry, 88(4), 567-570.
  • Firuzi, O., Lacanna, A., Petrucci, R., Marrosu, G., & Saso, L. (2005). Evaluation of the antioxidant activity of flavonoids by “ferric reducing antioxidant power” assay and cyclic voltammetry. Biochimica et Biophysica Acta (BBA)-General Subjects, 1721(1-3), 174-184.
  • Antolovich, M., Prenzler, P. D., Patsalides, E., McDonald, S., & Robards, K. (2002). Methods for testing antioxidant activity. Analyst, 127(1), 183-198.
  • Schlesier, K., Harwat, M., Böhm, V., & Bitsch, R. (2002). Assessment of antioxidant activity by using different in vitro methods. Free Radical Research, 36(2), 177-187.
  • Nenadis, N., Wang, L. F., Tsimidou, M., & Zhang, H. Y. (2004). Estimation of scavenging activity of phenolic compounds using the ABTS•+ assay. Journal of agricultural and food chemistry, 52(15), 4669-4674.
  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of agricultural and food chemistry, 48(8), 3396-3402.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of science and Technology, 26(2), 211-219.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
  • Arnao, M. B. (2000). Some methodological problems in the determination of antioxidant activity in plant material. Trends in food science & technology, 11(11), 419-421.
  • Stratil, P., Klejdus, B., & Kubáň, V. (2006). Determination of total content of phenolic compounds and their antioxidant activity in vegetables—evaluation of spectrophotometric methods. Journal of agricultural and food chemistry, 54(3), 607-616.
  • Al-Duais, M., Müller, L., Böhm, V., & Jetschke, G. (2009). Antioxidant capacity and total phenolics of Cyphostemma digitatum before and after processing. Journal of food science, 74(7), C565-C570.
  • Dudonné, S., Vitrac, X., Coutière, P., Woillez, M., & Mérillon, J. M. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of agricultural and food chemistry, 57(5), 1768-1774.
  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048.
  • Benzie, I. F. (2003). Evolution of the FRAP (ferric reducing/antioxidant power) assay. International Journal of Food Sciences and Nutrition, 54(sup1), 53-61.
  • Badarinath, A. V., Rao, K. M., Chetty, C. M. S., Ramkanth, S., Rajan, T. V., & Gnanaprakash, K. (2010). A review on in-vitro antioxidant methods: comparisons, correlations and considerations. International Journal of PharmTech Research, 2(2), 1276-1285.
  • Zulueta, A., Esteve, M. J., & Frígola, A. (2009). ORAC and TEAC assays comparison to measure the antioxidant capacity of food products. Food chemistry, 114(1), 310-316.
  • Honzel, D., Carter, S. G., Redman, K. A., Schauss, A. G., Endres, J. R., & Jensen, G. S. (2008). Comparison of chemical and cell-based antioxidant methods for evaluation of foods and natural products: generating multifaceted data by parallel testing. Journal of agricultural and food chemistry, 56(18), 8319-8325.
  • Seeram, N. P., Aviram, M., Zhang, Y., Henning, S. M., Feng, L., Dreher, M., & Heber, D. (2008). Comparison of antioxidant potency of commonly consumed polyphenol-rich beverages in the United States. Journal of agricultural and food chemistry, 56(4), 1415-1422.
  • Song, F. L., Gan, R. Y., Zhang, Y., Xiao, Q., Kuang, L., & Li, H. B. (2010). Total phenolic contents and antioxidant capacities of selected Chinese medicinal plants. International journal of molecular sciences, 11(6), 2362-2372.
  • Kähkönen, M. P., Hopia, A. I., Vuorela, H. J., Rauha, J. P., Pihlaja, K., Kujala, T. S., & Heinonen, M. (1999). Antioxidant activity of plant extracts containing phenolic compounds. Journal of agricultural and food chemistry, 47(10), 3954-3962.
  • Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675.
  • Awika, J. M., Rooney, L. W., Wu, X., Prior, R. L., & Cisneros-Zevallos, L. (2003). Screening methods to measure antioxidant activity of sorghum (Sorghum bicolor) and sorghum products. Journal of agricultural and food chemistry, 51(23), 6657-6662.
  • Ozgen, M., Reese, R. N., Tulio, A. Z., Scheerens, J. C., & Miller, A. R. (2006). Modified 2, 2-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) method to measure antioxidant capacity of selected small fruits and comparison to ferric reducing antioxidant power (FRAP) and 2, 2 ‘-diphenyl-1-picrylhydrazyl (DPPH) methods. Journal of agricultural and food chemistry, 54(4), 1151-1157.
  • Wolfe, K. L., & Liu, R. H. (2008). Structure− activity relationships of flavonoids in the cellular antioxidant activity assay. Journal of agricultural and food chemistry, 56(18), 8404-8411.
  • Gião, M. S., Pereira, C. I., Fonseca, S. C., Pintado, M. E., & Malcata, F. X. (2007). Effect of processing upon the antioxidant activity of commercial “nori” (Porphyra sp.), a red alga. Food chemistry, 105(4), 1470-1476.
  • Katalinic, V., Milos, M., Kulisic, T., & Jukic, M. (2006). Screening of 70 medicinal plant extracts for antioxidant capacity and total phenols. Food chemistry, 94(4), 550-557.
  • Yoo, K. M., Lee, C. H., Lee, H., Moon, B., & Lee, C. Y. (2008). Relative antioxidant and cytoprotective activities of common herbs. Food chemistry, 106(3), 929-936.

Sources

Application Notes and Protocols for Cell-Based Assays with 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The spirochromene scaffold is a recurring motif in natural products and has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include antimicrobial, antioxidant, and potent cytotoxic effects against various cancer cell lines.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a series of cell-based assays to characterize the biological activity of a novel spirochromene derivative, 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one .

The proposed workflow is designed as a hierarchical screening cascade, starting with broad cytotoxicity assessments and progressing to more detailed mechanistic studies to elucidate the compound's mode of action. This structured approach ensures a thorough and efficient evaluation of the compound's therapeutic potential. While specific data on this particular molecule is limited, the protocols outlined herein are based on established methodologies for the in vitro characterization of novel chemical entities.[5][6][7][8]

Physicochemical Properties and Handling

Before initiating any cell-based assay, it is crucial to understand the physicochemical properties of the test compound.

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₃PubChem
Molecular Weight244.29 g/mol PubChem
SolubilityTo be determined experimentally (recommend testing in DMSO, ethanol)-
Purity>95% (recommended)-

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).

Part 1: Initial Screening for Bioactivity

The initial phase of characterization aims to determine if this compound exhibits any cytotoxic or anti-proliferative effects on cultured cells.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and widely used method for initial cytotoxicity screening.[5][7][9]

Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_plating Plate cells in 96-well plates compound_prep Prepare serial dilutions of the spirochromene treatment Treat cells with compound dilutions (24, 48, 72 hours) compound_prep->treatment add_mtt Add MTT reagent treatment->add_mtt incubation Incubate for 2-4 hours add_mtt->incubation solubilize Solubilize formazan crystals incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound by serially diluting the stock solution in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 2: Mechanistic Elucidation

If the initial screening reveals significant cytotoxic or anti-proliferative activity, the next step is to investigate the underlying mechanism of cell death.

Apoptosis vs. Necrosis Determination

A common mechanism of action for cytotoxic compounds is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[11][12]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Workflow for Apoptosis Assay:

G cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Culture and treat cells with the spirochromene (at IC50 concentration) cell_harvest Harvest and wash cells cell_culture->cell_harvest resuspend Resuspend cells in Annexin V binding buffer cell_harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubation Incubate in the dark add_stains->incubation flow_cytometry Analyze by flow cytometry incubation->flow_cytometry quantify Quantify cell populations (Live, Apoptotic, Necrotic) flow_cytometry->quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[13]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

    • Necrotic cells: Annexin V-negative and PI-positive.[13]

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide can also be used to analyze the DNA content of cells, which allows for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.

Part 3: Advanced Mechanistic Insights (Optional)

Should the preceding assays indicate a specific mode of action, further experiments can be designed to probe the molecular pathways involved.

Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression and the activity of signaling pathways.[14][15][16][17] For instance, if apoptosis is induced, a reporter assay for caspase activity or for the activation of transcription factors involved in apoptosis (e.g., p53) can be employed.

Conceptual Workflow for a Reporter Gene Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis transfection Transfect cells with a reporter plasmid (e.g., p53-responsive element linked to luciferase) cell_plating Plate transfected cells transfection->cell_plating treatment Treat cells with the spirochromene cell_plating->treatment cell_lysis Lyse cells treatment->cell_lysis add_substrate Add luciferase substrate cell_lysis->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence normalize_data Normalize and interpret results read_luminescence->normalize_data

Caption: Conceptual workflow for a luciferase-based reporter gene assay.

Protocol: Generic Luciferase Reporter Assay

  • Transfection: Co-transfect the cells of interest with a reporter plasmid containing a promoter of interest (e.g., a p53-responsive element) driving the expression of a reporter gene (e.g., firefly luciferase) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter for normalization).

  • Cell Treatment: After transfection, treat the cells with this compound.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase or decrease in the normalized luciferase activity indicates modulation of the signaling pathway of interest.

Conclusion

This application note provides a systematic and comprehensive framework for the initial cell-based characterization of this compound. By following this tiered approach, researchers can efficiently determine the cytotoxic potential of this novel compound and gain valuable insights into its mechanism of action, thereby guiding further preclinical development. The provided protocols are foundational and can be adapted and expanded based on the specific biological questions and the cellular context being investigated.

References

  • Agilent Technologies. (n.d.). Manual: Cell Proliferation Assay Kit. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). Reporter gene assays. Retrieved from [Link]

  • Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Retrieved from [Link]

  • BMG Labtech. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • IOSR Journal. (2019, July 31). Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. Retrieved from [Link]

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Rahman, A. U., & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • PMC. (n.d.). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-2-methyl-4H-1-benzopyran-4-one. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (2010, October 27). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Retrieved from [Link]

  • ResearchGate. (2018, July 3). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of spirochromene derivatives | Download Scientific Diagram. Retrieved from [Link]

  • USF Health - University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]

Sources

Application Note & Protocols: A Guide to Measuring the Anti-inflammatory Effects of Chromene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and necessary process for healing, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a cornerstone of modern drug discovery.

Chromene derivatives, a class of heterocyclic compounds found in numerous natural products and synthetic molecules, have garnered significant attention for their diverse pharmacological activities.[1][2] Extensive research has highlighted their potential as potent anti-inflammatory agents, making them an attractive scaffold for therapeutic development.[3][4]

This guide provides a comprehensive, field-proven framework for researchers to systematically evaluate and characterize the anti-inflammatory properties of novel chromene derivatives. It moves beyond a simple listing of steps to explain the causality behind experimental choices, providing an integrated workflow from initial high-throughput screening to in-depth mechanistic studies and in vivo validation. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Part 1: Initial In Vitro Screening Cascade: Identifying Promising Hits

The initial phase of screening aims to efficiently identify active chromene derivatives from a library of compounds and eliminate those that are cytotoxic. This cascade approach prioritizes resources for the most promising candidates.

G cluster_0 Phase 1: High-Throughput Screening Compound Chromene Derivative Library Viability 1. Cytotoxicity Assay (XTT) Is the compound toxic? NO_Assay 2. Nitric Oxide (NO) Assay Does it inhibit NO production?

Caption: The p38 MAPK signaling cascade, a common therapeutic target.

Protocol: Western Blot Analysis

  • Cell Lysis: Seed and treat RAW 264.7 cells with the chromene derivative for 1 hour, followed by a short, time-course stimulation with LPS (e.g., 0, 15, 30, 60 minutes). W[5]ash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Heat samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to its corresponding total protein signal. For IκBα, normalize to a loading control like β-actin or GAPDH.

  • Trustworthiness Check: The loading control should be consistent across all lanes. Positive control lanes (LPS-only) must show clear phosphorylation/degradation, while negative controls (untreated) should show baseline levels.

Table 3: Recommended Primary Antibodies for Western Blot

Target Protein Rationale for Probing Typical Dilution
Phospho-p65 (Ser536) Measures NF-κB activation 1:1000
Total p65 Control for total p65 levels 1:1000
IκBα Degradation indicates NF-κB activation 1:1000
Phospho-p38 MAPK Measures p38 pathway activation 1:1000
Total p38 MAPK Control for total p38 levels 1:1000

| β-actin or GAPDH | Loading control for normalization | 1:2000 - 1:5000 |

Part 3: In Vivo Validation of Lead Candidates

After a chromene derivative has demonstrated potent and mechanistically interesting in vitro activity, the final step is to assess its efficacy in a living organism. In vivo models are essential for understanding a compound's pharmacokinetics, safety, and therapeutic potential in the context of a complex biological system.

Acute Localized Inflammation Model: Carrageenan-Induced Paw Edema

Principle & Rationale: This is a classic and highly reproducible model of acute inflammation. S[6]ubplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by swelling (edema), which can be easily and quantitatively measured over several hours. This model is excellent for the initial in vivo screening of compounds with potential anti-inflammatory effects.

[7]Abbreviated Protocol:

  • Acclimatization: Acclimate male Wistar rats or Swiss albino mice for one week.

  • Compound Administration: Administer the chromene derivative orally or via intraperitoneal (IP) injection. A vehicle control group and a positive control group (e.g., Indomethacin, a standard NSAID) are required. 3[8]. Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Acute Systemic Inflammation Model: LPS-Induced Endotoxemia

Principle & Rationale: This model mimics the systemic inflammatory response seen in sepsis. I[9]ntraperitoneal injection of LPS into mice triggers a massive release of pro-inflammatory cytokines (a "cytokine storm") into the bloodstream, leading to systemic inflammation and organ damage. T[3]his model is ideal for confirming that a compound's in vitro cytokine-inhibiting effects translate to an in vivo setting.

Abbreviated Protocol:

  • Acclimatization: Acclimate C57BL/6 mice for one week.

  • Compound Administration: Pre-treat mice with the chromene derivative (e.g., IP injection).

  • LPS Challenge: After 30-60 minutes, challenge the mice with an IP injection of LPS (e.g., 5-10 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), collect blood via cardiac puncture.

  • Analysis: Prepare serum from the blood and measure the levels of key cytokines like TNF-α and IL-6 using ELISA, as described previously. Body weight and survival can also be monitored as endpoints.

[9]---

Conclusion

This application guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of chromene derivatives as potential anti-inflammatory agents. By progressing from broad cytotoxicity and functional screens to deep mechanistic analysis and finally to whole-animal efficacy models, researchers can confidently identify and validate promising therapeutic leads. This structured approach, grounded in established scientific principles, ensures that the data generated is both robust and translatable, paving the way for the development of the next generation of anti-inflammatory drugs.

References

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]

  • Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. [Link]

  • Oriental Journal of Chemistry. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(2). [Link]

  • Semantic Scholar. (2018). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. Semantic Scholar. [Link]

  • MDPI. (2024). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. [Link]

  • ResearchGate. (2018). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]

  • MDPI. (2021). Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. PubMed. [Link]

  • National Center for Biotechnology Information. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). In vivo anti-inflammatory activity of N-aryl iminochromenes. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. National Cancer Institute. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?. ResearchGate. [Link]

  • ACS Publications. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS Omega. [Link]

  • MDPI. (2023). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. [Link]

  • CUSABIO. (n.d.). Inflammatory Cytokine ELISA Kits. CUSABIO. [Link]

  • National Center for Biotechnology Information. (2018). Nitric oxide detection methods in vitro and in vivo. PubMed Central. [Link]

  • Taylor & Francis Online. (2024). The Therapeutic Potential of Targeting TL1A in a Spectrum of Inflammatory Disorders. Taylor & Francis Online. [Link]

  • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]

Sources

Application Notes and Protocols for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Spirocyclic Chromene for Cellular Interrogation

In the dynamic field of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes in real-time. We introduce 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, a novel fluorogenic probe engineered for robust performance in live-cell imaging. This molecule uniquely combines the structural rigidity and photo-switching potential of a spirocyclic system with the environmentally sensitive fluorescence of a 7-hydroxychromone moiety. The spiro linkage, connecting the chromene fluorophore to a cyclohexyl group, is anticipated to maintain the fluorophore in a non-planar, quenched state until specific intracellular interactions or environmental changes induce a conformational switch to a planar, highly fluorescent form.

The core of this probe's functionality lies in the 7-hydroxychromone core, a fluorophore known for its sensitivity to local proton concentrations. This characteristic positions this compound as a prime candidate for ratiometric sensing of intracellular pH, a critical parameter in cell health, metabolism, and signaling. The methyl group on the cyclohexane ring is incorporated to enhance lipophilicity, thereby facilitating passive diffusion across the cell membrane.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound. We will delve into its photophysical properties, provide detailed protocols for live-cell imaging and intracellular pH measurement, and discuss the scientific principles underpinning its application.

Predicted Photophysical Properties

The photophysical characteristics of this compound are predicted based on the known properties of structurally related spirochromenes and 7-hydroxychromone derivatives. The spirocyclic structure is expected to exist in a closed, non-fluorescent form and an open, fluorescent merocyanine-like form. The equilibrium between these two states is influenced by solvent polarity and pH.

PropertyPredicted Value/RangeRationale
Absorption Maximum (λabs) 320-350 nmBased on the π → π* transitions of the chromone core.[1]
Emission Maximum (λem) 400-480 nmDependent on solvent polarity and pH; a significant Stokes shift is expected.[1]
Quantum Yield (Φf) Low in non-polar solvents, increasing with polarity and in response to pH changes.Spirocyclic compounds often exhibit low fluorescence in their closed form.[1]
Extinction Coefficient (ε) 10,000 - 25,000 M⁻¹cm⁻¹Typical for chromone-based dyes.
Fluorescence Lifetime (τ) 1-5 nsInfluenced by the local environment and conformational state.
pKa 6.5 - 7.5The 7-hydroxy group is expected to have a pKa in the physiological range, making it suitable for intracellular pH sensing.[2]

Mechanism of Action: A pH-Gated Spiro-Switch

The proposed mechanism of fluorescence for this compound is based on a pH-dependent equilibrium between a non-fluorescent "closed" spirocyclic form and a fluorescent "open" merocyanine-like form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Closed_Form Spirocyclic Form (Non-Fluorescent) Protonation Protonation of 7-hydroxy group Closed_Form->Protonation Favored Equilibrium pH-Dependent Equilibrium Closed_Form->Equilibrium Open_Form Merocyanine Form (Fluorescent) Deprotonation Deprotonation of 7-hydroxy group Open_Form->Deprotonation Favored Equilibrium->Open_Form

Caption: Proposed pH-dependent fluorescence switching mechanism.

In acidic environments, the 7-hydroxy group is protonated, stabilizing the closed spirocyclic form, which is non-fluorescent. As the intracellular pH increases, the 7-hydroxy group deprotonates, leading to a charge redistribution that favors the opening of the spirocycle to form the planar, conjugated, and highly fluorescent merocyanine-like structure. This ratiometric response to pH allows for quantitative measurements of intracellular pH.[2][3]

Experimental Protocols

Preparation of Stock Solution

Rationale: A concentrated stock solution in an appropriate organic solvent is necessary for accurate and reproducible dilution into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions.

Protocol:

  • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Live-Cell Staining and Imaging

Rationale: This protocol outlines the general procedure for staining live cells with the fluorescent probe. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

G Start Seed cells on coverslips or imaging plates Incubate Allow cells to adhere (overnight) Start->Incubate Prepare_Loading Dilute probe stock in imaging buffer Incubate->Prepare_Loading Wash_1 Wash cells with pre-warmed buffer Prepare_Loading->Wash_1 Load Incubate cells with probe solution Wash_1->Load Wash_2 Wash cells to remove excess probe Load->Wash_2 Image Image cells using fluorescence microscopy Wash_2->Image G cluster_0 Calibration cluster_1 Experiment Load_Cal Load cells with probe Add_Buffer Add calibration buffers (known pH + nigericin) Load_Cal->Add_Buffer Image_Cal Acquire images at two wavelengths Add_Buffer->Image_Cal Plot Plot intensity ratio vs. pH Image_Cal->Plot Determine_pH Determine Intracellular pH Plot->Determine_pH Interpolate Load_Exp Load experimental cells with probe Image_Exp Acquire images at the same two wavelengths Load_Exp->Image_Exp Calculate_Ratio Calculate intensity ratio Image_Exp->Calculate_Ratio Calculate_Ratio->Determine_pH

Caption: Workflow for ratiometric intracellular pH measurement.

Data Analysis and Interpretation

For qualitative imaging, the fluorescence intensity will indicate regions of higher pH. For quantitative ratiometric pH measurements, specialized imaging software is required to calculate the pixel-by-pixel ratio of the two acquired images. The resulting ratio image can then be converted to a pH map using the calibration curve.

Considerations:

  • Photobleaching: Minimize exposure to excitation light to prevent photobleaching, which can alter the fluorescence ratio.

  • Cell Health: Ensure cells remain healthy throughout the experiment, as cellular stress can affect intracellular pH. [4]* Background Fluorescence: Correct for background fluorescence by subtracting the signal from a region of the image without cells.

Troubleshooting

IssuePossible CauseSolution
No/Low Fluorescence Signal - Inefficient probe loading.- Incorrect filter set.- Low intracellular pH.- Optimize probe concentration and incubation time.- Verify microscope filter specifications.- Use a positive control (e.g., cells treated with a weak base to raise pH).
High Background Signal - Incomplete washing.- Probe precipitation.- Increase the number and duration of washes.- Ensure the probe is fully dissolved in the loading buffer.
Phototoxicity - Excessive excitation light.- Reduce excitation intensity and/or exposure time.- Use a more sensitive camera. [5]
Inaccurate pH Measurement - Incorrect calibration.- Probe leakage from cells.- Re-run the calibration carefully.- Ensure complete equilibration with calibration buffers.

Conclusion

This compound is a promising new fluorescent probe with the potential for high-contrast imaging and sensitive ratiometric measurement of intracellular pH. Its unique spirocyclic design offers a "turn-on" fluorescence mechanism that can provide a high signal-to-background ratio. The protocols and guidelines presented here provide a solid foundation for researchers to explore the utility of this novel probe in their specific cellular systems and experimental paradigms. As with any new tool, empirical optimization is key to achieving the best results.

References

  • (PDF) pH Dependent Fluorescence Spectra of Chromone, 2-Methylchromone and 7-Hydroxy-2-methylchromone - ResearchGate. Available at: [Link]

  • Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study | Request PDF - ResearchGate. Available at: [Link]

  • Novel 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes]: synthesis, cross-coupling reactions, and photophysical properties - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Fluorescent Live Cell Imaging | StainsFile. Available at: [Link]

  • Synthesis of spirochromene derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC. Available at: [Link]

  • ChemInform Abstract: Photochromic Properties of Spiro[fluorene‐chromenes]. - Sci-Hub. Available at: [Link]

  • Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Available at: [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI. Available at: [Link]

  • A Protocol for Measurement of Intracellular pH. Available at: [Link]

  • Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone - ACG Publications. Available at: [Link]

  • Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Available at: [Link]

  • Fluorescent Indicators for Intracellular pH | Chemical Reviews - ACS Publications. Available at: [Link]

  • Spectral properties of spiro[chromene-2,2'-indolo]-based photochromic molecules. Available at: [Link]

  • Solvent Effects on Fluorescence Emission - Evident Scientific. Available at: [Link]

  • Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one - PMC - NIH. Available at: [Link]

  • (PDF) Measurement of Intracellular pH - ResearchGate. Available at: [Link]

  • Fluorescence Live Cell Imaging - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy - NIH. Available at: [Link]

  • Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PubMed Central. Available at: [Link]

  • Small-Molecule Labeling of Live Cell Surfaces for Three-Dimensional Super-Resolution Microscopy | Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye - ResearchGate. Available at: [Link]

  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing). Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of Chromen-2-one, Pyrano[3,4-c]chromene and Pyridino[3,4-c]chromene Derivatives as Potent Antimicrobial Agents - ResearchGate. Available at: [Link]

Sources

Methodology for Assessing the Anticancer Activity of Novel Spiro Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Spiro Compounds in Oncology

Spiro compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, represent a privileged scaffold in medicinal chemistry. This distinct structural feature imparts conformational rigidity and novel spatial arrangements of functional groups, enabling them to interact with biological targets with high specificity and affinity. In the realm of oncology, numerous spiro-containing molecules, such as spirooxindoles and spiroisoxazoles, have demonstrated potent anticancer activities by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[1] The exploration of novel spiro compounds, therefore, presents a promising avenue for the discovery of next-generation anticancer therapeutics.

This comprehensive guide provides a detailed methodological framework for researchers, scientists, and drug development professionals to systematically assess the anticancer activity of novel spiro compounds. The protocols outlined herein are designed to progress from initial high-throughput screening for cytotoxic effects to in-depth mechanistic studies and finally to preclinical validation in vivo, ensuring a robust and reliable evaluation of a compound's therapeutic potential.

Part 1: Initial Screening for Cytotoxic Activity

The primary step in evaluating a novel compound is to determine its ability to inhibit the growth of or kill cancer cells. This is typically achieved through cytotoxicity assays performed on a panel of cancer cell lines. It is crucial to select cell lines that are representative of different cancer types to assess the compound's spectrum of activity. Furthermore, including a non-cancerous cell line is essential to evaluate the compound's selectivity towards cancer cells, a key indicator of its potential therapeutic window.

Choosing the Right Cytotoxicity Assay

Several assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations.[2] The choice of assay depends on factors such as the expected mechanism of action of the compound, throughput requirements, and laboratory equipment availability.

Assay Principle Advantages Disadvantages
MTT Assay Enzymatic reduction of MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1][3]Well-established, cost-effective, suitable for high-throughput screening.[4]Can be affected by compounds that alter cellular metabolism; requires a solubilization step.
SRB Assay Binding of Sulforhodamine B (SRB) dye to total cellular protein content of fixed cells.[5]Independent of metabolic activity, stable endpoint, good linearity and sensitivity.[5]Requires cell fixation, which can be a source of variability.
XTT Assay Reduction of XTT tetrazolium salt to a water-soluble formazan product by metabolically active cells.Single-step assay (no solubilization needed), suitable for high-throughput screening.Generally more expensive than MTT.
Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial screening of novel spiro compounds.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Prep_Cells Prepare Cancer and Normal Cell Lines Seed_Cells Seed Cells into 96-well Plates Prep_Cells->Seed_Cells Prep_Compounds Prepare Serial Dilutions of Spiro Compounds Treat_Cells Treat Cells with Spiro Compounds Prep_Compounds->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT, SRB) Incubate->Perform_Assay Measure_Absorbance Measure Absorbance with Plate Reader Perform_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: General workflow for in vitro cytotoxicity screening of novel spiro compounds.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for adherent cells grown in 96-well plates.[6][7][8]

Materials:

  • Cancer and normal adherent cell lines

  • Complete culture medium

  • Novel spiro compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the desired concentration (e.g., 5 x 104 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the spiro compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol provides an alternative method to assess cytotoxicity based on total protein content.[5][10][11]

Materials:

  • Cells and compounds prepared as in the MTT assay protocol.

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[11]

    • Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][12]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12][13]

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.[12]

    • Shake the plate for 5-10 minutes to dissolve the protein-bound dye.

    • Measure the absorbance at 510 nm or 565 nm using a microplate reader.[12][13]

Data Analysis: Calculate the percentage of cell growth inhibition and IC₅₀ values as described for the MTT assay.

Part 2: Elucidating the Mechanism of Action

Once a spiro compound demonstrates significant and selective cytotoxicity, the next critical step is to investigate its mechanism of action. Understanding how a compound induces cell death is paramount for its further development as a therapeutic agent. Key cellular processes to investigate include apoptosis, cell cycle arrest, and the induction of oxidative stress.

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells. Several assays can be employed to detect and quantify apoptosis.

This is a widely used method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis_Flow_Cytometry cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis cluster_results Interpretation Treat_Cells Treat cells with Spiro Compound Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_AnnexinV_PI Acquire_Data Acquire Data on Flow Cytometer Stain_AnnexinV_PI->Acquire_Data Analyze_Quadrants Analyze Quadrant Plot Acquire_Data->Analyze_Quadrants Viable Annexin V- / PI- (Viable) Analyze_Quadrants->Viable Early_Apoptotic Annexin V+ / PI- (Early Apoptotic) Analyze_Quadrants->Early_Apoptotic Late_Apoptotic Annexin V+ / PI+ (Late Apoptotic) Analyze_Quadrants->Late_Apoptotic Necrotic Annexin V- / PI+ (Necrotic) Analyze_Quadrants->Necrotic

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells treated with the spiro compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the spiro compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Data Analysis: The data is typically displayed as a quadrant plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

To further confirm apoptosis and elucidate the signaling pathway involved, the expression levels of key apoptosis-related proteins can be examined by Western blotting.[17][18] Important markers include the Bcl-2 family of proteins (anti-apoptotic Bcl-2 and pro-apoptotic Bax) and caspases (initiator caspase-9 and effector caspase-3).[17][19] The cleavage of caspase-3 is a hallmark of apoptosis.[18][20]

Western_Blot_Apoptosis cluster_prep Sample Preparation cluster_wb Western Blotting cluster_detection Detection & Analysis Treat_Cells Treat cells with Spiro Compound Lyse_Cells Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Separation Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (Bcl-2, Bax, Caspase-3) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect_Signal Chemiluminescent Detection Secondary_Ab->Detect_Signal Analyze_Bands Analyze Protein Expression Levels Detect_Signal->Analyze_Bands

Caption: Workflow for Western blot analysis of apoptosis-related proteins.

Protocol 4: Western Blot for Bcl-2, Bax, and Cleaved Caspase-3

Materials:

  • Cells treated with the spiro compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells and harvest as described previously.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control. Compare the expression levels in treated cells to those in control cells.

Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest, which prevents cancer cells from dividing. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]

Protocol 5: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the spiro compound

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)[22]

  • PI solution (50 µg/mL)[22]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the spiro compound for the desired duration.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

    • Add PI solution and incubate for 15-30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Data Analysis: Compare the cell cycle distribution of treated cells with that of control cells to identify any accumulation of cells in a specific phase, which would indicate cell cycle arrest.

Assessment of Oxidative Stress and Mitochondrial Function

Some anticancer compounds induce cell death by generating reactive oxygen species (ROS) and disrupting mitochondrial function.

Protocol 6: Measurement of Intracellular ROS using DCFDA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay is a common method for detecting intracellular ROS.[23] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]

Materials:

  • Cells treated with the spiro compound

  • DCFDA solution

  • Culture medium or PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the spiro compound in a 96-well plate or culture dish.

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add DCFDA solution (typically 10-25 µM) to the cells and incubate at 37°C for 30-60 minutes in the dark.[24]

  • Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.[23]

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells. An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 7: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Materials:

  • Cells treated with the spiro compound

  • JC-1 dye

  • Culture medium or buffer

  • Fluorescence microscope, microplate reader, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the spiro compound.

  • JC-1 Staining:

    • Incubate the cells with JC-1 staining solution (typically 2 µM) at 37°C for 15-30 minutes.[25][26]

  • Measurement:

    • Wash the cells with assay buffer.

    • Measure the red (excitation ~535 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.[25]

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.

Part 3: In Vivo Efficacy Studies

Promising spiro compounds identified through in vitro screening and mechanistic studies should be further evaluated for their anticancer efficacy in vivo using animal models.[10] Xenograft and orthotopic models in immunocompromised mice are commonly used for this purpose.[3][27]

Subcutaneous Xenograft Model

In this model, human cancer cells are injected subcutaneously into the flank of an immunocompromised mouse.[28] This model is relatively easy to establish and allows for straightforward monitoring of tumor growth by caliper measurements.

Protocol 8: Subcutaneous Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old

  • Human cancer cell line

  • Culture medium and PBS

  • Matrigel (optional, can improve tumor take rate)

  • Calipers

  • Spiro compound formulated for in vivo administration

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.[29]

    • Inject the cell suspension subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[29]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length / 2.[28]

  • Compound Administration:

    • Administer the spiro compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Endpoint:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the in vivo efficacy of the spiro compound.

Orthotopic Tumor Model

Orthotopic models involve implanting cancer cells into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad).[21][30] These models more accurately mimic the tumor microenvironment and metastatic potential of human cancer.[31][32]

Protocol 9: Orthotopic Breast Cancer Model

Materials:

  • As for the xenograft model, but with a breast cancer cell line (e.g., MDA-MB-231).

Procedure:

  • Cell Implantation:

    • Anesthetize the mouse.

    • Inject the breast cancer cell suspension into the fourth mammary fat pad.[31]

  • Monitoring and Treatment:

    • Monitor primary tumor growth as in the xenograft model. Bioluminescence imaging can be used if the cells are engineered to express luciferase.

    • Administer the compound as previously described.

  • Metastasis Assessment (Optional):

    • At the end of the study, harvest organs such as the lungs, liver, and lymph nodes to assess for metastases. This can be done by histology or imaging.

Data Analysis: Evaluate the effect of the compound on primary tumor growth and, if applicable, on the incidence and burden of metastasis.

Conclusion

The systematic methodology presented in this guide provides a robust framework for the comprehensive evaluation of novel spiro compounds as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a strong, data-driven case for the therapeutic potential of their lead candidates. Each step is designed to provide critical information, from initial efficacy and selectivity to the specific cellular pathways targeted by the compound. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, which is essential for advancing promising spiro compounds through the drug discovery and development pipeline.

References

  • Shukla, S., & Singh, A. (2016). Preclinical screening methods in cancer. Journal of Cancer Research and Therapeutics, 12(2), 533.
  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 11–16.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • An, Z. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.15.
  • Singh, P., & Kaur, M. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 216, 113263.
  • Tao, K., He, M., & Liu, Y. (2016). An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis. Journal of Visualized Experiments, (114), 54340.
  • Protocol Online. (2005). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Orthotopic Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Apoptosis-related proteins were detected by Western blotting. Retrieved from [Link]

  • Kasinski, A. L., & Kelnar, K. (2016). Sulforhodamine B (SRB)
  • Flow Cytometry Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Molecules. (2021). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]

  • Disease Models & Mechanisms. (2019). A novel and cost-effective ex vivo orthotopic model for the study of human breast cancer in mouse mammary gland organ culture. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Frontiers in Oncology. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • Clinical Cancer Research. (2005). 50 Years of Preclinical Anticancer Drug Screening: Empirical to Target-Driven Approaches. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Anticancer Research. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • Bio-protocol. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Journal of Visualized Experiments. (2020). Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model. Retrieved from [Link]

  • Molecules. (2023). Rubia cordifolia L. Dichloromethane Extract Ameliorates Contrast-Induced Acute Kidney Injury by Activating Autophagy via the LC3B/p62 Axis. Retrieved from [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Drug Discovery & Development Today. (2024). Targeted Degradation of Histone Deacetylase 8 Using Proteolysis Target. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Tumor Growth Progression in Ectopic and Orthotopic Xenografts from Inflammatory Breast Cancer Cell Lines. Retrieved from [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). How to calculate ROS using DCFDA cellular ROS detection kit?. Retrieved from [Link]

Sources

Application Notes & Protocols for the Purification of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. The methodologies detailed herein are grounded in established principles of organic chemistry and are supported by practices reported for structurally related spirocyclic compounds.

Introduction: The Importance of Purity for Spirochromene Derivatives

This guide outlines two primary purification techniques applicable to the target compound: column chromatography and crystallization. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

Pre-Purification Analysis: Understanding Your Crude Product

Before commencing any purification protocol, it is essential to analyze the crude product to understand the impurity profile. This initial assessment will inform the selection of the most appropriate purification strategy.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A rapid and invaluable tool for determining the number of components in the crude mixture and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to track the progress of the purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the major product and provide structural information about impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of impurities.

Purification Strategy Overview

The general workflow for the purification of this compound is presented below. The specific path chosen will be dictated by the initial purity of the crude material.

Purification_Workflow Crude_Product Crude Product (Post-Synthesis) Initial_Analysis Initial Analysis (TLC, HPLC, NMR, MS) Crude_Product->Initial_Analysis Decision Purity Assessment Initial_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex Mixture Crystallization Crystallization Decision->Crystallization Major Product with Minor Impurities High_Purity High Purity Product (>95%) Decision->High_Purity High Initial Purity Further_Purification Further Purification Needed Column_Chromatography->Further_Purification Final_Analysis Final Purity Analysis (HPLC, NMR) Crystallization->Final_Analysis High_Purity->Crystallization Further_Purification->Crystallization Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For spiro-oxindole-chromene derivatives, a combination of n-hexane and ethyl acetate is often a successful eluent system.[2][3]

Principle of Separation

This technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent). Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly. The phenolic hydroxyl group and the ketone in the target molecule will contribute to its polarity.

Step-by-Step Protocol
  • Slurry Preparation:

    • In a beaker, add silica gel (60-120 mesh) to the initial eluent (e.g., 9:1 n-hexane:ethyl acetate).

    • Stir gently to create a uniform slurry, ensuring no air bubbles are trapped.

  • Column Packing:

    • Secure a glass column vertically.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing of the stationary phase.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is shown in the table below.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Recommended Eluent Gradient
Step n-Hexane (%) Ethyl Acetate (%) Purpose
1955Elution of non-polar impurities.
29010Elution of slightly polar impurities.
38020Elution of the target compound.
45050Elution of more polar impurities.

Note: This is a suggested gradient and should be optimized based on preliminary TLC analysis.

Protocol 2: Purification by Crystallization

Crystallization is an excellent technique for purifying solid compounds, especially when the desired product is the major component of the crude mixture.[4][5] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

Principle of Crystallization

A saturated solution of the impure compound is prepared at an elevated temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the mother liquor. The slow formation of a crystal lattice tends to exclude foreign molecules.

Crystallization_Process Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: The fundamental steps of the crystallization process.

Step-by-Step Protocol
  • Solvent Selection:

    • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • For compounds with a hydroxyl group like the target molecule, polar protic solvents such as ethanol or methanol are often good choices.[6][7]

    • Test the solubility of a small amount of the crude product in various solvents to find the most suitable one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Purity Assessment of the Final Product

After purification, it is imperative to verify the purity of the this compound. The same analytical techniques used for the initial analysis should be employed.

Technique Expected Outcome for Pure Product
TLC A single spot.
HPLC A single major peak (ideally >98% purity).
NMR Clean spectra with sharp peaks corresponding to the expected structure.
Melting Point A sharp and well-defined melting point range.

Troubleshooting

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was added.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Oily product instead of crystals. The compound may have a low melting point or impurities are preventing crystallization.Try a different crystallization solvent or purify by column chromatography first.
Low recovery from chromatography. The compound is strongly adsorbed to the silica gel.Use a more polar eluent system.
Poor separation in chromatography. The chosen eluent system is not optimal.Perform more extensive TLC trials with different solvent mixtures to find a system that gives good separation.

References

  • Swarnamughi, A., et al. (2025). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. Asian Journal of Chemistry, 37(6). Available at: [Link]

  • Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available at: [Link]

  • Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115-25. Available at: [Link]

  • SpiroChem. Impurity Synthesis And Identification. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • ACS Publications. (2025). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Available at: [Link]

  • Eszter Trufan and Elene Bouhoutsos-Brown. (2025). Crystallization. YouTube. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... Available at: [Link]

  • MDPI. (2023). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Available at: [Link]

  • NIH. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Spiro[chromene-cyclohexanone] Derivatives using Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of analytical methods for the quantification of spiro[chromene-cyclohexanone] compounds. This class of molecules is of growing interest in medicinal chemistry and drug development due to its diverse pharmacological potential.[1] To support research and quality control, robust and reliable analytical techniques are paramount. We provide detailed, step-by-step protocols for two complementary methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[2][3]

Introduction: The Analytical Imperative for Spiro[chromene-cyclohexanone] Compounds

The spiro[chromene-cyclohexanone] scaffold represents a unique three-dimensional structure that is a core component of various biologically active molecules.[1][4] The fusion of the chromene and cyclohexanone rings via a spirocyclic center creates a rigid framework that can be strategically functionalized to interact with diverse biological targets. As these compounds advance through the drug discovery and development pipeline, from synthesis to preclinical and clinical evaluation, their accurate quantification is critical.

The primary analytical challenges lie in achieving adequate separation from synthetic intermediates or potential degradants and ensuring high sensitivity for measurements in complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, offering excellent resolving power for such compounds.[5][6] When coupled with a tandem mass spectrometer (LC-MS/MS), the technique provides unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies and trace impurity analysis.[7][8]

This guide provides the foundational protocols to establish self-validating analytical systems, ensuring that the methods are suitable for their intended purpose.[9][10]

Physicochemical Properties of the Analyte

Understanding the properties of the target molecule is fundamental to rational method development. For the parent molecule, spiro[chromene-3,1'-cyclohexane]-2(4H)-one, the following properties are noted:

PropertyValueSource
Molecular FormulaC₁₄H₁₆O₂PubChem[11]
Molecular Weight216.27 g/mol PubChem[11]
XLogP33.6PubChem[11]
Hydrogen Bond Donors0PubChem[11]
Hydrogen Bond Acceptors2PubChem[11]

The relatively high XLogP3 value suggests good retention in reversed-phase chromatography. The presence of a chromophore in the chromene moiety allows for straightforward UV detection.

Experimental Workflow Overview

A systematic approach is essential for robust method development and validation. The workflow described herein follows a logical progression from initial method development to full validation as per regulatory standards.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation (ICH Q2(R1)) cluster_analysis Phase 4: Application prep Standard & Sample Preparation hplc_dev HPLC-UV Method Development prep->hplc_dev Initial Screening lcms_dev LC-MS/MS Method Development prep->lcms_dev Initial Screening specificity Specificity & Selectivity hplc_dev->specificity lcms_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness quant Routine Quantification & Quality Control robustness->quant

Caption: General workflow for analytical method development and validation.

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol details a method for the routine quantification of a spiro[chromene-cyclohexanone] derivative in a drug substance or formulation.

Materials and Reagents
  • Spiro[chromene-cyclohexanone] reference standard (purity ≥99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic acid, LC-MS grade

  • Volumetric flasks (Class A)

  • Autosampler vials with inserts

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 50
    10.0 95
    12.0 95
    12.1 50

    | 15.0 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (or the λmax of the specific derivative)

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution: Prepare the sample by dissolving the material in methanol to achieve a target concentration within the calibration range (e.g., 50 µg/mL).

Causality: A C18 column is chosen for its versatility with moderately non-polar compounds like the target analyte.[12] The gradient elution from 50% to 95% acetonitrile ensures that compounds with a range of polarities can be eluted and separated effectively. Formic acid is added to the mobile phase to improve peak shape by protonating any residual silanols on the stationary phase and ensuring the analyte is in a consistent ionic state.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for trace-level quantification, such as impurity analysis or pharmacokinetic studies.

Instrumentation and MS Conditions
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 6500+ or Waters Xevo TQ-S).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 0-2 min (50% to 95% B), 2-3 min (95% B), 3.1-4 min (50% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Key MS Parameters:

    • IonSpray Voltage: +5500 V

    • Source Temperature: 550°C

    • Curtain Gas (CUR): 35 psi

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 60 psi

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For C₁₄H₁₆O₂, the precursor ion [M+H]⁺ would be m/z 217.1. Product ions would be identified by collision-induced dissociation (CID).[13]

    • Example Transition (Quantifier): 217.1 → 145.1

    • Example Transition (Qualifier): 217.1 → 117.1

Causality: UHPLC is used to achieve faster analysis times and sharper peaks, which enhances sensitivity.[14] ESI in positive mode is selected as the chromene moiety can be readily protonated. A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively filtering out matrix interference.[8][13]

Analytical Method Validation Protocol

The developed methods must be validated to demonstrate their suitability. This protocol is based on the ICH Q2(R1) guideline.[2][3]

Validation Validation_Parameters Validation Parameters (ICH Q2(R1)) Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Procedures Procedures Analyze blank, placebo, and spiked samples 5-7 concentration levels, plot response vs. conc. Derived from linearity studies Spike recovery at 3 levels (e.g., 80, 100, 120%) Repeatability (n=6) & Intermediate Precision Signal-to-Noise ratio of 3:1 or from slope Signal-to-Noise ratio of 10:1 or from slope Vary flow rate, temp, mobile phase composition Validation_Parameters:p1->Procedures:r1 Validation_Parameters:p2->Procedures:r2 Validation_Parameters:p3->Procedures:r3 Validation_Parameters:p4->Procedures:r4 Validation_Parameters:p5->Procedures:r5 Validation_Parameters:p6->Procedures:r6 Validation_Parameters:p7->Procedures:r7 Validation_Parameters:p8->Procedures:r8 Acceptance_Criteria Acceptance_Criteria Procedures:r1->Acceptance_Criteria:c1 Procedures:r2->Acceptance_Criteria:c2 Procedures:r3->Acceptance_Criteria:c3 Procedures:r4->Acceptance_Criteria:c4 Procedures:r5->Acceptance_Criteria:c5 Procedures:r6->Acceptance_Criteria:c6 Procedures:r7->Acceptance_Criteria:c7 Procedures:r8->Acceptance_Criteria:c8

Caption: Key parameters and criteria for analytical method validation.

Step-by-Step Validation Experiments
  • Specificity: Analyze blank diluent, a placebo (formulation without the active ingredient), and the analyte to demonstrate that no other components interfere with the analyte peak.

  • Linearity: Prepare a minimum of five concentrations across the expected range.[3] Perform triplicate injections for each concentration. Plot the average peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[2] For an assay, this is typically 80-120% of the nominal concentration.[3]

  • Accuracy: Perform spike-recovery studies. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogenous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the Relative Standard Deviation (RSD) for each set and for the combined data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrumentally by either the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ) or by calculation based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 unit in pH) and observe the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Presentation: Summary of Validation Results

All validation data should be clearly tabulated for review.

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (1-100 µg/mL)
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery)
80% Level (40 µg/mL)98.0 - 102.0%99.5%
100% Level (50 µg/mL)98.0 - 102.0%100.3%
120% Level (60 µg/mL)98.0 - 102.0%101.1%
Precision (% RSD)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision (n=12)≤ 2.0%1.2%
Sensitivity
LOQS/N ≥ 101.0 µg/mL
LODS/N ≥ 30.3 µg/mL

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of spiro[chromene-cyclohexanone] compounds. The protocols are designed with scientific rationale and are grounded in established regulatory guidelines for method validation.[9][15] By following these procedures, researchers, scientists, and drug development professionals can generate high-quality, defensible data to support their programs from early-stage discovery through to quality control and clinical applications.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Espiña, B., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 14(9), 163. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129768224, Spiro[chromene-3,1'-cyclohexane]-2(4h)-one. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • YMC. (2020). Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS.
  • Ballantine, J. A., et al. (1970). Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Journal of the Chemical Society C: Organic, 12, 1595-1600.
  • Hu, T., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Journal of the American Society for Mass Spectrometry, 15(1), 39-49.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Goud, B. S., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). LC-MS Resource Guide.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

Sources

In Vivo Experimental Design for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies for the novel compound 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. This guide is structured to provide a logical, scientifically robust framework for evaluating the therapeutic potential of this spirochromene derivative, moving from foundational safety and pharmacokinetic assessments to rigorous efficacy models.

Introduction: The Rationale for In Vivo Investigation

The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Notably, compounds based on 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant cytotoxic and bactericidal properties[1][2]. The unique spirocyclic fusion of a cyclohexyl moiety in this compound suggests novel conformational constraints that may impart enhanced potency, selectivity, or favorable pharmacokinetic properties.

Given the established biological activities of related chromene structures, a systematic in vivo evaluation of this novel compound is warranted to explore its potential as a therapeutic agent. This guide proposes a phased investigational approach, commencing with essential safety and drug metabolism studies before proceeding to efficacy evaluation in models of inflammation, pain, and cancer.

Overall Experimental Workflow

A tiered approach to in vivo studies is crucial for efficient and ethical drug development. The proposed workflow ensures that a comprehensive safety and pharmacokinetic profile is established before committing to more complex and resource-intensive efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Studies A Acute Toxicity Assessment (OECD 423) B Pharmacokinetic (PK) Profiling A->B Establish safe dose range C Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) B->C Inform dose selection for efficacy D Analgesic Activity (Hot Plate Test) B->D Inform dose selection for efficacy E Anticancer Activity (Xenograft Model) B->E Inform dose selection for efficacy F Mechanism of Action Studies C->F D->F E->F G Chronic Toxicity Studies E->G

Caption: Proposed workflow for in vivo studies of this compound.

PART 1: Foundational Studies - Safety and Pharmacokinetics

A thorough understanding of a compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) is a prerequisite for any meaningful efficacy evaluation.

Acute Toxicity Assessment

Rationale: The initial step is to determine the acute toxicity of the compound to establish a safe dose range for subsequent studies. The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify the substance and estimate its LD50[3].

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use healthy, young adult female rats (8-12 weeks old)[4]. House the animals in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3°C, and relative humidity between 50-60%[3][5]. Provide standard laboratory diet and water ad libitum.

  • Dose Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg body weight.

  • Dosing Procedure:

    • Start with a dose of 300 mg/kg. Administer the compound orally to a group of three female rats.

    • Observe the animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and then daily for a total of 14 days[3].

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Endpoint Evaluation:

    • If no mortality is observed, proceed to a higher dose (2000 mg/kg) in a new group of three animals.

    • If mortality is observed in two or three animals, the experiment is terminated, and the substance is classified.

    • If one animal dies, repeat the test at the same dose level in a new group of three animals.

    • A limit test at 2000 mg/kg can be performed. If no mortality occurs, further testing at higher doses is not necessary[3].

  • Data Analysis: Based on the number of mortalities at specific dose levels, the compound is classified according to the Globally Harmonized System (GHS).

Pharmacokinetic (PK) Profiling

Rationale: Understanding the pharmacokinetic profile is essential for designing rational dosing schedules in efficacy studies. This involves determining key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2)[6].

Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to one group of mice (n=3-4 per time point).

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to a second group of mice (n=3-4 per time point).

  • Sample Collection:

    • Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at multiple time points.

    • Suggested time points for IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Suggested time points for PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours[7].

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Determine oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from IV administration.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval required to maintain therapeutic concentrations.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.

PART 2: Efficacy Screening

Based on the established safety and pharmacokinetic data, the next phase involves screening for therapeutic efficacy in relevant animal models. The cytotoxic potential of related chromene compounds suggests that anti-inflammatory, analgesic, and anticancer activities are plausible therapeutic avenues to explore.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds[8][9][10]. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation[11].

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats (180-200 g).

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, orally).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, orally).

    • Groups 3-5: Test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, orally), selected based on toxicity and PK data.

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.

G cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Measurement cluster_3 Analysis A Administer Vehicle, Positive Control, or Test Compound B Inject Carrageenan into Rat Paw (1 hr post-treatment) A->B C Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours B->C D Calculate % Edema Inhibition C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Analgesic Activity: Hot Plate Test

Rationale: The hot plate test is a classic method for assessing centrally mediated analgesic activity. It measures the reaction time of an animal to a thermal stimulus, which is indicative of its pain threshold[12][13][14].

Protocol: Hot Plate Test in Mice

  • Animal Model: Use male Swiss albino mice (20-25 g).

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C[14].

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., Morphine, 5 mg/kg, intraperitoneally).

    • Groups 3-5: Test compound at three different dose levels (orally).

  • Procedure:

    • Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nocifensive response (e.g., paw licking, jumping)[14]. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

    • Administer the vehicle, positive control, or test compound.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Analyze the data using two-way ANOVA with repeated measures, followed by a suitable post-hoc test.

Anticancer Activity: Human Tumor Xenograft Model

Rationale: Given the cytotoxic activity of related compounds, evaluating the anticancer potential of this compound is a logical next step. Human tumor xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are a standard preclinical tool for assessing the efficacy of anticancer agents[15][16][17][18].

Protocol: Cell Line-Derived Xenograft (CDX) Model

  • Cell Line Selection: Choose a relevant human cancer cell line based on in vitro cytotoxicity data for the test compound. For example, if the compound shows activity against breast cancer cells in vitro, an MDA-MB-231 or MCF-7 xenograft model could be used.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)[17].

  • Tumor Implantation:

    • Inject a suspension of the selected cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) subcutaneously into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

  • Treatment Initiation:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapy for the selected cancer type).

    • Groups 3-4: Test compound at two different dose levels.

  • Dosing and Monitoring:

    • Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) based on the compound's pharmacokinetic profile.

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation and Interpretation

All quantitative data should be presented in clear, well-structured tables and graphs. Statistical significance should be clearly indicated. The interpretation of the results should consider the dose-response relationship, the comparison to positive controls, and the overall safety and tolerability of the compound.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and national regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to throughout the experimental design and execution.

Conclusion

This comprehensive guide provides a robust framework for the in vivo evaluation of this compound. By following this phased approach, researchers can systematically and efficiently characterize the safety, pharmacokinetic, and efficacy profile of this novel compound, paving the way for its potential development as a new therapeutic agent.

References

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H2SO4, b. 5% NaOH, c. 2M H2SO4. Retrieved from [Link]

  • Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. PMC. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Sarı, A. H., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Applied Pharmaceutical Science, 13(4), 133-141. [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • National Institutes of Health. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Blog. [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]

  • ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]

  • National Institutes of Health. (n.d.). Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models. PMC. [Link]

  • Panlab | Harvard Apparatus. (n.d.). Hot plate test. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

  • PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • UNMC. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • European Commission. (n.d.). Acute Toxicity. The Joint Research Centre. [Link]

  • PubMed. (n.d.). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. [Link]

  • Aragen Life Sciences. (n.d.). Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. [Link]

  • MDPI. (n.d.). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. [Link]

  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

  • MDPI. (1989). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. [Link]

  • Altogen Labs. (n.d.). Xenograft Models. [Link]

  • National Institutes of Health. (n.d.). In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta. PMC. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 420. [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Overview of the Synthesis

The synthesis of this compound is typically achieved through a multi-component reaction, a powerful strategy in organic synthesis that allows for the construction of complex molecules in a single step.[1] This approach is valued for its efficiency and atom economy.[1] The most probable synthetic route involves the condensation of three key starting materials: a phenolic compound (resorcinol), an active methylene compound, and a cyclic ketone (4-methylcyclohexanone), often in the presence of a catalyst.

A plausible reaction mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the spirocyclic chromene core. The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired product and minimizing side reactions.[2]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. Let's break down the potential culprits:

  • Purity of Starting Materials:

    • Resorcinol: Ensure your resorcinol is free from oxidation products, which can be identified by a pink or dark discoloration. If necessary, purify it by recrystallization from a suitable solvent like water or by sublimation.

    • 4-Methylcyclohexanone: The purity of the ketone is crucial. The presence of impurities can lead to unwanted side reactions. Distillation of the ketone before use is recommended.

    • Active Methylene Compound: The choice and purity of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) can significantly impact the reaction. Ensure it is of high purity and stored under appropriate conditions to prevent degradation.

  • Catalyst Inactivity or Inappropriateness:

    • Catalyst Choice: The synthesis of spirochromenes can be catalyzed by a variety of catalysts, including bases (e.g., piperidine, K2CO3), acids (e.g., sulfonic acid-functionalized SBA-15), or even green catalysts like ionic liquids.[3][4][5] The optimal catalyst will depend on the specific substrates and reaction conditions. If one catalyst is not working, consider screening a panel of catalysts with different properties (e.g., Brønsted vs. Lewis acids/bases).

    • Catalyst Loading: The amount of catalyst used is critical. Too little may result in an incomplete reaction, while too much can lead to side product formation. An optimization of the catalyst loading is often necessary.[6]

    • Catalyst Deactivation: Some catalysts can be sensitive to moisture or air. Ensure your catalyst is handled under appropriate conditions. If using a reusable catalyst, check for deactivation after each cycle.[6]

  • Suboptimal Reaction Conditions:

    • Temperature: Many organic reactions are highly sensitive to temperature. If the reaction is run at too low a temperature, the activation energy barrier may not be overcome, leading to a slow or stalled reaction.[6] Conversely, too high a temperature can promote decomposition or the formation of side products. It is advisable to monitor the reaction progress at different temperatures to find the optimum.

    • Solvent: The choice of solvent can influence the solubility of reactants, the reaction rate, and the product distribution.[4] For spirochromene synthesis, polar aprotic solvents like ethanol, acetonitrile, or even water can be effective.[4][6] A solvent screen is a valuable exercise in optimizing the reaction.

    • Reaction Time: It is essential to monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation. Stopping the reaction too early will result in low conversion, while running it for too long can lead to product degradation.

Formation of Multiple Products/Side Reactions

Question: My reaction mixture is complex, showing multiple spots on TLC. How can I improve the selectivity for my desired spirochromene?

Answer: The formation of multiple products is often due to competing reaction pathways. Here's how to enhance the selectivity:

  • Control of Reaction Temperature: As mentioned, temperature is a critical parameter. Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product and reduce the rate of side reactions.

  • Choice of Catalyst: The catalyst not only affects the reaction rate but also its selectivity. A well-chosen catalyst can stabilize the transition state leading to the desired product over other possibilities. For instance, chiral catalysts can be employed to achieve enantioselectivity in similar reactions.[2]

  • Order of Reagent Addition: In some multi-component reactions, the order in which the reactants are added can influence the outcome. Consider adding the reactants stepwise to favor the desired reaction sequence. For example, pre-forming the Knoevenagel adduct before the addition of the third component might improve selectivity.

  • pH Control: If your reaction is run in an aqueous or protic solvent, the pH can play a significant role. For base-catalyzed reactions, a careful selection of the base and its concentration is important. For acid-catalyzed reactions, the acidity of the medium needs to be controlled.

A common side product in similar syntheses is the formation of a non-spirocyclic chromene derivative or polymerized material. Careful control of stoichiometry and reaction conditions can help minimize these.

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the synthesis of this compound?

A1: The catalyst plays a multifaceted role in this synthesis. In a base-catalyzed reaction, the catalyst deprotonates the active methylene compound, generating a nucleophile that attacks the ketone. It also facilitates the cyclization step.[7] In an acid-catalyzed reaction, the catalyst activates the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack.[8] The catalyst essentially provides an alternative, lower-energy reaction pathway, thereby increasing the reaction rate.[9]

Q2: How can I effectively purify the final product?

A2: Purification of the crude product is essential to obtain this compound in high purity. The following methods are commonly used:

  • Crystallization: This is often the most effective method for obtaining highly pure crystalline solids.[10] The choice of solvent is critical; a good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A solvent screen is recommended to find the optimal crystallization solvent or solvent mixture.

  • Column Chromatography: If crystallization is not effective or if the crude product contains impurities with similar solubility, column chromatography is the method of choice.[11] Silica gel is a common stationary phase for compounds of this polarity. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used to separate the desired product from impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations or for obtaining highly pure material for biological testing, Prep-HPLC can be employed.[11]

Q3: Can I use microwave irradiation to improve the reaction yield and reduce the reaction time?

A3: Yes, microwave-assisted organic synthesis has been shown to be a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic compounds.[3] Microwave heating can lead to a dramatic reduction in reaction times, from hours to minutes, and can also improve yields by minimizing the formation of side products.[3] If you have access to a microwave reactor, it is certainly worth exploring its application to this synthesis.

Experimental Protocols

General Procedure for Catalyst Screening
  • To a series of reaction vials, add resorcinol (1 mmol), 4-methylcyclohexanone (1 mmol), and the active methylene compound (1 mmol).

  • Add the chosen solvent (e.g., ethanol, 5 mL) to each vial.

  • To each vial, add a different catalyst (e.g., piperidine, DBU, K2CO3, proline, etc.) at a specific loading (e.g., 10 mol%).

  • Seal the vials and stir the mixtures at a set temperature (e.g., 80 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).

  • After a set time (e.g., 8 hours), cool the reactions to room temperature and analyze the crude reaction mixtures by a quantitative method like HPLC or ¹H NMR with an internal standard to determine the yield of the desired product.

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
PiperidineEthanol808To be determined
DBUAcetonitrile808To be determined
K2CO3DMF808To be determined
ProlineEthanol808To be determined

Table 1: Example of a catalyst screening table. The yields are hypothetical and need to be determined experimentally.

Visualizations

Logical Workflow for Troubleshooting Low Yield

This diagram outlines a systematic approach to diagnosing and resolving issues of low product yield.

G start Low Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_cat Evaluate Catalyst Performance start->check_cat check_cond Assess Reaction Conditions start->check_cond purify_sm Purify/Replace Starting Materials check_sm->purify_sm screen_cat Screen Different Catalysts & Loadings check_cat->screen_cat optimize_cond Optimize Temperature, Solvent, & Time check_cond->optimize_cond optimize Systematic Optimization analyze Analyze Results (TLC, LC-MS, NMR) optimize->analyze purify_sm->optimize screen_cat->optimize optimize_cond->optimize success Improved Yield analyze->success Successful fail Re-evaluate Synthetic Route analyze->fail Unsuccessful

Caption: Troubleshooting workflow for low yield.

Plausible Reaction Pathway

This diagram illustrates a potential mechanistic pathway for the formation of the spirochromene product.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product resorcinol Resorcinol michael Michael Adduct resorcinol->michael ketone 4-Methyl- cyclohexanone knoevenagel Knoevenagel Adduct ketone->knoevenagel amc Active Methylene Compound amc->knoevenagel knoevenagel->michael Michael Addition product 7-hydroxy-4'-methylspiro [chromene-2,1'-cyclohexan]-4(3H)-one michael->product Cyclization

Caption: Plausible multi-component reaction pathway.

References

  • (No specific synthesis paper for the target molecule was found, so references are to general principles and rel
  • Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis of spirochromene derivatives | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2003). PubMed. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... (n.d.). ResearchGate. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC. (2022). PubMed Central. [Link]

  • Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition. (2021). Frontiers. [Link]

  • (PDF) Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. (n.d.). ResearchGate. [Link]

  • Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. (1979). RSC Publishing. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2021). MDPI. [Link]

  • Reaction condition-dependent divergent synthesis of spirooxindoles and bisoxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). J-Exp. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2023). Beilstein Journals. [Link]

  • Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress | Request PDF. (2022). ResearchGate. [Link]

  • Synthesis of Some New Spiro Heterocycles from the Reaction of Cycloalkylidenemal Ononitriles with Active Methylene Reagents. (2025). ResearchGate. [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). PubMed. [Link]

  • The optimization of reaction condition in the synthesis of spiro[indoline-3,4... (n.d.). ResearchGate. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar. [Link]

  • Recent advances in the use of catalysts based on natural products for the conversion of CO2 into cyclic carbonates. (2023). Green Chemistry (RSC Publishing). [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Recent developments in thiochromene chemistry. (n.d.). RSC Publishing. [Link]

  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (2016). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (n.d.). ResearchGate. [Link]

  • An efficient one-pot organocatalyzed synthesis of spiro[chroman-3,6'-furo[2,3-d]pyrimidine]. (n.d.). Taylor & Francis Online. [Link]1.2012.723439)

Sources

Technical Support Center: Optimizing Reaction Conditions for Spiro[chromene-cyclohexanone] Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[chromene-cyclohexanone] derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction outcomes.

Introduction to Spiro[chromene-cyclohexanone] Synthesis

The spiro[chromene-cyclohexanone] scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. Its synthesis, however, can be challenging, often requiring careful optimization of reaction conditions to achieve high yields and purity. A common and efficient method for constructing this spirocyclic system is a multi-component reaction involving a salicylaldehyde derivative, cyclohexanone, and an active methylene compound, often proceeding through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. Another key synthetic strategy is the Kabbe condensation, which is instrumental in forming the chromanone core.[1]

This guide will focus on troubleshooting common issues encountered during these synthetic routes, providing evidence-based solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of spiro[chromene-cyclohexanone] via a multi-component reaction?

The reaction typically proceeds through a domino Knoevenagel-Michael-cyclocondensation sequence.[2] Initially, the aldehyde reacts with the active methylene compound (e.g., malononitrile) in a Knoevenagel condensation to form a highly reactive electron-deficient alkene.[3][4] Subsequently, the enolate of cyclohexanone, often formed in the presence of a basic catalyst, undergoes a Michael addition to this alkene. Finally, an intramolecular cyclization occurs between the phenoxide of the salicylaldehyde moiety and the nitrile or other activating group, followed by tautomerization to yield the stable spiro[chromene-cyclohexanone] product.

Q2: What is the Kabbe condensation and its relevance to this synthesis?

The Kabbe condensation is a powerful method for the synthesis of chroman-4-ones from o-hydroxyacetophenones and aliphatic ketones, such as cyclohexanone, in the presence of a secondary amine catalyst like pyrrolidine.[5][6] This reaction is crucial for forming the chromanone core of the spiro[chromene-cyclohexanone] system in certain synthetic strategies. The reaction proceeds via the in-situ formation of an enamine from cyclohexanone and pyrrolidine, which then reacts with the o-hydroxyacetophenone.[7]

Q3: What are the most common catalysts used for this synthesis?

The choice of catalyst is critical and depends on the specific reaction pathway. For multi-component reactions, basic catalysts are often employed to facilitate both the Knoevenagel condensation and the Michael addition. These can range from organic bases like piperidine and pyrrolidine to inorganic bases.[8] For Kabbe condensations, pyrrolidine is a classic and effective catalyst.[7] Recent advancements have also explored the use of bifunctional organocatalysts and solid-supported catalysts to improve efficiency and recyclability.[9]

Q4: Which solvents are suitable for this reaction?

The selection of a solvent can significantly influence the reaction rate and yield.[10] Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its protic nature, which can facilitate proton transfer steps.[1] Toluene is another option, particularly for reactions that require higher temperatures and azeotropic removal of water.[11] In some cases, solvent-free conditions have been shown to be effective, offering a greener alternative.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low product yield is a frequent challenge in multi-component reactions. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Inefficient Catalyst: The catalyst may not be active enough or may be poisoned by impurities.

    • Solution: Ensure the purity of your catalyst. For amine catalysts like pyrrolidine, using a freshly distilled batch can significantly improve results.[7] Consider screening different catalysts, such as piperidine or a bifunctional organocatalyst, to find the optimal one for your specific substrates.[8]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.

    • Solution: Experiment with a range of temperatures. While some reactions proceed well at room temperature, others may require heating to overcome activation energy barriers.[1] Monitor the reaction progress by TLC to determine the optimal temperature.

  • Incorrect Stoichiometry: The ratio of reactants is crucial in multi-component reactions.

    • Solution: Systematically vary the stoichiometry of the reactants. An excess of one reactant, such as the active methylene compound or cyclohexanone, may be necessary to drive the reaction to completion.

  • Presence of Water: For reactions that produce water as a byproduct, its accumulation can inhibit the reaction.

    • Solution: If using a non-protic solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically.[7] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can be effective.[11]

Problem 2: Formation of Significant Byproducts

The complexity of multi-component reactions can often lead to the formation of undesired side products.

Possible Causes and Solutions:

  • Knoevenagel Condensation Product as the Main Product: The initial Knoevenagel adduct may be stable and not proceed to the subsequent Michael addition.

    • Solution: This often indicates that the reaction conditions are not sufficiently activating for the Michael addition. Increasing the concentration of the base or switching to a stronger base can promote the formation of the cyclohexanone enolate and facilitate the Michael addition.

  • Formation of Michael Adduct Byproducts: In some cases, a double Michael addition can occur, leading to complex mixtures.[3]

    • Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the salicylaldehyde derivative and the active methylene compound relative to cyclohexanone can help minimize the formation of multiple addition products. Optimizing the reaction time is also crucial, as prolonged reaction times can sometimes lead to the formation of side products.

  • Self-Condensation of Cyclohexanone: Under strongly basic conditions, cyclohexanone can undergo self-condensation.

    • Solution: Use a milder base or a catalytic amount of a stronger base. Adding the cyclohexanone slowly to the reaction mixture can also help to minimize its self-condensation by keeping its instantaneous concentration low.

Problem 3: Difficulty in Product Purification

The crude product mixture can be complex, making the isolation of the desired spiro[chromene-cyclohexanone] challenging.

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproducts: The desired product and major byproducts may have similar polarities, making separation by column chromatography difficult.

    • Solution: Optimize the mobile phase for column chromatography. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarity gradients is recommended. If co-elution is a persistent issue, consider derivatizing the crude mixture to alter the polarity of the components, followed by separation and deprotection.

  • Product Crystallization Issues: The product may be an oil or may not crystallize easily from the crude mixture.

    • Solution: After initial purification by column chromatography, try recrystallization from a suitable solvent or solvent mixture. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is an oil, techniques such as trituration with a non-polar solvent like hexane can sometimes induce solidification.

  • Residual Catalyst Contamination: The catalyst, especially if used in stoichiometric amounts, can contaminate the final product.

    • Solution: If using a basic catalyst, an acidic wash of the organic layer during workup can help remove it. For solid-supported catalysts, simple filtration is sufficient for removal.[9]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[chromene-cyclohexanone]

This protocol provides a general starting point for the synthesis. Optimization of specific parameters will likely be necessary for different substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a suitable catalyst (e.g., piperidine, 0.1 mmol).

  • Add the solvent of choice (e.g., ethanol, 10 mL).

  • Add cyclohexanone (1.2 mmol) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by appropriate analytical techniques (NMR, MS, etc.).

Protocol 2: Kabbe Condensation for Chromanone Synthesis

This protocol is for the synthesis of the chromanone intermediate, which can then be further functionalized.

  • In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 mmol) and cyclohexanone (1.5 mmol) in a suitable solvent (e.g., toluene, 15 mL).

  • Add pyrrolidine (1.2 mmol) to the solution.[7]

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water if using toluene.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash it with a dilute acid solution (e.g., 1 M HCl) to remove excess pyrrolidine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude chromanone by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Catalyst and Solvent on a Model Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux665
2Pyrrolidine (10)EthanolReflux672
3DBU (10)Toluene110858
4Pyrrolidine (10)Toluene110878
5Pyrrolidine (20)DMSO100485

Note: This table is a representative example. Actual yields will vary depending on the specific substrates used.

Visualizations

Reaction Mechanism Workflow

reaction_mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization A Salicylaldehyde + Malononitrile B Knoevenagel Adduct A->B Base Catalyst D Michael Adduct Intermediate B->D C Cyclohexanone Enolate C->D E Spiro[chromene-cyclohexanone] D->E Tautomerization

Caption: General workflow for spiro[chromene-cyclohexanone] synthesis.

Troubleshooting Logic Diagram

troubleshooting_low_yield Start Low Product Yield Catalyst Check Catalyst Activity/Purity Start->Catalyst Temp Optimize Temperature Catalyst->Temp No Improvement Sol_Cat Screen Catalysts Catalyst->Sol_Cat Potential Issue Stoich Adjust Stoichiometry Temp->Stoich No Improvement Sol_Temp Run Temperature Gradient Temp->Sol_Temp Potential Issue Water Remove Water Stoich->Water No Improvement Sol_Stoich Vary Reactant Ratios Stoich->Sol_Stoich Potential Issue Sol_Water Use Dean-Stark/Drying Agent Water->Sol_Water Potential Issue End Yield Improved Sol_Cat->End Sol_Temp->End Sol_Stoich->End Sol_Water->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

  • Kabbe Condensation for Chromanone Synthesis. Organic Syntheses, 2025 , 102, 335-349. [Link]

  • Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2-dialkyl and 2-spiro-4-chromanones. ResearchGate, 2020 . [Link]

  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses, 2025 , 102, 335-349. [Link]

  • Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. HETEROCYCLES, 2022 , 104(1), 1. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 2012 , 8, 2244-2258. [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate, 2019 . [Link]

  • Synthesis of 8′,11′-dihydrospiro[cyclohexane-1,2′-oxepino[2,3-h] chromen]-4′(3′H)-ones with ring closing metathesis as a key step. RSC Advances, 2018 , 8(70), 40161-40169. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 2024 , 20, 1038-1046. [Link]

  • Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. RSC Advances, 2018 , 8(32), 17943-17952. [Link]

  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2019 , 2(2), 59-65. [Link]

  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. Scientific Reports, 2025 , 15(1), 1-13. [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate, 2020 . [Link]

  • Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2-dialkyl and 2-spiro-4-chromanones. Journal of Heterocyclic Chemistry, 2020 , 57(8), 3369-3374. [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 2018 , 5(3). [Link]

  • Synthesis of spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles 8a,b. Journal of Chemical Research, 2010 , 34(1), 44-46. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 2022 , 12(50), 32529-32553. [Link]

  • Model for synthesis of spiro indanone fused pyrano chromene. ResearchGate, 2022 . [Link]

  • Dearomatization of 3-Aminophenols for Synthesis of Spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones via Hydride Transfer Strategy-Enabled [5+1] Annulations. Molecules, 2024 , 29(5), 1044. [Link]

  • A Synthetic Route Towards Spiro Indanone Fused Pyrano[2,3-c]Chromene Derivatives via Oxa-Diels-Alder Reaction: Computational Investigation, Antibacterial Evaluation and Molecular Docking Studies as Potential DNA Gyrase Inhibitors. ResearchGate, 2022 . [Link]

  • Synthesis and reactions of some spiro[2H-chromen-2,1′-cycloalkanes]. Journal of the Chemical Society, Perkin Transactions 1, 1978 , 724-728. [Link]

  • Multicomponent reactions of methyl substituted all-cis tetrafluorocyclohexane aldehydes. Organic & Biomolecular Chemistry, 2016 , 14(2), 534-543. [Link]

Sources

Technical Support Center: NMR Analysis of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of characterizing this complex spirocyclic heterocycle. The unique structural features of this molecule, including a quaternary spirocenter, a stereocenter, and multiple functional groups, can present significant challenges in NMR spectral interpretation. This guide provides a question-and-answer-based approach to troubleshoot common issues and offers in-depth explanations and protocols to ensure accurate and comprehensive structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Common ¹H NMR Spectral Interpretation Challenges

Question 1: Why do I observe broad or complex, overlapping signals in the aliphatic region (1.0-3.0 ppm) of my ¹H NMR spectrum?

This is a common observation for spirocyclic systems and arises from several factors inherent to the structure of this compound.[1]

  • Conformational Rigidity: The spiro fusion of the chromene and cyclohexane rings restricts free rotation, leading to a conformationally rigid structure. On the NMR timescale, this can result in chemical exchange broadening of signals.[1]

  • Diastereotopic Protons: The spiro carbon (C-2) is a stereocenter. This renders the methylene protons on the cyclohexane ring (C-2', C-3', C-5', and C-6') and the methylene protons on the chromene ring (C-3) diastereotopic.[2][3] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and coupling constants, leading to complex splitting patterns (e.g., AB quartets further split by adjacent protons) instead of simple multiplets.[2][4]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can increase the rate of conformational exchange, potentially leading to sharper, time-averaged signals.[1] Conversely, low-temperature NMR may "freeze out" a single conformer, which can also result in sharper, though more numerous, signals.

  • Change of Solvent: The conformational equilibrium of the molecule can be influenced by the solvent.[1][5] Acquiring spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) may alter the chemical shifts and improve signal dispersion.[5]

  • Higher Field Strength: Utilizing a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, which can help to resolve overlapping signals.[1]

Question 2: The signal for the hydroxyl (-OH) proton is broad and its chemical shift seems to vary between samples. How can I definitively identify it?

The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, temperature, and the presence of trace amounts of water or acid.[6] This often results in a broad singlet that can appear over a wide range of the spectrum.

Troubleshooting Steps:

  • D₂O Exchange: A definitive method to identify an -OH (or -NH) proton is to perform a D₂O exchange experiment.[5][6]

    • Protocol: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The signal corresponding to the hydroxyl proton will disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.

  • Solvent Effects: In aprotic solvents like CDCl₃ or acetone-d₆, the -OH signal is often broad. In hydrogen-bond-accepting solvents like DMSO-d₆, the exchange rate is slowed, and the -OH proton may appear as a sharper signal and can even exhibit coupling to neighboring protons.[7]

Question 3: I'm having trouble assigning the aromatic protons of the chromene ring. What are the expected patterns?

The 7-hydroxy-substituted aromatic ring of the chromene moiety will exhibit a specific splitting pattern. Based on related coumarin and chromene structures, the following can be anticipated:[8][9]

  • H-8: This proton is ortho to the hydroxyl group and will likely appear as a doublet.

  • H-6: This proton is meta to the hydroxyl group and ortho to H-5, likely appearing as a doublet of doublets.

  • H-5: This proton is para to the hydroxyl group and ortho to H-6, likely appearing as a doublet.

The electron-donating effect of the hydroxyl group will shield these protons, causing them to appear at relatively upfield chemical shifts for aromatic protons.

Section 2: ¹³C NMR and Advanced 2D NMR Techniques

Question 4: I can't locate the signal for the spiro-carbon (C-2) in my ¹³C NMR spectrum. Is it missing?

The quaternary spiro-carbon signal is often weak and easily missed for two primary reasons:

  • Lack of Attached Protons: Quaternary carbons do not have directly attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons experience in standard ¹³C NMR experiments.

  • Long Relaxation Times: Quaternary carbons typically have long spin-lattice relaxation times (T₁). If the recycle delay in the NMR experiment is too short, the signal may not have fully relaxed, leading to a very low intensity peak.

Troubleshooting and Identification Workflow:

The most effective way to identify the spiro-carbon is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1] This experiment shows correlations between protons and carbons that are two or three bonds away.

HMBC_Workflow cluster_protons Key Protons H3 H-3 Protons (Chromene Methylene) C2_spiro Spiro-Carbon (C-2) H3->C2_spiro ²J correlation H_cyclohexane H-2'/H-6' Protons (Cyclohexane Methylene) H_cyclohexane->C2_spiro ²J correlation

Caption: HMBC correlations to the spiro-carbon.

Protocol: HMBC Experiment

  • Setup: The HMBC experiment is a standard 2D pulse program on most modern NMR spectrometers.

  • Key Parameter: The experiment should be optimized for long-range coupling constants, typically in the range of 4-10 Hz.

  • Analysis: Look for cross-peaks that correlate the protons of the C-3 methylene group of the chromene ring and the C-2' and C-6' methylene protons of the cyclohexane ring to the quaternary carbon signal. These are ²J (two-bond) correlations and provide unambiguous evidence for the chemical shift of the spiro-carbon.

Question 5: How can I differentiate between the CH, CH₂, and CH₃ groups in my molecule?

While the ¹H NMR integration gives a proton count, a Distortionless Enhancement by Polarization Transfer (DEPT) or a multiplicity-edited Heteronuclear Single Quantum Coherence (HSQC) experiment provides a definitive assignment of carbon types.[10]

  • DEPT-135: In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

  • Multiplicity-Edited HSQC: This 2D experiment correlates protons directly to the carbons they are attached to.[10][11] Modern versions of this experiment phase-encode the signals, so that CH/CH₃ and CH₂ cross-peaks have opposite phases (e.g., different colors in the processed spectrum).[10][11] This is often more informative than DEPT as it directly links the proton and carbon chemical shifts.

NMR_Techniques cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity H1 ¹H NMR (Proton Environment & Integration) COSY COSY (¹H-¹H Coupling) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC NOESY NOESY (Through-Space ¹H-¹H Correlation) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC DEPT DEPT-135 (CH, CH₂, CH₃ Differentiation) DEPT->C13 supplements

Caption: Workflow of NMR experiments for structural elucidation.

Question 6: The cyclohexane ring can exist in a chair conformation. How does this affect the NMR spectrum and how can I confirm the stereochemistry?

The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain.[12] In this conformation, the protons on each methylene group are differentiated into axial and equatorial positions.

  • Axial vs. Equatorial Protons: Axial and equatorial protons are chemically and magnetically non-equivalent. Typically, axial protons are more shielded and appear at a more upfield chemical shift compared to their equatorial counterparts. They also exhibit different coupling constants to adjacent protons.

  • NOESY/ROESY for Stereochemistry: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is crucial for determining the relative stereochemistry. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

    • Expected Correlations: Look for NOE correlations between protons on the chromene moiety and protons on the cyclohexane ring. For instance, an NOE between the methyl group at C-4' and a proton on the chromene ring would provide strong evidence for the spatial orientation of the two ring systems.

Predicted ¹H and ¹³C Chemical Shift Ranges

The following table provides estimated chemical shift ranges for the key nuclei in this compound, based on data from similar structures and general NMR principles. Actual values will vary based on solvent and other experimental conditions.

GroupNucleusPredicted Chemical Shift (ppm)Notes
Chromene Ring
Aromatic CH (C5, C6, C8)¹H6.5 - 7.5Pattern will be an AMX system.
¹³C100 - 130
Aromatic C-OH (C7)¹³C150 - 160
Aromatic C-O (C8a)¹³C145 - 155
Aromatic C-C=O (C4a)¹³C115 - 125
Methylene (C3)¹H~2.8 - 3.2Diastereotopic protons, may appear as an AB quartet.
¹³C~30 - 40
Ketone (C4)¹³C190 - 200Carbonyl carbon.
Spiro Center
Spiro Carbon (C2)¹³C75 - 90Quaternary, weak signal. Best identified by HMBC.
Cyclohexane Ring
CH₂ (C2', C3', C5', C6')¹H1.5 - 2.5Complex overlapping multiplets due to diastereotopicity.
¹³C25 - 45
CH (C4')¹H~1.8 - 2.2Methine proton.
¹³C~35 - 45
Methyl (at C4')¹H~0.9 - 1.2Doublet, coupled to H-4'.
¹³C~20 - 25
Functional Groups
Phenolic OH¹H5.0 - 10.0Broad, variable shift. Confirmed by D₂O exchange.

References

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
  • SDSU NMR Facility. Common Problems. Department of Chemistry, San Diego State University.
  • BenchChem. Technical Support Center: Characterization of Spiro-Heterocycles. BenchChem.
  • Epistemeo. How to Interpret a DEPT-ed-HSQC: Part 2. YouTube. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Roberts, J. D. (1959). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Substituted 1,1-Difluorocyclohexanes. Journal of the American Chemical Society, 81(21), 5843–5844.
  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. HMBC and NOESY Correlations for Compounds 1 and 2. ResearchGate. Available at: [Link]

  • Navarro-Vázquez, A., et al. (2010). A graphical user interface for the automated assignment of NMR spectra of chemically symmetric molecules.
  • Chemistry LibreTexts. 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. ResearchGate. Available at: [Link]

  • OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. OpenOChem Learn. Available at: [Link]

  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry, University of Rochester. Available at: [Link]

  • Magritek. Two Experiments for the Price of One: the Multiplicity-Edited HSQC Experiment. Magritek. Available at: [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(55), 29244-29249. Available at: [Link]

  • Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. Available at: [Link]

  • Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available at: [Link]

Sources

Technical Support Center: Purification of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this spirocyclic chromene derivative. Drawing from established principles in separation science and extensive experience with complex heterocyclic systems, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

Understanding the Molecule and Potential Purification Hurdles

This compound possesses a unique three-dimensional structure combining a chromenone core with a spiro-linked substituted cyclohexane ring. This intricate architecture, while conferring desirable biological properties, can also introduce significant purification challenges. Potential hurdles include the presence of diastereomers, unreacted starting materials, and structurally similar byproducts. The phenolic hydroxyl group and the ketone functionality can also influence the compound's solubility and chromatographic behavior.

This guide will systematically address these potential issues, providing a logical framework for troubleshooting and optimizing your purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product shows multiple spots on TLC, even after aqueous work-up. What are the likely impurities?

A1: The presence of multiple spots on Thin Layer Chromatography (TLC) is a common observation. The primary impurities in the synthesis of this compound are typically:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include a substituted resorcinol and a cyclohexanone derivative.

  • Diastereomers: The spirocyclic nature of the molecule can lead to the formation of diastereomers, which may have very similar polarities.

  • Side-Reaction Products: Dehydration, oxidation, or rearrangement products can form under various reaction conditions.

  • Residual Catalysts or Reagents: Acid or base catalysts used in the synthesis may also be present.

A systematic approach to identifying these impurities involves running co-spots with your starting materials on the TLC plate and utilizing different solvent systems to maximize separation.

Q2: I am having difficulty choosing an appropriate solvent system for column chromatography. Can you provide some guidance?

A2: Selecting the right solvent system is critical for achieving good separation. For a molecule with the polarity of this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.

Solvent System (v/v)PolarityTypical Application
Hexane:Ethyl Acetate (9:1 to 7:3)Low to MediumEluting non-polar byproducts and potentially the target compound.
Hexane:Ethyl Acetate (1:1 to 3:7)Medium to HighEluting the target compound and more polar impurities.
Dichloromethane:Methanol (99:1 to 95:5)Medium to HighAn alternative system if tailing or poor separation is observed with hexane/ethyl acetate.

It is highly recommended to perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation before committing to a large-scale column.

Q3: My purified compound appears to be a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers can be challenging due to their similar physical properties.[1] If standard column chromatography is insufficient, consider the following advanced techniques:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for separating diastereomers. Chiral stationary phases may also be effective.[2]

  • Supercritical Fluid Chromatography (SFC): SFC can provide excellent selectivity for isomeric separations and is often faster than HPLC.

  • Fractional Recrystallization: This classical technique relies on slight differences in the solubility of diastereomers in a particular solvent. It may require multiple recrystallization steps to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • The total weight of the fractions containing the product is significantly lower than expected.

  • A significant amount of colored material remains at the top of the column.

  • Streaking or tailing of the product spot is observed on TLC analysis of the column fractions.

Possible Causes & Solutions:

  • Cause: The compound may be unstable on silica gel, especially if residual acid or base is present from the reaction.

    • Solution: Neutralize the crude product before loading it onto the column. Alternatively, use a less acidic stationary phase like alumina or a bonded-phase silica gel.

  • Cause: The chosen solvent system may not be optimal, leading to poor elution of the product.

    • Solution: Gradually increase the polarity of the eluent during the chromatography run (gradient elution). If the product is still not eluting, a stronger solvent like methanol may be needed in small percentages.

  • Cause: The compound may be adsorbing irreversibly to the stationary phase.

    • Solution: Consider using a different purification technique such as preparative HPLC or recrystallization.

Problem 2: Product Contaminated with a Closely Eluting Impurity

Symptoms:

  • TLC analysis of the "pure" fractions shows a second spot very close to the product spot.

  • NMR analysis of the purified product reveals extra peaks corresponding to an impurity.

Possible Causes & Solutions:

  • Cause: The impurity is a structurally similar compound, such as a diastereomer or a regioisomer.

    • Solution 1: Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems to maximize the separation factor (ΔRf). Sometimes, switching to a completely different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/acetone) can provide the necessary selectivity.

      • Stationary Phase: If using silica gel, try a different type of stationary phase, such as alumina or a bonded phase (e.g., diol, cyano).

      • Column Dimensions: Use a longer, narrower column for better resolution.

    • Solution 2: Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective method for purification.[3] The choice of solvent is crucial and should be determined experimentally.

Experimental Protocol: Optimizing Recrystallization
  • Solvent Screening: In small test tubes, dissolve a few milligrams of the impure solid in a minimal amount of various hot solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures like hexane/ethyl acetate).

  • Observation: Allow the solutions to cool slowly to room temperature and then in an ice bath. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[4]

  • Procedure:

    • Dissolve the impure compound in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[5]

    • Further cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizing the Purification Workflow

A logical approach to purification is essential for achieving high purity and yield. The following workflow diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot Recrystallization Recrystallization SingleSpot->Recrystallization Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No ColumnChrom Column Chromatography CheckPurity Purity Check (TLC, NMR, LC-MS) ColumnChrom->CheckPurity Recrystallization->CheckPurity PureProduct Pure Product MultipleSpots->ColumnChrom OptimizeChrom Optimize Chromatography (Solvent, Stationary Phase) PrepHPLC Preparative HPLC/SFC OptimizeChrom->PrepHPLC PrepHPLC->CheckPurity CheckPurity->PureProduct Pure CheckPurity->OptimizeChrom Impure

Caption: A decision-tree workflow for the purification of this compound.

References

  • Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. [Link]

  • Gawai, A. A., Das, S., & Nemade, M. (2019). Synthesis, Preliminary Pharmacological and Acute Toxicity Studies of a New Series of 7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one Derivatives with Atypical Antipsychotic Activity. ResearchGate. [Link]

  • Lafta, S. J., & Abass, S. J. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). [Link]

  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem. Retrieved from [Link]

  • Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

  • Chakroborty, S., et al. (2022). Recent progress on synthesis of spirochromanone and spirochromanederivatievs. Heterocycles, 104(1), 27-68. [Link]

  • Wamser, G., et al. (2013). Enantiomeric separation of isochromene derivatives by high-performance liquid chromatography using cyclodextrin based stationary phases and principal component analysis of the separation data. Journal of Chromatography A, 1305, 129-137. [Link]

  • Niemczyk, M. (2010, September 1). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]

  • Fun, H.-K., et al. (2008). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Schepmann, D., et al. (2020). Synthesis and σ receptor affinity of spiro[[6]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Advances, 10(72), 44349-44358. [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(69), 36663-36668. [Link]

  • Kumar, S., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its derivatives as analgesic and anti-inflammatory agents. ScienceScholar, 4(2), 1-13. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chen, Y., et al. (2023). Chromone derivative with a spiro[chromene-5,2'-furan] ring and sesquiterpenoids from the marine algicolous Trichoderma asperellum Z54-7. Natural Product Research, 1-8. [Link]

  • Kuneš, J., & Pour, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Chemical Synthesis Database. (n.d.). 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2056–2066. [Link]

  • Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube. [Link]

  • Wang, Z., et al. (2024). Asymmetric synthesis of spiro[4H-chromene-3,3'-oxindoles] via a squaramide-organocatalytic three-component cascade Knoevenagel/Michael/cyclization sequence. Molecular Diversity. [Link]

  • Wang, X., et al. (2021). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry, 19(3), 579-583. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-hydroxy-2-methyl-4H-1-benzopyran-4-one. PubChem. Retrieved from [Link]

  • Pini, D., et al. (1998). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-16. [Link]

Sources

Technical Support Center: Navigating the Stability of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel spiro-chromenone derivative. Due to the limited specific stability data available for this exact molecule, this document synthesizes established principles from the chemistry of chromones and spiro compounds to provide a robust framework for troubleshooting common stability issues you may encounter in solution. Our goal is to equip you with the foundational knowledge to anticipate challenges, diagnose problems, and implement effective solutions in your experimental workflows.

Part 1: Understanding the Core Chemistry & Potential Instabilities

The structure of this compound combines a chromenone core, which includes a potentially labile lactone (cyclic ester) group, with a spirocyclic cyclohexane moiety. The phenolic hydroxyl group at the 7-position also influences the molecule's properties. Based on these structural features, we can anticipate several potential stability challenges.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and experimentation of spiro-chromenone solutions.

My solution of the compound is changing color over time. What could be the cause?

A change in solution color often indicates a structural modification of the compound. For aromatic compounds like this chromenone, photodegradation is a primary suspect, potentially leading to the formation of colored byproducts.[1][2]

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil. Minimize the exposure of your solutions to ambient and direct light.

    • Solvent Check: While less common for this specific issue, some solvents can form colored complexes with degradation products. If the problem persists in the dark, consider preparing a fresh solution in a different, high-purity solvent.

    • Inert Atmosphere: If you suspect photo-oxidation, degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

I'm observing a decrease in the compound's biological activity or concentration over time. What's happening?

A loss of activity or concentration strongly suggests that the compound is degrading. The most probable cause for a chromenone derivative in aqueous or protic solvents is the hydrolysis of the lactone ring.[3][4][5] This ring-opening event would significantly alter the three-dimensional structure of the molecule, likely abolishing its biological activity.

  • Troubleshooting Steps:

    • pH Control: The rate of lactone hydrolysis is highly pH-dependent. It is typically accelerated under basic conditions.[6] Ensure your solutions are buffered to a neutral or slightly acidic pH (e.g., pH 5-7). If your experimental conditions permit, avoid highly basic environments.

    • Solvent Choice: If possible, use aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions to prevent hydrolysis.[7][8] For aqueous experimental buffers, prepare the final dilution immediately before use.

    • Temperature Management: Chemical degradation rates, including hydrolysis, increase with temperature. Store stock solutions at low temperatures (-20°C or -80°C) and keep working solutions on ice during experiments.

I've noticed a precipitate forming in my solution, especially after storage. What should I do?

Precipitation can be due to several factors, including poor solubility, degradation leading to a less soluble product, or interactions with buffer components.

  • Troubleshooting Steps:

    • Verify Solubility: First, ensure you have not exceeded the compound's solubility limit in your chosen solvent. You may need to perform a solubility test at your working concentration.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.

    • Consider Solvent Effects: The polarity of the solvent can significantly impact the stability and solubility of chromone derivatives.[8][9] If you are using a mixed solvent system, ensure the components are fully miscible and that the compound remains soluble at your target concentration.

    • Fresh Preparations: To minimize issues related to long-term stability in solution, it is best practice to prepare fresh working solutions from a solid stock for each experiment.

Part 3: Proposed Degradation Pathway & Visualization

A primary degradation route for this compound, particularly in aqueous media, is likely the hydrolysis of the chromenone lactone ring. This reaction can be catalyzed by both acid and base, though it is often more rapid under basic conditions.

Proposed Hydrolytic Degradation of the Chromenone Core

Caption: Proposed hydrolytic degradation pathway.

Part 4: Experimental Protocols for Stability Assessment

To empirically determine the stability of your compound under your specific experimental conditions, a simple stability study can be performed.

Protocol: Preliminary Stability Assessment using UV-Vis Spectrophotometry

This protocol provides a straightforward method to monitor the degradation of the compound over time by observing changes in its UV-Vis absorbance spectrum.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a stable aprotic solvent like DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration that gives a measurable absorbance in the linear range of your spectrophotometer (e.g., 10-50 µM) in your test buffers (e.g., PBS at pH 5.4, 7.4, and 9.4).

  • Time-Zero Measurement: Immediately after preparation, take a full UV-Vis spectrum (e.g., 200-600 nm) of each working solution. This will serve as your baseline (t=0) measurement.

  • Incubation: Store the solutions under your desired experimental conditions (e.g., protected from light at room temperature).

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take a new UV-Vis spectrum of each solution.

  • Data Analysis: Overlay the spectra from all time points for each condition. A decrease in the absorbance maximum (λmax) of the parent compound or the appearance of new peaks is indicative of degradation.

Experimental Workflow Diagram

StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (DMSO) B Prepare Working Solutions in Test Buffers A->B C t=0 UV-Vis Spectrum B->C D Incubate at Experimental Conditions C->D E Time-Point UV-Vis Spectra D->E F Analyze Spectral Changes E->F

Caption: Workflow for preliminary stability assessment.

Part 5: Data Summary

The following table provides a hypothetical summary of stability data based on the general behavior of chromone derivatives. You should generate your own data using the protocol above.

ConditionSolvent/BufferTemperatureLight ConditionExpected Stability
1 DMSO-20°CDarkHigh (months)
2 AcetonitrileRoom TempDarkModerate (weeks)
3 PBS (pH 7.4)Room TempDarkLow (hours to days)
4 PBS (pH 9.0)Room TempDarkVery Low (minutes to hours)
5 PBS (pH 7.4)Room TempAmbient LightVery Low (minutes to hours)

References

  • Nchinda, A. T. (n.d.).
  • MDPI. (2023). Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. Molecules, 28(15), 5894. [Link]

  • ResearchGate. (n.d.). Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study. [Link]

  • YouTube. (2017, March 14). Lactone Hydrolysis. [Link]

  • ACS Publications. (2012). Highly Solvatochromic 7-Aryl-3-hydroxychromones. Organic Letters, 14(7), 1776-1779. [Link]

  • ResearchGate. (n.d.). General Methods of Preparing Chromones. [Link]

  • YouTube. (2025, July 24). How Does Lactone Hydrolysis Work? - Chemistry For Everyone. [Link]

  • French-Ukrainian Journal of Chemistry. (2021). Synthesis of linear hetarenochromones based on 7-hydroxy-6-formyl(acetyl)chromones. French-Ukrainian Journal of Chemistry, 9(1), 1-22.
  • PubMed. (n.d.). Photodegradation of substituted stilbene compounds: what colors aging paper yellow?. [Link]

  • National Institutes of Health. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2795. [Link]

  • MDPI. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Molecules, 28(18), 6649. [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6449-6462. [Link]

  • ResearchGate. (n.d.). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow?. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]

  • ACS Publications. (2013). ESIPT and Photodissociation of 3-Hydroxychromone in Solution: Photoinduced Processes Studied by Static and Time-Resolved UV/Vis, Fluorescence, and IR Spectroscopy. The Journal of Physical Chemistry A, 117(46), 11847-11857. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

  • PubMed. (2013). ESIPT and photodissociation of 3-hydroxychromone in solution: photoinduced processes studied by static and time-resolved UV/Vis, fluorescence, and IR spectroscopy. The Journal of Physical Chemistry A, 117(46), 11847-11857. [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.8: Chemistry of Esters. [Link]

  • ResearchGate. (n.d.). Tuning excited-state proton transfer dynamics of a 3-hydroxychromone dye in supramolecular complexes via host–guest steric compatibility. [Link]

  • Scilit. (2021). Aqueous photodegradation of the benzophenone fungicide metrafenone: Carbon-bromine bond cleavage mechanism. Water Research, 206, 117775. [Link]

Sources

Technical Support Center: Ensuring the Stability of Spirochromenone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirochromenone compounds. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to prevent the degradation of these valuable molecules during your experiments. By understanding the inherent stability characteristics of the spirochromenone scaffold and implementing the robust protocols outlined here, you can ensure the integrity of your research and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my spirochromenone compound?

A1: Spirochromenone compounds, which merge the structural features of chromenones and spiroketals, are susceptible to several degradation pathways. The most common triggers are:

  • Hydrolysis: Both acidic and basic conditions can promote the cleavage of the spiroketal or other labile functional groups.

  • Oxidation: The chromenone moiety and other electron-rich parts of the molecule can be sensitive to atmospheric oxygen and other oxidizing agents.[1]

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to decomposition.[2][3]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation reactions.[2][3]

Q2: How can I tell if my spirochromenone compound is degrading?

A2: Degradation can manifest in several ways, including:

  • A change in the physical appearance of the sample (e.g., color change, precipitation).

  • The appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate.

  • The emergence of new peaks or a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) analysis.[4][5]

  • Changes in the compound's spectroscopic profile (e.g., new signals in NMR or a different fragmentation pattern in mass spectrometry).

Q3: What are the general best practices for storing spirochromenone compounds?

A3: To maintain the long-term stability of your spirochromenone compounds, adhere to the following storage guidelines:

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[6]

  • Atmosphere: For particularly sensitive compounds, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: My compound shows signs of degradation after purification by column chromatography.

Q: I've successfully synthesized my spirochromenone derivative, but after purification on a silica gel column, my HPLC and NMR data show significant impurities that weren't present in the crude reaction mixture. What could be happening?

A: The most likely culprit is acid-catalyzed degradation on the silica gel.

  • Causality: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). This acidic environment can be sufficient to catalyze the hydrolysis of the spiroketal moiety or other acid-labile functional groups in your spirochromenone compound.

  • Troubleshooting Protocol:

    • Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: If neutralization is not effective or if your compound is extremely acid-sensitive, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).

    • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

    • Post-Purification Analysis: Immediately after purification, analyze a small aliquot by HPLC or TLC to confirm the integrity of the compound.

Issue 2: My compound degrades when dissolved in certain solvents for biological assays.

Q: When I dissolve my spirochromenone in DMSO for a cell-based assay and let it sit at room temperature, I observe a time-dependent loss of the parent compound. Why is this happening and how can I prevent it?

A: This is likely due to a combination of factors including solvent impurities, light exposure, and ambient temperature.

  • Causality:

    • Solvent Purity: DMSO can contain trace amounts of water and peroxides, which can lead to hydrolysis and oxidation, respectively.

    • Light Exposure: Standard laboratory lighting can be sufficient to cause photodegradation over time, especially for photosensitive compounds.[2][3]

    • Temperature: Room temperature can accelerate these degradation processes.

  • Troubleshooting Protocol:

    • Use High-Purity Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions. If you suspect peroxide contamination, you can test for and remove peroxides from your solvents.

    • Protect from Light: Prepare and store stock solutions in amber vials or wrap the vials in aluminum foil. Minimize exposure to ambient light during experimental manipulations.

    • Work at Low Temperatures: Prepare stock solutions and perform dilutions on ice. Store stock solutions at -20°C or -80°C when not in use.

    • Inert Atmosphere: For highly sensitive compounds, consider degassing your solvent with an inert gas (argon or nitrogen) before dissolving your compound to remove dissolved oxygen.

    • Freshly Prepare Solutions: Prepare working solutions immediately before use and do not store them for extended periods.

Issue 3: I'm seeing multiple degradation products in my forced degradation study under oxidative conditions.

Q: I am conducting a forced degradation study as per ICH guidelines and have treated my spirochromenone with hydrogen peroxide. LC-MS analysis shows a complex mixture of degradation products. How can I identify the major degradation pathways?

A: Oxidative degradation of the chromenone moiety can lead to a variety of products. A systematic approach using LC-MS/MS and NMR is necessary for structural elucidation.

  • Causality: The electron-rich double bond and other susceptible sites in the chromenone ring system are prone to attack by reactive oxygen species, leading to a cascade of reactions including epoxidation, hydroxylation, and ring-opening.

  • Workflow for Degradation Product Identification:

    Degradation_Workflow Start Forced Degradation Sample (Oxidative Stress) HPLC HPLC Separation of Degradation Products Start->HPLC LCMS LC-MS/MS Analysis (Fragmentation Pattern) HPLC->LCMS Isolation Preparative HPLC Isolation of Major Degradants HPLC->Isolation Isolate major peaks HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS End Identified Degradation Pathways HRMS->End NMR 1D and 2D NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->End

    Caption: Workflow for the identification of degradation products.

  • Experimental Protocol:

    • HPLC Method Development: Develop a stability-indicating HPLC method that can resolve the parent compound from all major degradation products.[4][5][7]

    • LC-MS/MS Analysis: Analyze the stressed sample by LC-MS/MS. The fragmentation pattern of each degradation product will provide clues about its structure.[8][9][10][11][12]

    • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements for the parent ion and its fragments to determine the elemental composition of the degradation products.

    • Isolation of Degradants: If necessary, isolate the major degradation products using preparative HPLC.

    • NMR Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated degradants to definitively elucidate their structures.[13][14]

Summary of Recommended Experimental Conditions

ParameterRecommendationRationale
pH Maintain solutions near neutral pH (6-8) unless the experiment requires otherwise. Use appropriate buffers.Both acid and base can catalyze the hydrolysis of the spiroketal and other functional groups.
Solvents Use high-purity, anhydrous, and peroxide-free solvents.To prevent hydrolysis and oxidation.
Temperature Perform manipulations at low temperatures (on ice) and store solutions at -20°C or below.To slow down the rate of all potential degradation reactions.
Light Protect compounds from light at all stages (storage, sample preparation, and during experiments).To prevent photodegradation.
Atmosphere For long-term storage or for particularly sensitive compounds, use an inert atmosphere (argon or nitrogen).To prevent oxidation by atmospheric oxygen.
Antioxidants For solutions prone to oxidation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[1]To scavenge free radicals and inhibit oxidative chain reactions.

Visualizing a Key Degradation Pathway: Acid-Catalyzed Hydrolysis

The spiroketal moiety is often the most sensitive part of the spirochromenone scaffold, particularly under acidic conditions. The following diagram illustrates a plausible mechanism for its hydrolysis.

Hydrolysis_Pathway Spiro Spirochromenone Stable Spiroketal Protonated Protonated Intermediate Oxygen Protonation Spiro->Protonated + H+ Oxocarbenium Oxocarbenium Ion Ring Opening Protonated->Oxocarbenium Ring Cleavage Hemiketal Hemiketal Intermediate Nucleophilic Attack by H2O Oxocarbenium->Hemiketal + H2O Product Degradation Product Ring-Opened Diol Hemiketal->Product - H+

Caption: Plausible acid-catalyzed hydrolysis of the spiroketal.

By understanding these potential degradation pathways and implementing the preventative measures and troubleshooting strategies outlined in this guide, you can significantly improve the stability of your spirochromenone compounds and ensure the quality and reproducibility of your experimental data.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • Mutha, V. S. R. N. A. K., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 123-130. [Link]

  • Kumar, A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 120, 321-331. [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions for Medicinal Products and Active Substances. [Link]

  • Management Sciences for Health. (2012). Guidelines for the Storage of Essential Medicines and Other Health Commodities. [Link]

  • Li, J., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Sustainability, 13(19), 10993. [Link]

  • Karun Mutha, V. S. R. N. A., RavichandraReddy, V. V., & Swamy, C. S. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Semantic Scholar. [Link]

  • Whyte, J. (2021). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]

  • Canadian Association of Pharmacy in Oncology. (2017). Safe handling of hazardous drugs. The Canadian Journal of Hospital Pharmacy, 70(1), 48–56. [Link]

  • Kolar, M., & Duh, P. D. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 293. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(5), 18-29. [Link]

  • Reddy, G. S., et al. (2024). LC and LC-MS/MS Studies for Identification and Characterisation of Related Substances and Degradation Products of Abrocitinib. Toxicology International, 31(2). [Link]

  • Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • ResearchGate. (n.d.). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. [Link]

  • ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]

  • ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • ResearchGate. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Salter-Blanc, A. J., et al. (2023). From Theory to Practice: Leveraging Chemical Principles To Improve the Performance of Peroxydisulfate-Based In Situ Chemical Oxidation of Organic Contaminants. Environmental Science & Technology, 57(51), 21397-21415. [Link]

  • Sharp Services. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Das, S., et al. (2021). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Pharmaceutical and Biomedical Analysis, 198, 114003. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. [Link]

  • Gherman, C. A., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 988. [Link]

  • MDPI. (2023). A Review of Various Advanced Oxidation Techniques for Pesticide Degradation for Practical Application in Aqueous Environments. [Link]

  • Priyadarshini, G. I., et al. (2020). a review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 7(1), 1389-1395. [Link]

  • de Souza, J., et al. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Journal of Analytical Methods in Chemistry, 2015, 687926. [Link]

Sources

Technical Support Center: Refining Cell-Based Assay Protocols for Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro compounds. Spirocyclic scaffolds are a fascinating and increasingly important class of molecules in drug discovery, prized for their unique three-dimensional architecture which allows for novel interactions with biological targets.[1] However, this structural complexity can also introduce specific challenges in cell-based assay development.

This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when working with spiro compounds in a cellular context.

Category 1: Compound Handling and Solubility
Question 1: My spiro compound is showing poor solubility in aqueous assay media, leading to inconsistent results. What can I do?

Answer: This is one of the most common hurdles. Poor aqueous solubility is a known issue for many complex organic molecules, with some reports indicating that up to 77% of compounds in screening libraries have inadequate solubility.[2] The rigid, lipophilic nature of many spiro scaffolds can lead to precipitation in aqueous buffers, which can drastically affect your results by underestimating potency and causing variable data.[3]

Here is a systematic approach to address this:

  • Optimize Your Solvent System:

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common primary solvent. Ensure your compound is fully dissolved in 100% DMSO before preparing serial dilutions.

    • Co-Solvents: For final dilutions into aqueous media, consider modifying the buffer itself. However, be mindful of the final concentration of any organic solvent.

  • Control Final Solvent Concentration:

    • Most cell lines can tolerate a final DMSO concentration of 0.1% - 0.5% without significant toxicity. You MUST determine the tolerance of your specific cell line.

    • Always use the same final DMSO concentration across all wells, including vehicle-only controls.

  • Assess for Precipitation:

    • Visual Inspection: After adding the compound to the final assay media, visually inspect the wells (especially at the highest concentrations) under a microscope for signs of precipitation (e.g., crystals, cloudiness).

    • Kinetic Reads: If your plate reader allows, take kinetic readings. A signal that changes rapidly and then flatlines or drops erratically can be indicative of compound precipitation over time.

  • Consider Solubility-Enhancing Formulations:

    • For particularly challenging compounds, advanced formulation strategies like using cyclodextrins, which can encapsulate hydrophobic molecules and improve their solubility, may be necessary.[2]

ParameterRecommendationRationale
Primary Solvent 100% DMSOMaximizes initial dissolution of lipophilic compounds.
Final DMSO % in Assay ≤ 0.5% (cell-line dependent)Minimizes solvent-induced cytotoxicity.
Solubility Check Visual & KineticTo confirm the compound remains in solution for the assay duration.
Category 2: Cytotoxicity and Assay Interference
Question 2: My spiro compound shows potent activity in my primary assay, but I'm not sure if it's a specific effect or just cytotoxicity. How can I differentiate?

Answer: Distinguishing specific pharmacological effects from general cytotoxicity is critical. Many potent bioactive compounds, including spiro derivatives, can induce cytotoxicity or apoptosis, which can be misinterpreted as a desired outcome in certain assays (e.g., anti-proliferative screens).[4][5]

Self-Validating Experimental Strategy:

  • Run a Counter-Screen for Viability: Always run a standard cytotoxicity assay in parallel with your primary functional assay. Use the same cell line, compound concentrations, and incubation times.

    • Common assays include MTS, MTT, or RealTime-Glo™.

  • Compare IC50/EC50 Values:

    • Specific Effect: The EC50 from your functional assay should be significantly more potent (ideally >10-fold) than the CC50 (cytotoxic concentration 50) from your viability assay.

    • Cytotoxicity-Driven Effect: If the EC50 and CC50 values are very close, the "activity" seen in your primary assay is likely just a result of the cells dying.

  • Determine the Optimal Concentration: For further testing, select a concentration for your compound that shows a clear effect in the functional assay but has minimal impact on cell viability (e.g., >80% viability).[6]

Question 3: I'm seeing high background in my fluorescence-based assay. Could my spiro compound be autofluorescent?

Answer: Yes, this is a distinct possibility. The complex, polycyclic ring systems in some spiro compounds can possess intrinsic fluorescent properties.[7] This compound-derived signal can mask the true biological signal, leading to false positives.

Troubleshooting Steps:

  • Control for Compound Autofluorescence: Prepare a plate with wells containing only assay buffer and your spiro compound at all concentrations tested (no cells).

  • Measure the Signal: Read the plate on your instrument using the same filter sets as your main experiment.

  • Analyze the Data: If you detect a significant signal that is dependent on the compound's concentration, you have confirmed autofluorescence.

  • Mitigation Strategies:

    • Switch Fluorophores: Move to a fluorophore that excites and/or emits in a different part of the spectrum (e.g., a red-shifted dye) to avoid the compound's interference range.

    • Use a Different Assay Technology: If possible, switch to a non-fluorescence-based readout, such as a luminescence or colorimetric assay.

    • Signal Correction: As a last resort, you can subtract the background signal from the compound-only wells, but this can increase variability.

Category 3: Data Interpretation
Question 4: My dose-response curve is unusually steep or non-sigmoidal. What could be the cause?

Answer: A standard dose-response curve is sigmoidal, but deviations can provide important clues about your compound's behavior.[8]

  • Unusually Steep Curves (High Hill Slope): A steep curve can indicate several things:

    • High-Affinity Binding: The inhibitor concentration may be close to the enzyme/target concentration in the assay, leading to stoichiometric binding. This can be tested by repeating the assay with a different enzyme concentration; a resulting shift in the IC50 would support this mechanism.[9]

    • Compound Aggregation: The compound may be forming aggregates at a critical concentration, which then causes non-specific inhibition.

    • Compound Precipitation: As discussed in Q1, if the compound precipitates at higher concentrations, it can lead to a sharp drop-off in activity, artificially steepening the curve.

  • Non-Sigmoidal or Biphasic Curves: These "U-shaped" or complex curves can be caused by:

    • Multiple Targets: The compound may be hitting different targets with different affinities at different concentrations.

    • Assay Artifacts: At high concentrations, compound interference (e.g., autofluorescence, light scattering) can overwhelm the biological signal.

    • Off-Target Cytotoxicity: The curve may initially show a specific effect, but at higher concentrations, cytotoxicity takes over, causing the signal to change direction.

Part 2: Visualized Troubleshooting Workflow

When faced with an unexpected result, such as low potency or an irregular dose-response curve, a systematic approach is essential. The following flowchart outlines a logical troubleshooting pathway.

D A Start: Unexpected Result (e.g., Low Potency, Poor Curve) B 1. Check Compound Integrity & Solubility A->B C Precipitation Observed? (Visual/Kinetic Check) B->C Solubility OK B->C Solubility Suspect D Optimize Solvent System (e.g., lower final DMSO %) or Test Lower Concentrations C->D Yes E 2. Assess General Cytotoxicity (Run parallel MTS/MTT assay) C->E No D->B Re-test F Is EC50 ≈ CC50? E->F G Result is likely due to non-specific toxicity. Re-evaluate compound or target. F->G Yes H 3. Test for Assay Interference (e.g., Autofluorescence) F->H No I Interference Detected? H->I J Switch to different readout (e.g., Luminescence) or use background subtraction. I->J Yes K Result is likely specific. Proceed with further validation. I->K No J->H Re-test

Caption: Troubleshooting workflow for unexpected cell-based assay results with spiro compounds.

Part 3: Key Experimental Protocol

This protocol provides a detailed methodology for a common cell viability assay (MTS), with specific annotations for handling spiro compounds.

Protocol: MTS Cell Viability Assay for Spiro Compounds

This protocol is designed to assess the cytotoxic potential of a spiro compound.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Spiro compound stock (e.g., 10 mM in 100% DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase.[10]

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Include wells for "cells + vehicle" controls and "media only" blanks.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation (Serial Dilution):

    • Crucial Step: Prepare serial dilutions of the spiro compound. It is often best to perform the initial dilutions in 100% DMSO before making the final dilution into assay media to avoid precipitation.

    • Example: Create a 2X final concentration plate. If your final desired concentrations are 100, 50, 25 µM, etc., with a final DMSO of 0.5%, you would prepare 200, 100, 50 µM stocks in media containing 1% DMSO.

    • Prepare a vehicle control stock containing the same concentration of DMSO (e.g., 1% DMSO in media).

  • Cell Dosing:

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

  • Data Acquisition:

    • Shake the plate gently for 10 seconds.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank wells from all other wells.

    • Normalize the data by setting the average of the "cells + vehicle" control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.[8]

References

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum. ACS Infectious Diseases. [Link]

  • Optimization of spirocyclic proline tryptophan hydroxylase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. FortéBio. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. MDPI. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. National Institutes of Health. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • 'Non-specific' binding. The problem, and a solution. National Institutes of Health. [Link]

  • Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Cytotoxicity of selected racemic spiro-adducts against the MCF-7 cell... ResearchGate. [Link]

  • Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. [Link]

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave online. [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. [Link]

  • A review for cell-based screening methods in drug discovery. National Institutes of Health. [Link]

  • How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ChUG #8 - Dealing with autofluorescence in spectral flow cytometry. YouTube. [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group. [Link]

  • Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives. PubMed Central. [Link]

  • Does a SPR-Based Cell-Based Assay Provide Reliable Results on the Toxicity and Efficacy of Antiviral Drugs?. MDPI. [Link]

  • The Problems with the Cells Based Assays. SciTechnol. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges with the oral bioavailability of the novel spirocyclic compound, 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one (referred to herein as "Spiro-7H"). The unique spiro[chromene-cyclohexanone] scaffold, while a promising pharmacophore, presents significant drug delivery challenges primarily due to its physicochemical properties.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common experimental issues.

Physicochemical Profile Analysis

A preliminary analysis of the Spiro-7H structure suggests it is a lipophilic molecule with a rigid, bulky framework. Key features include a phenolic hydroxyl group, which is a known site for first-pass metabolism, and a large non-polar surface area, which predicts low aqueous solubility.[4][5] Consequently, Spiro-7H is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, making poor aqueous solubility the primary barrier to effective oral absorption.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing very low and erratic plasma concentrations of Spiro-7H in our preclinical oral dosing studies. What are the probable causes and our primary areas of investigation?

A1: Initial Diagnosis & Strategy

Low and variable oral bioavailability is a classic symptom for BCS Class II/IV compounds.[8] The root causes are almost certainly multifactorial, stemming from the inherent properties of Spiro-7H.

Primary Causative Factors:

  • Dissolution Rate-Limited Absorption: The compound's low aqueous solubility is the most significant hurdle. Before a drug can be absorbed across the gut wall, it must first be dissolved in the gastrointestinal fluids. If the dissolution rate is slower than the transit time through the absorption window in the small intestine, bioavailability will be minimal.[8][9]

  • High First-Pass Metabolism: The 7-hydroxy (phenolic) group is a prime target for phase II conjugation enzymes (UGTs, SULTs) in the gut wall and liver.[4] This presystemic metabolism can rapidly inactivate the drug before it reaches systemic circulation, a phenomenon known as the "first-pass effect."[4][10]

Recommended Investigation Workflow:

The diagram below outlines a systematic approach to diagnosing and selecting a strategy to address these core issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection Start Low Oral Bioavailability (Spiro-7H) Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Metabolism Assess Metabolic Stability (Liver Microsomes, S9 Fraction) Start->Metabolism Decision Primary Barrier? Solubility->Decision Metabolism->Decision Sol_Strat Solubility Enhancement (Formulation) Decision->Sol_Strat Poor Solubility Met_Strat Metabolism Mitigation (Prodrug Approach) Decision->Met_Strat High Metabolism Both_Strat Combined Approach (e.g., Formulated Prodrug) Decision->Both_Strat Both

Caption: Initial decision workflow for bioavailability enhancement.

Q2: Our in vitro assays confirm Spiro-7H is practically insoluble in aqueous media. What are the most effective formulation strategies to improve its dissolution?

A2: Solubility & Dissolution Enhancement Technologies

For compounds where dissolution is the rate-limiting step, several formulation technologies can be employed.[11][12] The choice depends on the desired level of enhancement, stability, and manufacturing scalability.

1. Particle Size Reduction (Micronization & Nanonization)

  • Principle: Reducing particle size dramatically increases the surface area-to-volume ratio of the drug, which enhances the dissolution rate as described by the Noyes-Whitney equation.[13][14][15]

  • Micronization: Achieves particle sizes in the 1-10 µm range, typically via jet milling.[11] It is a cost-effective, widely used method for moderate solubility enhancement.[14]

  • Nanonization (Nanosuspensions): Reduces particle size to the sub-micron range (<1000 nm).[16][17] This approach can create a significant increase in dissolution velocity and saturation solubility.[18][19] Nanosuspensions are stabilized colloidal dispersions of pure drug particles in an aqueous vehicle, often prepared by media milling or high-pressure homogenization.[16][20]

2. Amorphous Solid Dispersions (ASDs)

  • Principle: Drugs in their crystalline state require energy to break the crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, this energy barrier is removed.[21][22][23] This can lead to a state of "supersaturation" upon dissolution, significantly increasing the driving force for absorption.[21][24]

  • Methodology: The most common methods for preparing ASDs are spray drying and hot-melt extrusion (HME).[23][25] The choice of polymer (e.g., PVP, HPMC-AS, Soluplus®) is critical for stabilizing the amorphous drug and preventing recrystallization.[25]

3. Lipid-Based Drug Delivery Systems (LBDDS)

  • Principle: LBDDS are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[26][27][28] When this mixture encounters aqueous fluid in the gut, it spontaneously forms an emulsion or microemulsion, keeping the drug in a solubilized state.[28][29] LBDDS can also enhance absorption via the lymphatic pathway, partially bypassing first-pass metabolism.[28][30]

  • Types: The most common for oral delivery are Self-Microemulsifying Drug Delivery Systems (SMEDDS).[29][31]

Technology Comparison Table

TechnologyPrincipleKey AdvantagesKey Disadvantages
Micronization Increased surface areaEstablished, cost-effective, scalableLimited enhancement for very insoluble drugs
Nanosuspensions Drastically increased surface area, increased saturation solubilitySignificant dissolution enhancement, suitable for injectablesHigher manufacturing complexity, potential for particle aggregation
Amorphous Solid Dispersions (ASDs) High-energy amorphous stateCan achieve supersaturation, significant bioavailability increasePhysical instability (recrystallization), polymer selection is critical
Lipid-Based Systems (SMEDDS) Pre-dissolved drug, in-situ emulsificationHigh drug loading possible, bypasses dissolution, can mitigate food effectsExcipient compatibility and stability can be challenging
Q3: We want to develop a Self-Microemulsifying Drug Delivery System (SMEDDS) for Spiro-7H. Can you provide a workflow and troubleshooting guide?

A3: SMEDDS Development Workflow & Troubleshooting

SMEDDS are an excellent choice for highly lipophilic compounds like Spiro-7H.[32][33] A systematic development process involves screening excipients, constructing phase diagrams, and characterizing the resulting formulation.

G Start Define Target Product Profile Screen Step 1: Excipient Screening (Solubility of Spiro-7H in oils, surfactants, co-surfactants) Start->Screen Phase Step 2: Construct Ternary Phase Diagrams (Identify microemulsion region) Screen->Phase Formulate Step 3: Select & Optimize Formulation Ratios Phase->Formulate Characterize Step 4: Characterization (Droplet size, emulsification time, stability, drug release) Formulate->Characterize End Optimized SMEDDS Formulation Characterize->End

Caption: Workflow for developing a SMEDDS formulation.

Step-by-Step Experimental Protocol:

  • Excipient Solubility Screening:

    • Determine the saturation solubility of Spiro-7H in a panel of oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® P, Plurol® Oleique).[34]

    • Method: Add an excess of Spiro-7H to a known volume of the excipient. Shake at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours. Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.

    • Goal: Select one excipient from each class with the highest solubilizing capacity for Spiro-7H.[35]

  • Constructing Ternary Phase Diagrams:

    • Prepare a series of formulations by mixing the chosen oil, surfactant, and co-surfactant at various ratios.

    • For each formulation, titrate with water and observe the point at which a clear, isotropic microemulsion forms.

    • Plot these points on a ternary phase diagram to map out the efficient self-microemulsification region.[31]

  • Characterization of Optimized Formulation:

    • Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of water at 37°C with gentle agitation. The time taken to form a clear microemulsion should be recorded.[34]

    • Droplet Size Analysis: Dilute the SMEDDS in water and measure the globule size and polydispersity index (PDI) using dynamic light scattering (DLS). Target droplet size is typically <100 nm for a microemulsion.[29]

    • In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II, comparing the drug release from the SMEDDS formulation to the unformulated Spiro-7H powder.

Troubleshooting Guide for SMEDDS

IssuePossible Cause(s)Recommended Solution(s)
Drug precipitation upon dilution in water Drug concentration exceeds the saturation solubility in the final microemulsion. Poor choice of surfactant/co-surfactant.Reduce drug loading. Re-screen for a surfactant/co-surfactant system that provides better solubilization.
Formation of a milky emulsion, not a clear microemulsion Droplet size is too large (>100-200 nm). Incorrect surfactant-to-oil ratio.Increase the surfactant/co-surfactant concentration. Optimize ratios using the phase diagram.
Formulation is physically unstable (phase separation) Immiscibility of components. Temperature sensitivity.Re-screen for more compatible excipients. Conduct stability studies at different temperatures.[36]
Q4: We suspect significant first-pass metabolism of the 7-hydroxy group. What is the best strategy to mitigate this?

A4: The Prodrug Approach

When extensive first-pass metabolism is a key barrier, a prodrug strategy is often the most effective solution.[4][10] This involves chemically modifying the labile functional group—in this case, the 7-hydroxy group—to create an inactive derivative that is absorbed intact and then converted back to the active parent drug in the systemic circulation.

Principle: The goal is to mask the phenolic hydroxyl group with a promoiety. This modification should:

  • Block recognition by conjugating enzymes in the gut and liver.

  • Be stable in the GI tract.

  • Be rapidly cleaved (usually by plasma esterases) after absorption to release the active Spiro-7H.[4][37][38]

Common Prodrug Strategies for Phenols:

  • Ester Prodrugs: Acylating the hydroxyl group to form an ester is a common and effective strategy. The choice of the acyl group can be tuned to modify lipophilicity and cleavage rates.

  • Carbamate Prodrugs: Carbamates can offer different stability and cleavage profiles compared to simple esters.

  • Phosphate Esters: While typically used to increase solubility, they can also serve to protect a phenolic group from metabolism.

Experimental Validation:

  • Synthesis: Synthesize a small library of potential prodrugs (e.g., acetate ester, pivalate ester, N,N-dimethyl carbamate).

  • Stability Testing:

    • Chemical Stability: Test stability in buffers at pH 1.2 and 6.8 to simulate gastric and intestinal conditions.

    • Metabolic Stability: Incubate the prodrug in human plasma and liver S9 fractions. A successful prodrug will be stable in the S9 fraction but rapidly hydrolyze in plasma.[37]

  • In Vivo Evaluation: Compare the oral bioavailability of the most promising prodrug candidate against that of the parent Spiro-7H in a relevant animal model.

By systematically addressing the dual challenges of poor solubility and first-pass metabolism, a viable path to enhancing the oral bioavailability of Spiro-7H can be successfully developed.

References

  • Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023). Fitzpatrick. [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024). PubMed. [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). PubMed. [Link]

  • Prodrugs of Alcohols and Phenols. (2022). ResearchGate. [Link]

  • Lipid-Based Drug Delivery Systems. (n.d.). PMC - NIH. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). PMC - NIH. [Link]

  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. (n.d.). Bentham Science. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC - PubMed Central. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025). PubMed. [Link]

  • Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. (2025). ResearchGate. [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. (n.d.). Pharmaceutical Technology. [Link]

  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023). PMC - NIH. [Link]

  • A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. (n.d.). PubMed. [Link]

  • SELF MICROEMULSIFYING DRUG DELIVERY SYSTEM. (2024). IIP Series. [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (n.d.). Taylor & Francis Online. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI. [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (n.d.). Walsh Medical Media. [Link]

  • Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement. (n.d.). PMC - NIH. [Link]

  • NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (n.d.). ResearchGate. [Link]

  • How can prodrugs improve PK profiles? (2025). Patsnap Synapse. [Link]

  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. (n.d.). ResearchGate. [Link]

  • Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022). SciSpace. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • The effect of particle size reduction on dissolution of ibuprofen. (2025). ResearchGate. [Link]

  • A Review on Self-Microemulsifying Drug Delivery System (SMEDDS). (2024). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. [Link]

  • Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS). (2021). ResearchGate. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. [Link]

  • The Development of Nanosuspension Formulations for Poorly Soluble Drugs. (2022). YouTube. [Link]

  • Prodrug design of phenolic drugs. (2010). PubMed. [Link]

  • The Role of Chromenes in Drug Discovery and Development. (n.d.). The New School. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). Frontiers. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

Sources

Navigating the Labyrinth of Spirochromene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for spirochromene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of constructing these valuable scaffolds. Spirochromenes are a cornerstone in the development of photochromic materials, molecular switches, and novel therapeutics. However, their synthesis, particularly through multicomponent reactions, can be a winding path fraught with the emergence of unexpected and often persistent side products.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind the "how." By elucidating the mechanistic origins of common side products, we aim to empower you with the knowledge to not only troubleshoot your reactions but to proactively design more robust and efficient synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the fundamental reaction pathway for the synthesis of spiro[chromene-4,3'-indoline] derivatives?

    • My reaction is sluggish and gives a low yield. What are the initial checks I should perform?

    • I see a multitude of spots on my TLC plate. What are the likely culprits?

  • Troubleshooting Guide: Common Unexpected Side Products

    • Issue 1: Formation of Michael Adduct Instead of Spirocyclization

      • Symptom: Mass spectrometry and NMR data suggest the addition of a second molecule of the active methylene compound.

      • Cause & Mechanism

      • Troubleshooting & Prevention

      • Purification Protocol

    • Issue 2: Dimerization of the Chromene Intermediate

      • Symptom: Isolation of a high molecular weight product, often with a distinct color.

      • Cause & Mechanism

      • Troubleshooting & Prevention

      • Purification Protocol

    • Issue 3: Formation of Knoevenagel Condensation Product without Cyclization

      • Symptom: The desired spiro product is absent, and the major product is an open-chain intermediate.

      • Cause & Mechanism

      • Troubleshooting & Prevention

      • Purification Protocol

    • Issue 4: Suspected Hydrolysis During Workup

      • Symptom: Inconsistent yields and the appearance of new, more polar spots on TLC after aqueous workup.

      • Cause & Mechanism

      • Troubleshooting & Prevention

  • References

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for the synthesis of spiro[chromene-4,3'-indoline] derivatives?

The synthesis of the spirochromene core, particularly the widely utilized 2-amino-4H-chromene moiety, typically proceeds through a domino reaction sequence initiated by a Knoevenagel condensation.[1] In a common multicomponent approach involving a salicylaldehyde derivative, an active methylene compound (e.g., malononitrile), and a cyclic ketone (e.g., isatin or N-alkyl-isatin for spiro-oxindoles), the reaction cascade is as follows:

  • Knoevenagel Condensation: The reaction begins with the base-catalyzed condensation between the salicylaldehyde and the active methylene compound. This step forms a vinylidene intermediate.

  • Michael Addition: The enol or enolate of the cyclic ketone then acts as a Michael donor, attacking the electron-deficient double bond of the vinylidene intermediate (the Michael acceptor).

  • Intramolecular Cyclization (Annulation): The phenoxide ion of the salicylaldehyde moiety attacks the carbonyl group of the cyclic ketone, leading to the formation of the spiro-fused pyran ring.

  • Dehydration: Subsequent elimination of a water molecule yields the final spirochromene product.

dot digraph "Spirochromene_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: General reaction pathway for spirochromene synthesis.

Q2: My reaction is sluggish and gives a low yield. What are the initial checks I should perform?

Low yields and slow reaction rates in multicomponent reactions can often be traced back to a few key factors:

  • Catalyst Choice and Loading: The nature and concentration of the catalyst are paramount. Basic catalysts like piperidine, triethylamine, or even milder bases such as melamine are commonly used to facilitate the initial Knoevenagel condensation.[2] If the reaction is slow, consider a modest increase in catalyst loading. However, excessive base can promote side reactions. For some substrates, an acidic catalyst may be more effective.[3]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. While ethanol is a common choice, sometimes a switch to a more polar solvent like DMF or a less polar one like toluene can be beneficial, depending on the solubility of your specific substrates. Solvent-free conditions, often with gentle heating, have also proven effective and can simplify purification.[3]

  • Temperature: Many of these reactions proceed efficiently at room temperature or with gentle reflux. If your reaction is stalling, a moderate increase in temperature could be beneficial. However, be aware that higher temperatures can also lead to the formation of degradation products or dimers.

Q3: I see a multitude of spots on my TLC plate. What are the likely culprits?

A complex reaction mixture indicated by multiple TLC spots is a common challenge. The spots could correspond to:

  • Unreacted starting materials.

  • The desired spirochromene product.

  • The Knoevenagel intermediate (if cyclization is slow).

  • The Michael adduct (if using excess active methylene compound).

  • Dimeric side products.

  • Hydrolysis or oxidation products, especially after workup.

The following troubleshooting guide will help you identify and address the formation of these specific side products.

Troubleshooting Guide: Common Unexpected Side Products

Issue 1: Formation of Michael Adduct Instead of Spirocyclization
  • Symptom: You observe a major product with a molecular weight corresponding to the addition of salicylaldehyde, the cyclic ketone, and two molecules of the active methylene compound (e.g., malononitrile). The NMR spectrum will show characteristic signals for the additional malononitrile moiety.

  • Cause & Mechanism: This side product, a (2-amino-3-cyano-4H-chromen-4-yl)malononitrile, arises when an excess of the active methylene compound is used or when the initial formation of the 2-iminochromene intermediate is followed by a subsequent Michael addition of a second molecule of the active methylene compound.[1][4] This is particularly prevalent when using highly reactive active methylene compounds and certain basic catalysts.

dot digraph "Michael_Adduct_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Competing pathways leading to the desired product versus the Michael adduct.

  • Troubleshooting & Prevention:

    ParameterRecommendationRationale
    Stoichiometry Use a strict 1:1:1 molar ratio of salicylaldehyde, active methylene compound, and cyclic ketone.Prevents the availability of excess nucleophile for a second Michael addition.[1]
    Order of Addition Consider adding the active methylene compound slowly to the mixture of the other components.This maintains a low instantaneous concentration of the active methylene compound.
    Catalyst Use a milder base or a heterogeneous catalyst.Strong bases can deprotonate the active methylene compound more readily, increasing its concentration and favoring the side reaction.
  • Purification Protocol:

    • Recrystallization: The Michael adduct is often more polar than the desired spirochromene. Recrystallization from a solvent system like ethanol/water can be effective.[2][3] The desired, less polar product may crystallize out first upon cooling, leaving the adduct in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the less polar spirochromene from the more polar Michael adduct.

Issue 2: Dimerization of the Chromene Intermediate
  • Symptom: You isolate a yellow, often poorly soluble solid with a molecular weight that is approximately double that of the expected 2-iminochromene intermediate.

  • Cause & Mechanism: Dimeric structures can form, particularly with prolonged reaction times in the presence of a base.[4][5] The proposed mechanism involves the reaction of the initially formed 2-imino-2H-chromene with the enolate of a second molecule of the Knoevenagel adduct. This is followed by a series of cyclization and rearrangement steps to yield a complex dimeric structure. The exact structure of the dimer can vary depending on the specific substrates and conditions.[4]

  • Troubleshooting & Prevention:

    • Monitor Reaction Time: Closely monitor the reaction by TLC. The dimer is often formed after the initial product has appeared. Aim to stop the reaction as soon as the starting materials are consumed and the desired product spot is maximized.

    • Control Temperature: Avoid excessive heating, as this can accelerate the formation of the dimer.

    • Base Concentration: Use the minimum effective amount of catalyst. High concentrations of base, especially over long periods, can promote the deprotonation events necessary for dimerization.[4]

  • Purification Protocol:

    • Filtration: Due to their often-low solubility, dimers may precipitate from the reaction mixture. Simple filtration can sometimes be used to separate the dimer from the more soluble desired product.

    • Solvent Washing: Washing the crude product with a solvent in which the desired product is soluble but the dimer is not (e.g., diethyl ether or dichloromethane) can be an effective purification step.

    • Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can be employed to isolate the monomeric product from the higher molecular weight dimer.[6][7]

Issue 3: Formation of Knoevenagel Condensation Product without Cyclization
  • Symptom: The major product is the open-chain Knoevenagel adduct, and little to no cyclized spirochromene is observed. This intermediate will lack the characteristic spiro-carbon signal in the 13C NMR spectrum.

  • Cause & Mechanism: The initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound is successful, but the subsequent intramolecular cyclization step fails to occur.[1][2] This can be due to several factors:

    • Insufficient Activation: The nucleophilicity of the phenoxide may not be high enough, or the electrophilicity of the carbonyl group in the cyclic ketone may be too low.

    • Steric Hindrance: Bulky substituents on either the salicylaldehyde or the cyclic ketone can disfavor the transition state for cyclization.

    • Catalyst Incompatibility: The catalyst used may be optimal for the Knoevenagel condensation but not for the cyclization step.

  • Troubleshooting & Prevention:

    • Change of Catalyst: If using a mild base, switching to a stronger base (while being mindful of other side reactions) or even an acid catalyst could promote cyclization.

    • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization to proceed.

    • "Two-Step, One-Pot" Approach: First, run the Knoevenagel condensation at a lower temperature. Once the intermediate is formed (as confirmed by TLC), add a different catalyst or increase the temperature to drive the cyclization.

  • Purification Protocol:

    • The uncyclized Knoevenagel product is typically more polar than the final spirochromene. It can be separated using silica gel column chromatography with a suitable gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate).

Issue 4: Suspected Hydrolysis During Workup
  • Symptom: You observe a decrease in the yield of your purified product after an aqueous workup, or new, more polar spots appear on the TLC plate of the crude product post-workup. This is particularly relevant for spirochromenes containing imine or enamine functionalities.

  • Cause & Mechanism: The 2-amino or 2-imino groups of the chromene ring can be susceptible to hydrolysis under either acidic or basic aqueous conditions, which can occur during the workup procedure.[8][9] This can lead to the opening of the pyran ring or the conversion of the amino/imino group to a carbonyl, resulting in the formation of coumarin or chromone-like side products.

dot digraph "Hydrolysis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Potential for hydrolysis during aqueous workup.

  • Troubleshooting & Prevention:

    • Neutral Workup: If possible, perform the workup under neutral pH conditions. Use brine washes instead of acidic or basic solutions.

    • Anhydrous Workup: If the product is highly sensitive, avoid an aqueous workup altogether. The reaction mixture can be directly filtered through a pad of silica or celite and the solvent evaporated. The crude product can then be purified by chromatography or recrystallization.

    • Minimize Contact Time: If an aqueous wash is unavoidable, minimize the contact time between the organic layer and the aqueous phase. Perform extractions quickly and proceed immediately to the drying and solvent removal steps.

By understanding the potential pitfalls and the underlying chemistry of side product formation, you can significantly improve the efficiency and reproducibility of your spirochromene syntheses. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these principles to your specific substrates and reaction conditions.

References

  • Costa, M., Areias, F., Abrunhosa, L., Venâncio, A., & Proença, F. (2008). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. The Journal of Organic Chemistry, 73(7), 2856–2859. [Link]

  • Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Journal of the Chemical Society of Pakistan, 34(6), 1530-1547.
  • Martínez-Vargas, A., et al. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Pharmaceuticals, 14(1), 1110. [Link]

  • Shirini, F., & Kamali, F. (2021). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst.
  • Uphade, B. K., et al. (2020). One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free Condition. Indian Journal of Heterocyclic Chemistry, 30(03), 441-448.
  • Borah, P., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14, 14885-14897. [Link]

  • Patel, H. D., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-530.
  • Farnia, M., et al. (2019).
  • Rao, V. R., et al. (2013). Synthesis of Chromanes and 4H-Chromenes: Exploring the Oxidation of 2H-Chromenes and Dihydro-1-benzoxepines by Hypervalent Iodine(III).
  • Toth, A., et al. (2008). A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products. The Journal of Antibiotics, 61(10), 617-624.
  • Costa, M., et al. (2008). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. The Journal of Organic Chemistry, 73(7), 2856-2859.
  • Underberg, W. J., & Lingeman, H. (1983). Aspects of the Chemical Stability of Mitomycin and Porfiromycin in Acidic Solution. Journal of Pharmaceutical Sciences, 72(5), 549-553.
  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896-12908.
  • Weissman, D., et al. (2013). HPLC purification of in vitro transcribed long RNA. Methods in Molecular Biology, 969, 43-54.
  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory.
  • Semantic Scholar. (2022).
  • Jung, J. C., & Park, O. S. (2009). A proposed mechanism for the formation of coumarin and chromene. Molecules, 14(1), 218-229.
  • Majumder, P. L., & Majumder, S. (2011). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction from salicylaldehyde and a Novel Synthesis of 1,1-diphenyl-2(2'-hydroxyphenyl) ethene from O-α,α-diphenylacetylsalicylaldehyde with Et3N. International Journal of a??????, a(a), a??-a??.
  • Gomez-Alvarez, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6599-6613.
  • Li, W., et al. (2015). Catalytic Synthesis of 2H-Chromenes.
  • Wang, D., et al. (2018).
  • Chen, C., et al. (2018). Efficacious Fabrication of 2-Amino-4H-chromenes Using a New Inorganic-Organic Hybrid Nanomaterial. Chemical Methodologies, 8(6), 478-491.
  • Chen, Y., et al. (2020). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(2), 146.
  • Chen, Z., et al. (2015). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Acta Poloniae Pharmaceutica, 72(5), 889-894.
  • Li, G., et al. (2010). A Facile Synthetic Route to 2 H-chromenes: Reconsideration of the Mechanism of the DBU-catalyzed Reaction Between Salicylic Aldehydes and Ethyl 2-methylbuta-2,3-dienoate. Chinese Journal of Chemistry, 28(1), 139-144.
  • Shirini, F., & Langarudi, M. S. N. (2016). Grinding synthesis of 2-AMINO-4H-chromenes using 3,3-(BUTANE-1,4-DIYL) BIS (1,2-DIMETHYL-1H-IMIDAZOLE-3-IUM)Br-CAN as a novel reagent. Journal of the Iranian Chemical Society, 13(10), 1777-1783.
  • Davoodnia, A., et al. (2014). Synthesis of 2-amino- 4H-chromenes by condensation of aldehydes, a-naphtol and malononitrile using TBAC (10 mol%) as catalyst. Journal of Saudi Chemical Society, 18(5), 553-557.
  • Wang, M., et al. (2014). Synthesis of functional 4H-chromenes from phenols and acetophenones under solvent- and metal-free conditions. RSC Advances, 4(77), 40875-40878.
  • Kumar, D., et al. (2013). Glycine catalyzed convenient synthesis of 2-amino-4H-chromenes in aqueous medium under sonic condition. Ultrasonics Sonochemistry, 20(2), 647-652.
  • Costa, M., et al. (2008).
  • Martínez-Vargas, A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Pharmaceuticals, 14(11), 1110.
  • Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2146-2163.
  • Borah, P., et al. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 14(25), 14885-14897.

Sources

Validation & Comparative

The Stereo-Specific World of Spiro[chromene-cyclohexanone]s: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. This principle is powerfully illustrated in the fascinating class of heterocyclic compounds known as spiro[chromene-cyclohexanone]s. Their unique spirocyclic architecture, where a chromene and a cyclohexanone ring are joined by a single common atom, creates a rigid and complex three-dimensional structure. This inherent chirality often leads to the existence of multiple stereoisomers, each with the potential for a distinct biological activity profile.

This guide offers an in-depth comparison of the biological activities of different spiro[chromene-cyclohexanone] isomers, with a focus on their antimicrobial, antioxidant, and anticancer potential. We will delve into the experimental data that underscores the pivotal role of stereochemistry in dictating the potency and selectivity of these compounds. For researchers in drug discovery and development, understanding these stereo-specific differences is paramount for the rational design of more effective and targeted therapeutic agents.

The Decisive Role of Chirality: A Tale of Two Diastereomers

The influence of stereochemistry on biological activity is not merely academic. Different isomers of a drug can have vastly different pharmacological and toxicological profiles. One enantiomer might be therapeutically active, while the other could be inactive or even harmful. In the context of spiro[chromene-cyclohexanone]s, the spatial orientation of substituents on the chiral centers can dramatically affect how the molecule interacts with its biological target, be it a bacterial enzyme, a reactive oxygen species, or a receptor on a cancer cell.

A compelling example of this stereoselectivity is found in the diastereoselective synthesis and biological evaluation of substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones. A study by Maleev et al. successfully isolated two distinct diastereomers, designated as the (2S,4R,6′R)-diastereomer and the (2R,4R,6′R)-diastereomer, and evaluated their biological activities separately.[1] This allows for a direct and scientifically rigorous comparison of how a change in the spatial arrangement at a single chiral center (C2) impacts the molecule's overall function.

cluster_synthesis Diastereoselective Synthesis Reactants 6-Styryl-4-aryldihydropyrimidin-2-one + Resorcinol AcidCatalyst Acid Catalyst (e.g., CH3SO3H or TsOH) Reactants->AcidCatalyst Condensation Diastereomer1 (2S*,4R*,6′R*)-Diastereomer AcidCatalyst->Diastereomer1 Stereoselective Pathway A Diastereomer2 (2R*,4R*,6′R*)-Diastereomer AcidCatalyst->Diastereomer2 Stereoselective Pathway B

Caption: Diastereoselective synthesis of spiro[chromane-pyrimidine] isomers.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Clear Case of Stereospecificity

The threat of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Spiro[chromene-cyclohexanone] derivatives have emerged as a promising class of compounds in this regard. The study by Maleev et al. provides striking evidence of how stereochemistry governs the antibacterial efficacy of these molecules.[1]

The two diastereomers of various substituted spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones were tested against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, demonstrate a clear and consistent trend: the (2S,4R,6′R)-diastereomers exhibit significantly greater antibacterial activity than their (2R,4R,6′R)-counterparts.[1]

CompoundDiastereomer ConfigurationMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. P. aeruginosaMIC (μg/mL) vs. P. vulgaris
1 (2S,4R,6′R)2442
(2R,4R,6′R)>512>512>512>512
2 (2S,4R,6′R)4884
(2R,4R,6′R)>512>512>512>512
3 (2S,4R,6′R)2442
(2R,4R,6′R)256512512256

Data extracted from Maleev et al. (2025).[1]

Expert Insights: The dramatic difference in Minimum Inhibitory Concentration (MIC) values between the two diastereomers strongly suggests a specific interaction with a chiral biological target in the bacteria, such as an enzyme or a ribosomal binding site. The spatial arrangement of the functional groups in the (2S,4R,6′R*)-isomer likely allows for a more favorable binding orientation, leading to enhanced inhibition of a critical bacterial process. This highlights the importance of not only identifying active scaffolds but also of resolving and testing individual stereoisomers to unlock the full therapeutic potential of a compound class.

Antioxidant Activity: A More Nuanced Relationship

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Consequently, the development of effective antioxidants is a key focus of pharmaceutical research.

The antioxidant potential of the spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one diastereomers was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured, which is indicative of its antioxidant capacity.

CompoundDiastereomer ConfigurationAntioxidant Activity (IC50, μg/mL)
4 (Pyrogallol derivative) (2S,4R,6′R)12.5
(2R,4R,6′R)12.5
5 (Resorcinol derivative) (2S,4R,6′R)>100
(2R,4R,6′R)>100

Data extracted from Maleev et al. (2025).[1]

Expert Insights: Interestingly, in the case of the pyrogallol-containing derivatives, both diastereomers exhibited potent antioxidant activity with identical IC50 values.[1] This suggests that for radical scavenging activity, the overall electronic properties and the presence of the highly antioxidative pyrogallol moiety are more critical than the specific stereochemical configuration at the spiro center. The mechanism of radical scavenging may be less dependent on a precise three-point binding to a chiral target and more reliant on the molecule's ability to readily donate a hydrogen atom. However, it is important to note that for the resorcinol derivatives, neither isomer showed significant antioxidant activity, indicating that the nature of the substituents on the chromene ring is a primary determinant of this particular biological function.

Anticancer Activity: An Area Ripe for Exploration

The spirocyclic framework is a common feature in many natural products with potent anticancer activity, and synthetic spiro[chromene-cyclohexanone] derivatives have also demonstrated promising cytotoxic effects against various cancer cell lines.[2][3] For example, a series of di-spirooxindole analogs incorporating a cyclohexanone moiety showed significant anticancer activity against prostate, cervical, and breast cancer cell lines.[3] Another study on spiro[chroman-2,4′-piperidin]-4-one derivatives reported potent cytotoxic activity against human breast, ovarian, and colorectal adenocarcinoma cell lines.[4]

However, a critical review of the current literature reveals a notable gap: a lack of direct, comparative studies on the anticancer activity of different stereoisomers of the same spiro[chromene-cyclohexanone] parent compound. While various derivatives are synthesized and tested, the individual diastereomers are often not separated and evaluated independently for their cytotoxic effects.

Future Directions: This represents a significant and exciting area for future research. Given the profound influence of stereochemistry on the antimicrobial activity of these compounds, it is highly probable that different isomers will also exhibit differential anticancer activity. A systematic investigation involving the diastereoselective synthesis of a series of spiro[chromene-cyclohexanone]s, followed by the separation and individual cytotoxic evaluation of each isomer against a panel of cancer cell lines, would be of immense value to the field of medicinal chemistry. Such studies could lead to the identification of highly potent and selective anticancer agents with improved therapeutic indices.

cluster_workflow Biological Activity Screening Workflow Start Synthesized Spiro[chromene-cyclohexanone] Isomers Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Start->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH) Start->Antioxidant Anticancer Anticancer Assays (e.g., MTT) Start->Anticancer Data Comparative Data Analysis (MIC, IC50) Antimicrobial->Data Antioxidant->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Determination Data->SAR

Caption: A typical workflow for evaluating the biological activities of isomers.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key biological assays. The rationale behind critical experimental choices is also explained to provide a deeper understanding of the self-validating nature of these protocols.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Causality Behind Experimental Choices: This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The use of a standardized bacterial inoculum and serial dilutions of the test compounds ensures that the results are quantitative and comparable across different experiments and laboratories. Cation-adjusted Mueller-Hinton broth is often used as it is a well-defined medium that supports the growth of most common pathogens and has minimal interference with the activity of many antibiotics.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each spiro[chromene-cyclohexanone] isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Causality Behind Experimental Choices: The DPPH assay is a rapid, simple, and widely used method for screening the antioxidant activity of compounds. The choice of a stable radical like DPPH allows for a reproducible and quantifiable measurement of radical scavenging. The decrease in absorbance at 517 nm is directly proportional to the amount of DPPH radical that has been neutralized by the antioxidant.

Step-by-Step Methodology:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (or another suitable solvent). The concentration should be such that the absorbance at 517 nm is approximately 1.0.

  • Preparation of Test Samples:

    • Dissolve the spiro[chromene-cyclohexanone] isomers in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the test compounds to the wells.

    • Include a control (DPPH solution with methanol instead of the test compound).

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

Protocol 3: MTT Assay for Anticancer Cytotoxicity

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used for screening the cytotoxic potential of anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the spiro[chromene-cyclohexanone] isomers in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Conclusion

The exploration of spiro[chromene-cyclohexanone] isomers provides a compelling narrative on the profound impact of stereochemistry on biological activity. The stark differences in the antimicrobial efficacy of the (2S,4R,6′R) and (2R,4R,6′R)-diastereomers underscore the necessity of stereoselective synthesis and individual isomer testing in drug discovery. While the antioxidant activity appears to be more dependent on the presence of specific functional groups, the overarching principle of structure-activity relationships remains evident.

The field of anticancer research stands to benefit significantly from a more focused investigation into the stereospecific cytotoxicity of spiro[chromene-cyclohexanone]s. The existing data on the anticancer potential of this scaffold, coupled with the clear demonstration of stereoselectivity in other biological assays, strongly suggests that certain isomers may hold the key to developing more potent and targeted cancer therapies. As we continue to unravel the intricate relationship between three-dimensional molecular architecture and biological function, the spiro[chromene-cyclohexanone] framework will undoubtedly remain a fertile ground for the discovery of novel therapeutic agents.

References

  • Maleev, V. V., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(1), 123. [Link]

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6305. [Link]

  • Abdelatef, S. A., et al. (2018). Synthesis and Anticancer Screening of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(11), 055-065. [Link]

  • Banu, H., & Kumar, S. (2018). Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. RSC Advances, 8(34), 19105-19114. [Link]

  • Al-Warhi, T., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6305. [Link]

Sources

A Comparative Guide to the Anti-Inflammatory Potential of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Framework for Preclinical Validation

For research, scientific, and drug development professionals.

This guide outlines a comprehensive strategy for the validation and comparison of the anti-inflammatory effects of the novel compound, 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. Given the therapeutic potential of chromene and spiro-based heterocyclic compounds in inflammation, a rigorous comparative analysis is essential to determine the efficacy and potential mechanism of action of this specific molecule.

This document serves as a methodological framework, proposing a series of established in vitro and in vivo assays to benchmark the compound's performance against well-characterized anti-inflammatory drugs: Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib , a selective COX-2 inhibitor.

Scientific Rationale and Comparative Strategy

Inflammation is a complex biological response, and its dysregulation is a key factor in numerous chronic diseases. A primary pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] While COX-1 is typically involved in baseline physiological functions, COX-2 is often induced during an inflammatory response.[3]

Many existing non-steroidal anti-inflammatory drugs (NSAIDs), like Indomethacin, inhibit both COX-1 and COX-2.[4][5] This non-selective inhibition can lead to gastrointestinal side effects.[6] Newer drugs, such as Celecoxib, selectively target COX-2, aiming to reduce inflammation with a more favorable side effect profile.[7][8]

The chromene scaffold, a core component of the test compound, is present in various molecules with demonstrated anti-inflammatory properties, often linked to the inhibition of COX and lipoxygenase (LOX) enzymes.[9] Furthermore, spiro-derivatives have also shown promise as anti-inflammatory agents, with some exhibiting high binding affinity for the COX-2 enzyme.[10][11] This guide proposes a validation pathway to determine if this compound offers potent anti-inflammatory activity, and whether it exhibits selectivity for COX-2.

Proposed Experimental Workflow

A multi-tiered approach, beginning with in vitro assays and progressing to in vivo models, is proposed to comprehensively evaluate the anti-inflammatory potential of the target compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation cluster_2 Comparative Analysis COX_Inhibition COX-1/COX-2 Inhibition Assay Macrophage_Assay LPS-Stimulated Macrophage Assay (Nitric Oxide & Cytokine Production) COX_Inhibition->Macrophage_Assay Mechanistic Insight Paw_Edema Carrageenan-Induced Paw Edema in Rodent Model Macrophage_Assay->Paw_Edema Progression to Live Model Data_Analysis Comparative Data Analysis (IC50, % Inhibition) Paw_Edema->Data_Analysis

Caption: Proposed experimental workflow for validating the anti-inflammatory compound.

In Vitro Comparative Analysis

Cyclooxygenase (COX) Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index in comparison to Indomethacin and Celecoxib.

Methodology: Commercially available COX inhibitor screening assay kits can be utilized for this purpose.[12] These assays typically measure the peroxidase activity of the COX enzymes.

  • Step 1: Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

  • Step 2: Prepare a range of concentrations for the test compound, Indomethacin, and Celecoxib. A vehicle control (e.g., DMSO) should also be included.

  • Step 3: Incubate the enzymes with the test compounds or controls.

  • Step 4: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Step 5: Measure the product formation, often through a colorimetric or fluorometric readout.[12]

  • Step 6: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.

  • Step 7: Determine the COX-2 Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2).

Hypothetical Comparative Data:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Test Compound 15.20.819.0
Indomethacin 0.91.40.64
Celecoxib >1000.3>333

This data is for illustrative purposes only.

In Vivo Comparative Validation

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a well-established animal model.[13]

Methodology: The carrageenan-induced paw edema model is a standard for assessing acute inflammation.[14][15]

  • Step 1: Acclimatize male Wistar rats or Swiss albino mice for a week under standard laboratory conditions.

  • Step 2: Divide the animals into groups: a control group, a group receiving the test compound, and groups for the reference drugs (Indomethacin and Celecoxib).

  • Step 3: Administer the test compound and reference drugs orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Step 4: After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16]

  • Step 5: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Step 6: Calculate the percentage of edema inhibition for each group compared to the control group.

Hypothetical Comparative Data:

Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
Control (Vehicle) 0%
Test Compound (50 mg/kg) 55%
Indomethacin (10 mg/kg) 65%
Celecoxib (30 mg/kg) 60%

This data is for illustrative purposes only.

Mechanistic Insights: The COX Pathway

The anti-inflammatory action of many NSAIDs is primarily due to the inhibition of the COX pathway, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][17]

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin (Non-selective inhibitor) Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib (Selective inhibitor) Celecoxib->COX2 Test_Compound Test Compound (Hypothesized selective inhibition) Test_Compound->COX2

Caption: The Cyclooxygenase (COX) pathway and points of inhibition.

Conclusion and Future Directions

The proposed experimental framework provides a robust and objective methodology for validating the anti-inflammatory effects of this compound. By comparing it against both a non-selective and a selective COX inhibitor, researchers can ascertain not only its efficacy but also its potential for a safer therapeutic profile.

Positive results from these studies would warrant further investigation into its mechanism of action, including its effects on other inflammatory mediators and signaling pathways, as well as comprehensive pharmacokinetic and toxicological profiling.

References

  • Babu, S. et al. (2012). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Drugs.com. (2025, September 17). Indomethacin Patient Tips: 7 things you should know. Retrieved from [Link]

  • El-Hawash, M. et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Gaur, R. et al. (2025, January 2). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Publishing. Available at: [Link]

  • Ghlichloo, I. & Gerriets, V. (2024, May 28). Celecoxib. NCBI Bookshelf. Retrieved from [Link]

  • Jadhav, R. et al. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal. Available at: [Link]

  • Kouadri, I. et al. (2022). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. Available at: [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Indomethacin. Retrieved from [Link]

  • Sarfraz, M. et al. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Singh, P. et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. PubMed Central. Available at: [Link]

  • Tămaș, F. et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

  • Uslu, B. et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]

  • Whalen, K. (2015). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Young, C. & Gupta, V. (2024, May 28). Indomethacin. NCBI Bookshelf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Antioxidant Potential of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a cornerstone of drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred a continuous search for potent antioxidants capable of mitigating ROS-induced damage.

This guide introduces 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one , a novel compound with a promising structural scaffold for antioxidant activity. While direct experimental data for this specific molecule is not yet prevalent in published literature, its core components—the chromene nucleus and the spirocyclic system—are well-represented in compounds exhibiting significant antioxidant properties.[1][2][3][4] The 7-hydroxy group on the chromene ring, in particular, is a critical pharmacophore for free radical scavenging, akin to the active moiety in well-known antioxidants like tocopherols (Vitamin E).[5]

This document serves as a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antioxidant capacity of this spiro-chromene derivative. We will outline a series of robust, validated in vitro assays and compare its potential efficacy against established antioxidant benchmarks: Ascorbic Acid (Vitamin C) , Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT) . Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind our experimental choices.

The Panel of Antioxidants: Structures and Hypothesized Mechanisms

A meaningful comparison requires well-characterized reference compounds. Our selected panel represents a diversity of chemical classes and antioxidant mechanisms.

  • This compound: The subject of our investigation. Its antioxidant potential is hypothesized to stem from the hydrogen-donating ability of its 7-hydroxy group, which can neutralize free radicals. The spirocyclic nature of the molecule provides a rigid, three-dimensional structure that may influence its interaction with radicals and biological membranes.[2][4]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that acts as a reducing agent, donating electrons to neutralize aqueous-phase radicals.

  • Trolox: A water-soluble analog of Vitamin E, it is a potent chain-breaking antioxidant that scavenges lipid peroxyl radicals. It is a widely used standard for antioxidant capacity assays.[6]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food additive. Its hindered phenolic structure is highly effective at scavenging free radicals.

Figure_1_Chemical_Structures cluster_target Target Compound cluster_references Reference Antioxidants Target This compound (Hypothesized Radical Scavenger) VitC Ascorbic Acid (Vitamin C) (Reducing Agent, Electron Donor) Trolox Trolox (Chain-Breaking, H-Atom Donor) BHT Butylated Hydroxytoluene (BHT) (Radical Scavenger, H-Atom Donor)

Caption: Figure 1. Target compound and reference antioxidants.

A Multi-Mechanistic Approach: The Rationale for a Panel of Assays

No single assay can fully capture the antioxidant profile of a compound.[7][8] Antioxidants can act via various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation.[8][9] Therefore, a battery of tests is essential for a comprehensive evaluation. We propose a workflow that combines key assays to probe different facets of antioxidant activity.

Figure_2_Experimental_Workflow start Compound Synthesis & Purification assays In Vitro Antioxidant Assays start->assays dp_abts Radical Scavenging (DPPH & ABTS Assays) assays->dp_abts frap Reducing Power (FRAP Assay) assays->frap orac Peroxyl Radical Scavenging (ORAC Assay) assays->orac data Data Analysis: IC50 & TEAC Calculation dp_abts->data frap->data orac->data comparison Comparative Analysis vs. Reference Antioxidants data->comparison end Conclusion on Antioxidant Potential comparison->end

Caption: Figure 2. Proposed workflow for antioxidant evaluation.

Experimental Protocols: A Self-Validating System

The following protocols are described in detail to ensure reproducibility and scientific rigor. Each assay includes the preparation of reagents, step-by-step procedures, and the principles of measurement.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at ~517 nm.

  • Reagents:

    • DPPH solution: 0.1 mM in methanol.

    • Test compound and standards: Stock solutions prepared in methanol or DMSO, with serial dilutions.

    • Methanol (analytical grade).

  • Protocol:

    • Pipette 100 µL of various concentrations of the test compound or standard into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

  • Principle: The reduction of the pre-formed ABTS•+ radical is determined by the decrease in absorbance at 734 nm.

  • Reagents:

    • ABTS solution: 7 mM in water.

    • Potassium persulfate: 2.45 mM in water.

    • ABTS•+ working solution: Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark for 12-16 hours. Dilute the resulting solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Test compound and standards: Prepared in appropriate solvents.

  • Protocol:

    • Add 20 µL of the test compound or standard at various concentrations to a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Figure_3_Radical_Scavenging_Mechanism DPPH_violet DPPH• (Stable violet radical) DPPH_H DPPH-H (Reduced yellow form) DPPH_violet->DPPH_H + AH AH Antioxidant (AH) A_radical A• (Antioxidant radical) AH->A_radical - H•

Caption: Figure 3. General mechanism of DPPH radical scavenging.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Principle: The assay measures the electron-donating capacity of an antioxidant. The change in absorbance at 593 nm is proportional to the reducing power of the sample.

  • Reagents:

    • Acetate buffer: 300 mM, pH 3.6.

    • TPTZ solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ solution: 20 mM in water.

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

  • Protocol:

    • Add 20 µL of the test compound or standard to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using FeSO₄·7H₂O. The results are expressed as µM of Fe²⁺ equivalents or as TEAC.

Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, the results from these assays should be summarized in well-structured tables. The following tables are templates illustrating how the experimental data would be presented.

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
7-hydroxy-4'-methylspiro... Hypothetical ValueHypothetical Value
Ascorbic AcidLiterature/Experimental ValueLiterature/Experimental Value
TroloxLiterature/Experimental ValueLiterature/Experimental Value
BHTLiterature/Experimental ValueLiterature/Experimental Value
A lower IC50 value indicates higher antioxidant activity.

Table 2: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundABTS TEAC ValueFRAP TEAC Value
7-hydroxy-4'-methylspiro... Hypothetical ValueHypothetical Value
Ascorbic AcidLiterature/Experimental ValueLiterature/Experimental Value
BHTLiterature/Experimental ValueLiterature/Experimental Value
TEAC is calculated as the ratio of the slope of the dose-response curve for the test compound to the slope of the curve for Trolox. A higher TEAC value signifies greater antioxidant capacity relative to Trolox.

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial in vitro characterization of the antioxidant potential of this compound. By employing a panel of assays that probe different antioxidant mechanisms and comparing the results against well-established standards, researchers can obtain a comprehensive and reliable assessment of this novel compound's efficacy.

Positive results from these initial screenings would warrant further investigation. Subsequent studies could include:

  • Cell-based assays: Evaluating the compound's ability to protect cells (e.g., fibroblasts or neurons) from oxidative stress induced by agents like H₂O₂ or paraquat.

  • Mechanistic studies: Investigating the expression of antioxidant enzymes (e.g., superoxide dismutase, catalase) in cells treated with the compound.

  • In vivo studies: Assessing the compound's bioavailability and efficacy in animal models of diseases associated with oxidative stress.

The structural features of this compound hold considerable promise. The systematic application of the methodologies outlined herein will be crucial in elucidating its true potential as a novel antioxidant agent.

References

  • Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. (2025). ResearchGate. [Link]

  • 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. PubChem. [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (2017). MDPI. [Link]

  • Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]

  • Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. PubMed. [Link]

  • Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. PubMed. [Link]

  • Spirochromene and spiroindene compounds as antioxidants. (2020). ResearchGate. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2025). PMC. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

  • Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances. [Link]

  • Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. (2025). ResearchGate. [Link]

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (2023). MDPI. [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. ResearchGate. [Link]

  • Spirocyclic derivatives as antioxidants: a review. (2021). PMC. [Link]

  • Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. MDPI. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-Hydroxy-Spiro[chromene-cyclohexan]-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among these, the 7-hydroxy-spiro[chromene-cyclohexan]-4-one core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this fascinating class of compounds, offering a comparative overview of their performance against various biological endpoints, supported by experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation therapeutics based on this scaffold.

The chromene (benzopyran) nucleus is a cornerstone of many natural products and synthetic compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2][3][4] The introduction of a spirocyclic system, particularly a cyclohexane ring at the 4-position, imparts a three-dimensional architecture that can enhance target binding affinity and specificity by exploring larger regions of chemical space.[5] The 7-hydroxyl group, a common feature in bioactive coumarins and chromones, often serves as a critical hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein.

This guide will dissect the intricate interplay between structural modifications and biological outcomes, focusing on key regions of the 7-hydroxy-spiro[chromene-cyclohexan]-4-one scaffold. We will explore the impact of substitutions on both the aromatic chromene ring and the spiro-fused cyclohexane moiety, drawing upon a synthesis of available data to provide a coherent SAR narrative.

The Pivotal Role of the 7-Hydroxyl Group

The phenolic hydroxyl group at the 7-position of the chromene ring is a recurring motif in numerous biologically active natural products. Its significance can be attributed to several key factors:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in enzyme active sites or receptor binding pockets.

  • Electronic Effects: As an electron-donating group, it influences the electron density of the aromatic ring, which can modulate the molecule's reactivity and interaction with biological targets.

  • Point of Attachment: The 7-hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to probe the SAR and optimize pharmacokinetic properties. For instance, the synthesis of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties has demonstrated potent cytotoxic activity against several human cancer cell lines.[6]

Comparative Analysis of Substitutions on the Chromene Ring

While the 7-hydroxyl group is a cornerstone for activity, modifications at other positions of the chromene ring can significantly influence the biological profile of the resulting derivatives.

The Impact of Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto the chromene nucleus is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Halogens can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. For instance, in a series of 7-hydroxycoumarin derivatives, the presence of a chlorine atom was found to improve antifungal activity.[7]

Exploring the Spiro-Cyclohexane Moiety: A Gateway to Three-Dimensionality

The spiro-fused cyclohexane ring introduces a significant conformational rigidity and a three-dimensional topology to the otherwise planar chromene system.[5] This structural feature can lead to enhanced selectivity and potency by allowing for more specific interactions with the target protein.

Substitutions on the Cyclohexane Ring

Modifications to the cyclohexane ring itself can have a profound impact on biological activity. The cyclohexane-1,3-dione skeleton, a related structural motif, is known for its ability to chelate metal ions in the active sites of enzymes.[8] While the spiro-cyclohexan-4-one system in our core structure does not possess the same chelation capacity, substitutions on the cyclohexane ring can influence its conformation and how it is presented to the biological target.

Biological Activities and Comparative Performance

Derivatives of the 7-hydroxy-spiro[chromene-cyclohexan]-4-one scaffold and related chromene structures have been evaluated for a range of biological activities. The following sections provide a comparative overview of their performance.

Anticancer Activity

Chromene derivatives have shown significant promise as anticancer agents, with some analogues demonstrating potent cytotoxicity against a panel of human cancer cell lines.[3][4] For example, spirochromene derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds exhibiting highly potent activity against various cancer cell lines, including lung, cervical, prostate, and liver cancer.[9] The mechanism of action for many of these compounds involves the disruption of microtubule polymerization or the inhibition of key signaling pathways involved in cell proliferation and survival.[4]

A series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to 1,2,4-triazoles were synthesized and showed promising cytotoxic potential against six different human cancer cell lines.[6] One of the most active compounds, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, exhibited an IC50 of 2.63 µM against AGS cells and was found to induce apoptosis and cell cycle arrest in the G2/M phase.[6]

Compound/Derivative Cancer Cell Line Activity (IC50) Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS2.63 ± 0.17 µM[6]
Spirochromene derivatives (e.g., 4a, 4e, 4f, 4i)A-549, HeLa, Du-145, Hep-G2Potent activity[9]
Antimicrobial and Antifungal Activity

The chromene scaffold is also a valuable template for the development of novel antimicrobial and antifungal agents.[10] A study on novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety revealed that some of these compounds displayed promising antifungal activities against a range of plant pathogenic fungi.[7] For instance, one derivative showed an EC50 value of 5.75 µg/mL against Botrytis cinerea, which was significantly better than the commercial fungicides Osthole and Azoxystrobin.[7]

Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have also been investigated for their antimicrobial properties, with some diastereomers showing significant antibacterial activity against both Gram-positive and Gram-negative bacteria with a minimal inhibition concentration as low as 2 µg/mL.[5]

Compound/Derivative Organism Activity (EC50/MIC) Reference
Fluorinated 7-hydroxycoumarin derivative (5f)Botrytis cinerea5.75 µg/mL (EC50)[7]
(2S,4R,6′R*)-spiro[chromane-2,4′-pyrimidin]-2′(3′H)-oneGram-positive and Gram-negative bacteria2 µg/mL (MIC)[5]
Anti-inflammatory Activity

Chroman-4-one derivatives have been explored for their anti-inflammatory properties.[1] Molecular docking studies have suggested that these compounds can bind to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments.

General Synthesis of Spiro[chromene-cyclohexan]-4-one Derivatives

A common synthetic route to spiro[chromene-cyclohexan]-4-one derivatives involves a one-pot, multi-component reaction.[10][11]

Step-by-step methodology:

  • Reactant Preparation: A mixture of a substituted phenol (e.g., resorcinol for the 7-hydroxy derivative), an aldehyde, and a cyclic 1,3-dione (e.g., cyclohexane-1,3-dione) is prepared in a suitable solvent, such as ethanol or water.[10]

  • Catalyst Addition: A catalyst, which can be an acid or a base, is added to the reaction mixture.

  • Reaction Conditions: The mixture is then stirred at room temperature or heated under reflux for a specified period.

  • Work-up and Purification: After the reaction is complete, the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Diagram of the general synthetic workflow:

G cluster_synthesis General Synthetic Workflow Reactants Substituted Phenol + Aldehyde + Cyclic 1,3-Dione Solvent_Catalyst Solvent + Catalyst Reaction Reaction (Stirring/Reflux) Reactants->Reaction Solvent_Catalyst->Reaction Isolation Isolation (Filtration/Extraction) Reaction->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Spiro[chromene-cyclohexan]-4-one Derivative Purification->Product

Caption: General workflow for the synthesis of spiro[chromene-cyclohexan]-4-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6][9]

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Diagram of the MTT assay workflow:

G cluster_mtt MTT Assay Workflow Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compounds Seeding->Treatment MTT_Incubation Add MTT Solution & Incubate Treatment->MTT_Incubation Solubilization Dissolve Formazan with DMSO MTT_Incubation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.

Structure-Activity Relationship Summary

The biological activity of 7-hydroxy-spiro[chromene-cyclohexan]-4-one derivatives is intricately linked to their molecular architecture. The following diagram illustrates the key SAR takeaways.

G cluster_sar Structure-Activity Relationship of 7-Hydroxy-Spiro[chromene-cyclohexan]-4-one Core R1 Substitutions on Chromene Ring (e.g., Halogens) Activity Biological Activity (Anticancer, Antimicrobial, etc.) R1->Activity Modulates Potency & Lipophilicity R2 7-Hydroxyl Group R2->Activity Crucial for Target Binding R3 Substitutions on Spiro-Cyclohexane Ring R3->Activity Influences 3D Shape & Selectivity

Caption: Key structural features influencing the biological activity of the scaffold.

Conclusion and Future Perspectives

The 7-hydroxy-spiro[chromene-cyclohexan]-4-one scaffold represents a promising platform for the development of novel therapeutic agents. The inherent three-dimensionality conferred by the spirocyclic system, combined with the versatile chemistry of the chromene nucleus, offers a rich playground for medicinal chemists. The SAR insights discussed in this guide highlight the critical role of the 7-hydroxyl group and the significant impact of substitutions on both the aromatic and alicyclic rings.

Future research in this area should focus on a more systematic exploration of the substitution patterns on the cyclohexane ring to fully leverage the three-dimensional chemical space. Furthermore, the elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their advancement into preclinical and clinical development. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will undoubtedly accelerate the design of next-generation 7-hydroxy-spiro[chromene-cyclohexan]-4-one derivatives with enhanced potency, selectivity, and drug-like properties.

References

  • Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. MDPI. [Link]

  • Synthesis of halogenated 7-hydroxy-4H-chromene derivatives (4a–l, 5a–l). ResearchGate. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

  • Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Chromenes: potential new chemotherapeutic agents for cancer. PubMed. [Link]

  • Synthesis of spirochromene derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. Semantic Scholar. [Link]

  • Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. PubMed. [Link]

  • (PDF) Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. ResearchGate. [Link]

  • (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. PMC. [Link]

  • Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. ResearchGate. [Link]

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of Spirochromenones: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Spirochromenones, a fascinating class of heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their unique three-dimensional architecture and diverse biological activities. The rigid spirocyclic framework, which features a chromenone or chromanone core fused to another ring system at a single carbon atom, often imparts favorable pharmacological properties, including enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for constructing spirochromenones, offering insights into the mechanistic underpinnings, practical experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Key Synthetic Strategies: An Overview

The construction of the spirochromenone scaffold can be broadly categorized into three major strategies, each with its own set of advantages and limitations:

  • Multicomponent Reactions (MCRs): These reactions are characterized by the one-pot combination of three or more starting materials to form a complex product in a single synthetic operation. MCRs are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular diversity.

  • Domino (Cascade) Reactions: This strategy involves a sequence of intramolecular reactions that are triggered by a single event, leading to the formation of multiple bonds and rings in a controlled manner. Domino reactions are powerful tools for constructing complex molecular architectures with high stereoselectivity.

  • Stepwise and Cyclization Approaches: These more traditional methods involve the sequential construction of the spirocyclic system, often culminating in a key cyclization step to form the chromenone ring. While potentially less atom-economical than MCRs or domino reactions, these approaches can offer greater control over the synthesis of highly functionalized or complex spirochromenones.

This guide will delve into each of these strategies, providing a detailed analysis supported by experimental data and protocols.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions represent a highly efficient and convergent approach to spirochromenone synthesis.[1][2][3] By bringing together three or more reactants in a single pot, MCRs can rapidly assemble complex molecular scaffolds, saving time, resources, and reducing waste.[1]

Mechanistic Rationale

The general mechanism for a three-component synthesis of a spiro[chromene-4,3'-oxindole] derivative, a close analog of spirochromenones, often proceeds through a domino Knoevenagel/Michael/cyclization sequence.[4] The reaction is typically initiated by a Knoevenagel condensation between an isatin derivative and an active methylene compound, such as malononitrile, catalyzed by a base or an organocatalyst. The resulting activated alkene then undergoes a Michael addition with a 1,3-dicarbonyl compound. The final step is an intramolecular cyclization and subsequent dehydration to afford the spirochromene product.

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin Knoevenagel_Adduct Knoevenagel Adduct Isatin->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Dimedone 1,3-Dicarbonyl Michael_Adduct Michael Adduct Dimedone->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Spirochromenone Spiro[chromene-oxindole] Michael_Adduct->Spirochromenone Intramolecular Cyclization

Caption: Generalized workflow for a three-component synthesis of a spiro[chromene-oxindole] derivative.

Representative Protocol: Three-Component Synthesis of Spiro[4H-pyran-3,3′-oxindole] Derivatives[4]

This protocol describes the enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives, which are structurally analogous to spirochromenones, using a cinchona alkaloid-derived thiourea as an organocatalyst.

Materials:

  • Isatin (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 mmol)

  • Cinchonidine-derived thiourea catalyst (10 mol%)

  • Toluene (2.0 mL)

  • Water (10 µL)

Procedure:

  • To a stirred solution of isatin (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in toluene (2.0 mL) at 0 °C, add the cinchonidine-derived thiourea catalyst (10 mol%).

  • Add malononitrile (1.2 mmol) and water (10 µL) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro[4H-pyran-3,3′-oxindole] derivative.

Performance and Comparison
ParameterMulticomponent Reaction
Yield Good to excellent (typically 70-95%)
Stereoselectivity Can be high with chiral catalysts (up to 90% ee reported)[5]
Reaction Conditions Mild (often room temperature or slightly elevated)
Substrate Scope Generally broad, tolerating a variety of substituents on the starting materials
Advantages High efficiency, atom economy, operational simplicity, rapid access to diversity
Disadvantages Optimization can be complex due to the number of components; sometimes side reactions can occur

Domino Reactions: Elegance in Cascade Transformations

Domino, or cascade, reactions offer an elegant and powerful strategy for the construction of complex molecular architectures like spirochromenones from simple precursors in a single, uninterrupted sequence.[6][7] These reactions are often characterized by the formation of multiple bonds and stereocenters with a high degree of control.

Mechanistic Rationale

A common domino strategy for the synthesis of spirochromanones involves an asymmetric Michael-Michael cascade sequence.[8] For instance, the reaction between a substituted 2-hydroxybenzaldehyde and a methylene-activated compound in the presence of a chiral organocatalyst can initiate a cascade. The catalyst activates the Michael donor, which then adds to the Michael acceptor. A subsequent intramolecular Michael addition leads to the formation of the spirocyclic system.

Domino_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydroxybenzaldehyde 2-Hydroxy- benzaldehyde Michael_Adduct1 Initial Michael Adduct Hydroxybenzaldehyde->Michael_Adduct1 Intermolecular Michael Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->Michael_Adduct1 Cyclic_Intermediate Cyclized Intermediate Michael_Adduct1->Cyclic_Intermediate Intramolecular Michael Addition Spirochromanone Spirochromanone Cyclic_Intermediate->Spirochromanone Tautomerization

Caption: A generalized domino Michael-Michael reaction pathway for the synthesis of spirochromanones.

Representative Protocol: Asymmetric Synthesis of Spiro Chromanone-Thiochroman Complexes via a Domino Reaction[9]

This protocol illustrates the synthesis of a spirochromanone-containing complex through a domino reaction catalyzed by a bifunctional indane catalyst.

Materials:

  • Benzylidenechroman-4-one (0.2 mmol)

  • 2-Mercaptobenzaldehyde (0.24 mmol)

  • Bifunctional indane catalyst (10 mol%)

  • Toluene (1.0 mL)

  • 4 Å Molecular sieves (50 mg)

Procedure:

  • To a solution of benzylidenechroman-4-one (0.2 mmol) and the bifunctional indane catalyst (10 mol%) in toluene (1.0 mL), add 4 Å molecular sieves (50 mg).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-mercaptobenzaldehyde (0.24 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the spiro chromanone–thiochroman product.

Performance and Comparison
ParameterDomino Reaction
Yield High to excellent (often >80%)
Stereoselectivity Can be very high, especially with well-designed organocatalysts (up to 99% ee and >95:5 dr reported)[9]
Reaction Conditions Typically mild, often at or below room temperature
Substrate Scope Can be broad, but may be more sensitive to the specific domino sequence
Advantages High stereocontrol, construction of multiple bonds and rings in one pot, often high complexity generation
Disadvantages Requires careful design of substrates to enable the desired cascade; can be sensitive to reaction conditions

Stepwise and Cyclization Approaches: Precision and Control

While MCRs and domino reactions offer remarkable efficiency, stepwise synthetic routes provide a higher degree of control, which can be crucial for the synthesis of particularly complex or highly substituted spirochromenones. A key step in many of these syntheses is a ring-closing metathesis (RCM) reaction.[10][11]

Mechanistic Rationale

In a typical RCM approach to spirochromanones, a precursor containing two terminal alkene functionalities is synthesized through a series of conventional organic transformations. This precursor is then subjected to a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, which mediates the intramolecular metathesis of the two alkene moieties to form a new cyclic alkene and release a volatile alkene byproduct (typically ethylene), driving the reaction to completion.

RCM_Workflow cluster_synthesis Precursor Synthesis cluster_rcm Ring-Closing Metathesis Starting_Materials Simple Starting Materials Diene_Precursor Diene Precursor Starting_Materials->Diene_Precursor Multi-step Synthesis Spiro_Product Spirochromanone Product Diene_Precursor->Spiro_Product Grubbs' Catalyst

Caption: A generalized workflow for the synthesis of spirochromanones via a ring-closing metathesis strategy.

Representative Protocol: Synthesis of a Spiro Chromanone Macrocycle via Ring-Closing Metathesis[10][11]

This protocol describes the final RCM step in the synthesis of a macrocycle containing a spirochromanone moiety.

Materials:

  • Diene precursor (e.g., 8-allyl-7-((bromoalkenyl)oxy)spirochroman-4-one) (0.3 mmol)

  • Grubbs' second-generation catalyst (3 mol%)

  • Dry toluene (3 mL)

  • Nitrogen gas

Procedure:

  • Place the diene precursor (200 mg, 0.3 mmol) in an oven-dried round-bottomed flask.

  • Add dry toluene (3 mL) and purge the solution with nitrogen gas for 20 minutes.

  • To the degassed solution, add Grubbs' second-generation catalyst (3 mol%).

  • Reflux the reaction mixture for 1 hour, monitoring its progress by TLC.[10]

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 92:8) to yield the macrocyclic spirochromanone.[10]

Performance and Comparison
ParameterStepwise/RCM Approach
Yield Variable, depending on the number of steps; the RCM step itself is often high-yielding (65-80%)[10]
Stereoselectivity Determined by the stereochemistry of the precursor; RCM is generally stereoretentive
Reaction Conditions RCM conditions are mild, but precursor synthesis may require harsh conditions
Substrate Scope Broad, as the precursor can be tailored; RCM is tolerant of many functional groups
Advantages High degree of control, allows for the synthesis of complex and highly functionalized targets
Disadvantages Can be lengthy and less atom-economical, requires the synthesis of a specific precursor

Comparative Analysis Summary

Synthetic StrategyKey FeaturesIdeal Applications
Multicomponent Reactions One-pot, convergent, high atom economy, rapid diversity generation.High-throughput screening, combinatorial chemistry, synthesis of compound libraries.
Domino Reactions Cascade of reactions, high stereocontrol, formation of multiple bonds and rings.Asymmetric synthesis, construction of complex natural product-like scaffolds.
Stepwise/RCM Approaches High control, modular, suitable for complex targets.Total synthesis of complex natural products, synthesis of highly functionalized analogs.

Conclusion and Future Perspectives

The synthesis of spirochromenones is a vibrant area of research, with a diverse array of powerful synthetic strategies at the disposal of the modern organic chemist. Multicomponent reactions offer an unparalleled platform for the rapid and efficient generation of diverse spirochromenone libraries. Domino reactions provide an elegant and stereocontrolled route to complex spirocyclic systems. Stepwise approaches, particularly those employing ring-closing metathesis, afford a high degree of control for the synthesis of intricate and highly functionalized targets.

The choice of synthetic strategy will ultimately depend on the specific goals of the research program. For drug discovery campaigns focused on exploring a wide chemical space, MCRs are often the method of choice. For the asymmetric synthesis of a specific, complex target, a domino reaction may be the most elegant solution. When a high degree of modularity and control is required, a stepwise approach may be necessary.

Future developments in this field are likely to focus on the discovery of novel catalysts that can further enhance the efficiency and stereoselectivity of these reactions. The development of new multicomponent and domino reactions that provide access to novel spirochromenone scaffolds is also a key area of ongoing research. As our understanding of the biological importance of spirochromenones continues to grow, so too will the demand for innovative and efficient synthetic methods to access these fascinating molecules.

References

  • Dharavath, R., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z)-dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. Synthetic Communications, 52(10), 1485-1497. [Link]

  • García-Castañeda, M. A., et al. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. HETEROCYCLES, 104(1), 1. [Link]

  • Gao, Y., et al. (2010). Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst. Chemical Communications, 46(48), 9232-9234. [Link]

  • Chen, J., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(21), 6948-6952. [Link]

  • Marcaccini, S., et al. (2009). Sequential Five-Component Synthesis of Spiropyrrolidinochromanones. The Journal of Organic Chemistry, 74(16), 6333-6336. [Link]

  • Riva, E., et al. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. AIMS Chemistry, 6(1), 1-38. [Link]

  • Li, J., et al. (2023). Asymmetric Synthesis of Spiro[4H-Chromene-3,3′- oxindoles] via Squaramide- Organocatalyzed Three- Component Cascade Knoevenagel. Preprints.org. [Link]

  • Langer, P. (2011). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 7, 653-660. [Link]

  • Kumar, A., et al. (2015). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 11, 177-184. [Link]

  • Wang, Y., et al. (2014). Enantioselective synthesis of spiro[4H-pyran-3,3'-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Beilstein Journal of Organic Chemistry, 10, 2988-2995. [Link]

  • Ramón, D. J., & Yus, M. (2008). Asymmetric multicomponent reactions (AMCRs): the new frontier.
  • Prathima, K., et al. (2022). Synthesis of spiro chromanone sandwiched 15,16,18 membered (Z) -dioxo cycloalkenes by ring closing metathesis and homodimers of 8-allyl-7-((6-bromoalkyl) oxy) spirochroman-4-ones by cross metathesis. ResearchGate. [Link]

  • Kumar, R., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(3), 195-213. [Link]

  • Wang, Z., et al. (2022). Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties. Chemical Communications, 58(84), 11841-11844. [Link]

  • Huang, Y., et al. (2014). Synthesis of Spiro[chroman/tetrahydrothiophene‐3,3′‐oxindole] Scaffolds via Heteroatom‐Michael–Michael Reactions: Easily Controlled Enantioselectivity via Bifunctional Catalysts.
  • Kumar, R., & Singh, P. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. ResearchGate. [Link]

  • Chen, J., & Enders, D. (2017). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 7(2), 1254-1271. [Link]

  • Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current opinion in chemical biology, 6(3), 306-313.
  • reaction design for spirocyclization through domino reactions. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Armstrong, R. W., et al. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of chemical research, 29(3), 123-131.
  • Domino reactions - Organic synthesis or chess match? (3D visualization). (2021, July 28). YouTube. Retrieved January 23, 2026, from [Link]

Sources

Validating the Anticancer Mechanism of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, chromene and spirochromanone scaffolds have emerged as privileged structures, demonstrating significant cytotoxic effects across a variety of cancer cell lines.[1][2][3][4] This guide provides a comprehensive framework for validating the anticancer mechanism of a novel derivative, 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one. We will explore the probable mechanisms of action based on related compounds and present a comparative analysis with established anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed protocols.

Introduction: The Therapeutic Potential of Spirochromanones

Spirochromanones, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[5][6] Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interaction with key signaling pathways that govern cell proliferation and survival.[5][7] While the specific compound this compound is a novel entity, its structural similarity to other cytotoxic spirochromanones suggests a comparable mechanistic profile. This guide will delineate a systematic approach to experimentally validate these hypothesized mechanisms.

Comparative Landscape: Spirochromanones vs. Standard Chemotherapeutics

To establish a benchmark for evaluating the efficacy of this compound, it is crucial to compare its performance against standard-of-care chemotherapeutic agents. Drugs like Doxorubicin and Paclitaxel are frequently used as positive controls in in vitro anticancer studies.[1] A primary objective is to determine if the novel spirochromanone exhibits comparable or superior cytotoxicity, and importantly, a more favorable therapeutic window with reduced toxicity to non-cancerous cells.

Table 1: Comparative Cytotoxicity Profile (Hypothetical Data)

CompoundCancer Cell Line (e.g., MCF-7) IC50 (µM)Normal Cell Line (e.g., HEK-293) IC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin0.5510
Paclitaxel0.010.220

Mechanistic Validation: A Step-by-Step Experimental Approach

The following sections outline a series of experiments designed to elucidate the anticancer mechanism of this compound. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow.

Initial Cytotoxicity Screening

The foundational step is to ascertain the cytotoxic potential of the compound across a panel of human cancer cell lines. This provides essential dose-response data (IC50 values) for subsequent mechanistic studies.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) and a non-cancerous control cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and control drugs (Doxorubicin, Paclitaxel) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Investigation of Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[8] Several assays can be employed to confirm if this compound triggers this pathway.

A Compound Treatment B Annexin V/PI Staining (Flow Cytometry) A->B Early Apoptosis Detection C Caspase-3/7 Activity Assay A->C Executioner Caspase Activation D Western Blot for Apoptotic Markers A->D Protein Level Changes

Caption: Experimental workflow for validating apoptosis induction.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.[9]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

Table 2: Expected Changes in Apoptotic Marker Expression

ProteinExpected Change with Apoptotic InductionRationale
Bcl-2DecreaseAnti-apoptotic protein
BaxIncreasePro-apoptotic protein
Cleaved Caspase-3IncreaseKey executioner caspase
Cleaved PARPIncreaseSubstrate of activated caspases
Cell Cycle Analysis

Many chromene derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.[5][7][10] Flow cytometry analysis of DNA content is the gold standard for investigating these effects.

Compound Spirochromanone CDK1_CyclinB CDK1/Cyclin B Complex Compound->CDK1_CyclinB Inhibition M_Phase Mitosis CDK1_CyclinB->M_Phase Promotes Arrest G2/M Arrest CDK1_CyclinB->Arrest G2_Phase G2 Phase G2_Phase->M_Phase Progression

Caption: Hypothesized G2/M arrest signaling pathway.

  • Cell Treatment: Treat cancer cells with the spirochromanone at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[12][13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 3: Comparative Analysis of Cell Cycle Arrest

Compound% Cells in G0/G1% Cells in S% Cells in G2/MPredominant Arrest Phase
Untreated ControlBaselineBaselineBaseline-
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Nocodazole (G2/M arrest control)LowLowHighG2/M

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to validate the anticancer mechanism of this compound. By systematically evaluating its cytotoxicity, and its ability to induce apoptosis and cell cycle arrest, a clear mechanistic picture can be established. Comparing these findings with established anticancer drugs will be critical in assessing its therapeutic potential. Future in vivo studies using xenograft models will be the subsequent logical step to translate these in vitro findings into a preclinical setting.

References

  • ResearchGate. (2015). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. [Link]

  • ResearchGate. (n.d.). The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line. [Link]

  • MDPI. (n.d.). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. [Link]

  • National Institutes of Health. (n.d.). 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. [Link]

  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. [Link]

  • National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

  • National Institutes of Health. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]

  • ResearchGate. (n.d.). Biochemical Assays for Evaluating Anticancer Activity and Validating Mechanisms of Action in Coordination/Organometallic Compounds (Review). [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. (n.d.). Synthesis of spirochromene derivatives. [Link]

  • National Institutes of Health. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • MDPI. (n.d.). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. [Link]

  • National Institutes of Health. (2023). Network Pharmacology and Experimental Validation to Explore the Effect and Mechanism of Kanglaite Injection Against Triple-Negative Breast Cancer. [Link]

  • PubMed. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. [Link]

  • RSC Publishing. (2024). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

  • Scirp.org. (n.d.). In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. [Link]

  • National Institutes of Health. (n.d.). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. [Link]

  • IJN. (2024). Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T. [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. [Link]

  • MDPI. (n.d.). Induction of Apoptosis and Regulation of MicroRNA Expression by (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) Treatment on MCF-7 Breast Cancer Cells. [Link]

  • In Vivo. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. [Link]

  • PubMed Central. (n.d.). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. [Link]

  • JNCI: Journal of the National Cancer Institute. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial Contents. [Link]

  • PubMed Central. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. [Link]

  • Advent Bio. (n.d.). 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. [Link]

  • PubMed. (2021). DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells. [Link]

  • PubMed Central. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. [Link]

Sources

Bridging the Gap: A Senior Application Scientist's Guide to Cross-Validating In Vitro and In Vivo Data for Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel therapeutic agent from benchtop to bedside is fraught with challenges. Among the most critical is ensuring that promising in vitro results translate into tangible in vivo efficacy. This is particularly true for spiro compounds, a fascinating class of molecules whose unique three-dimensional and rigid structures offer immense therapeutic potential but also present specific hurdles in predicting their behavior in complex biological systems.[1]

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating spiro compounds, focusing on the causality behind experimental choices and the establishment of self-validating protocols. We will delve into the nuances of experimental design, data interpretation, and the critical process of cross-validation, equipping you with the field-proven insights necessary to navigate the complexities of spiro compound development.

The Spirocyclic Scaffold: A Double-Edged Sword in Drug Discovery

Spiro compounds, characterized by two rings sharing a single common atom, possess a rigid, three-dimensional geometry that sets them apart from more planar molecules. This structural feature can be highly advantageous, offering enhanced target specificity and reduced off-target effects. However, this same rigidity can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties in ways that are not always predictable from simple in vitro models.[2][3] Understanding and overcoming these challenges is paramount for successful drug development.

The Crucial First Step: Robust In Vitro Evaluation

A comprehensive in vitro assessment forms the bedrock of any drug discovery program. For spiro compounds, this involves a battery of assays tailored to the specific therapeutic target and desired biological effect. Here, we present detailed protocols for key in vitro experiments across different therapeutic areas.

Anticancer Activity

A primary application of novel spiro compounds is in oncology.[4] Key in vitro assays are designed to assess cytotoxicity, impact on cell proliferation, and the mechanism of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Spiro compounds have also shown promise as antimicrobial agents. Determining their minimum inhibitory concentration (MIC) is a fundamental in vitro evaluation.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the spiro compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

The unique structures of spiro compounds make them interesting candidates for treating neurological disorders. In vitro models of neurotoxicity can provide initial insights into their protective effects.

Experimental Protocol: Glutamate-Induced Excitotoxicity in Neuronal Cells

  • Cell Culture: Culture neuronal cell lines (e.g., SH-SY5Y) or primary neurons in appropriate culture conditions.

  • Compound Pre-treatment: Treat the cells with various concentrations of the spiro compound for 24 hours.

  • Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a specified period (e.g., 30 minutes to 24 hours).

  • Cell Viability Assessment: Assess cell viability using methods such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the spiro compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

The Litmus Test: In Vivo Validation

While in vitro assays provide crucial initial data, the complex physiological environment of a living organism is the ultimate test of a compound's therapeutic potential. The design of in vivo studies for spiro compounds must be meticulous, considering factors such as the choice of animal model, route of administration, dosing regimen, and relevant endpoints.

Oncology Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.

Experimental Protocol: Xenograft Tumor Model in Mice

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the spiro compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume (typically using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the animals show signs of distress.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Infectious Disease Models

Animal models of infection are essential for evaluating the in vivo efficacy of antimicrobial spiro compounds.

Experimental Protocol: Mouse Model of Bacterial Infection [5]

  • Infection: Infect mice with a pathogenic strain of bacteria (e.g., Staphylococcus aureus) via an appropriate route (e.g., intraperitoneal injection, intravenous injection).[5]

  • Treatment: Administer the spiro compound at various doses and schedules. Include a control group receiving the vehicle.

  • Monitoring: Monitor the mice for signs of illness, survival, and bacterial burden in target organs (e.g., spleen, liver, blood) at different time points.

  • Data Analysis: Compare the survival rates and bacterial loads in the treated groups to the control group to determine the in vivo efficacy of the compound.

Neurological Disorder Models

Animal models that mimic the pathology of human neurological diseases are used to assess the in vivo potential of neuroactive spiro compounds.

Experimental Protocol: Transgenic Mouse Model of Alzheimer's Disease [6]

  • Animal Model: Utilize a transgenic mouse model that develops key pathological features of Alzheimer's disease, such as amyloid plaques (e.g., APP/PS1 mice).[6]

  • Treatment: Begin treatment with the spiro compound before or after the onset of pathology, depending on the therapeutic hypothesis (preventive or therapeutic).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • Histopathological and Biochemical Analysis: At the end of the study, collect brain tissue to analyze amyloid plaque burden, neuroinflammation, and other relevant biomarkers.

  • Data Analysis: Compare the cognitive performance and pathological markers in the treated mice to the control group.

The Bridge: Cross-Validation and Understanding Discrepancies

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, discrepancies are common, and understanding their root cause is critical for lead optimization.

Common Reasons for Poor In Vitro-In Vivo Correlation (IVIVC):

  • Pharmacokinetic (PK) Properties: The rigid structure of spiro compounds can lead to poor solubility, low permeability, and rapid metabolism, resulting in insufficient drug exposure at the target site in vivo.[7]

  • Metabolic Instability: The compound may be rapidly metabolized in the liver, leading to low bioavailability.

  • Target Engagement in a Complex System: The in vitro target may not be as accessible or relevant in the complex physiological environment of a whole organism.

  • Off-Target Effects: The compound may have unforeseen off-target effects in vivo that were not apparent in the simplified in vitro assays.

A Systematic Approach to Cross-Validation:

A robust cross-validation strategy involves a continuous feedback loop between in vitro and in vivo studies.

G cluster_0 In Vitro Phase cluster_1 Decision Point cluster_2 In Vivo Phase cluster_3 Cross-Validation & Optimization In_Vitro_Assays Initial In Vitro Screening (Potency, Selectivity, Cytotoxicity) ADME_Tox In Vitro ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability, CYP Inhibition) In_Vitro_Assays->ADME_Tox Go_NoGo Go/No-Go Decision for In Vivo Studies ADME_Tox->Go_NoGo Data informs decision In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Go_NoGo->In_Vivo_Studies Proceed if promising PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vivo_Studies->PK_PD_Studies IVIVC In Vitro-In Vivo Correlation (IVIVC) Analysis PK_PD_Studies->IVIVC Correlate data Lead_Optimization Lead Optimization (Structure-Activity/Property Relationship) IVIVC->Lead_Optimization Lead_Optimization->In_Vitro_Assays Iterative feedback loop

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following table summarizes key parameters from hypothetical in vitro and in vivo studies of a spiro compound targeting a specific kinase.

ParameterIn Vitro ResultIn Vivo ResultPotential for Discrepancy
Target Kinase IC50 50 nM--
Cellular Potency (MCF-7) 500 nM--
Tumor Growth Inhibition -30% at 50 mg/kgPoor PK, low tumor penetration
Aqueous Solubility 5 µg/mL-Low absorption after oral dosing
Caco-2 Permeability 0.5 x 10^-6 cm/s-Low oral bioavailability
Microsomal Stability (t1/2) 15 min-High first-pass metabolism
Plasma Protein Binding 99%-Low free drug concentration

Case Study: Targeting the PI3K/Akt Pathway in Cancer

Many spiro compounds are being investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway. A thorough understanding of the pathway is crucial for interpreting both in vitro and in vivo results.

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1"]; Cell_Growth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spiro_Compound [label="Spiro Compound\n(Inhibitor)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=cds, fillcolor="#D9D9D9"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; // for layout edge [dir=none]; PI3K -> PIP3 [label=" "]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Cell_Growth; Akt -> Apoptosis_Inhibition; Spiro_Compound -> PI3K [label="Inhibits", color="#EA4335", style=dashed]; PTEN -> PIP3 [label="Dephosphorylates", color="#EA4335", style=dashed]; } caption="Simplified PI3K/Akt Signaling Pathway"

Conclusion: A Pathway to Predictable Success

The development of spiro compounds as therapeutic agents requires a nuanced and integrated approach to in vitro and in vivo testing. The rigid three-dimensional nature of these molecules, while offering significant advantages in terms of target specificity, necessitates a heightened awareness of potential pharmacokinetic challenges. By employing robust and well-validated experimental protocols, systematically analyzing ADME properties early in the discovery process, and fostering a continuous feedback loop between in vitro and in vivo studies, researchers can bridge the translational gap. This guide serves as a framework for designing and interpreting these critical experiments, ultimately paving the way for the successful clinical development of this promising class of compounds.

References

  • Barakat, A., et al. (2020). Spirooxindoles as a promising class of novel drug candidates: recent developments and future prospects. RSC Advances, 10(48), 28643-28666. [Link]

  • Di, L. (2019). The role of drug metabolism in drug discovery and development. Current drug metabolism, 20(2), 96-108. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]

  • Festing, M. F., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244-258. [Link]

  • Henze, D. A., & Urban, L. (2010). The use of animal models in the development of new analgesic drugs. In Pain (pp. 247-269). Academic Press. [Link]

  • Graphviz. (n.d.). DOT Language. [Link]

Sources

assessment of the therapeutic potential of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Assessment of the Therapeutic Potential of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating a Novel Spirochromanone

The search for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of drug discovery. Spirocyclic scaffolds, three-dimensional structures containing at least two rings linked by a single common atom, have garnered significant interest due to their structural rigidity, novelty, and ability to present substituents in precise spatial orientations.[1] This unique architecture makes them compelling candidates for interacting with complex biological targets.[1] Within this class, the spirochromanone moiety is particularly noteworthy. The chromene core is a "privileged scaffold" found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

This guide focuses on the preclinical assessment of a novel spirochromanone, This compound (hereafter designated SMC-1 ). While direct studies on SMC-1 are not yet published, its structural components—a hydroxy-substituted chromanone and a spiro-fused cyclohexane ring—suggest a strong potential for cytotoxic activity against cancer cells. Related spirochromanone derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[5][6][7]

This document provides a framework for evaluating the therapeutic potential of SMC-1 by comparing its hypothetical cytotoxic mechanisms and efficacy against two well-established chemotherapeutic agents: Doxorubicin and Cisplatin . We will outline the mechanistic rationale, provide detailed experimental protocols for a head-to-head comparison, and present hypothetical data to illustrate the assessment process.

Comparative Mechanistic Overview: DNA Damage vs. Apoptotic Signaling

To establish a logical basis for experimental comparison, we must first understand the mechanisms of our benchmark drugs and postulate a likely mechanism for SMC-1.

Doxorubicin: A broad-spectrum anthracycline antibiotic, Doxorubicin has multiple anticancer mechanisms. Its primary modes of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which leads to significant cellular damage and induction of apoptosis.[8][9]

Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily by forming covalent bonds with the purine bases in DNA.[10] This creates intra- and inter-strand crosslinks that distort the DNA structure, arresting replication and transcription, which ultimately triggers apoptosis.[11][12][13]

Postulated Mechanism for SMC-1: Based on the known activities of the chromene scaffold, which is associated with modulating cellular signaling pathways, we hypothesize that SMC-1 does not act as a direct DNA-damaging agent.[14] Instead, its complex three-dimensional structure is likely to interact with key proteins in cell survival and death pathways. Specifically, we postulate that SMC-1 may induce apoptosis by modulating the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. This represents a more targeted approach compared to the broad DNA damage induced by Doxorubicin and Cisplatin.

Signaling_Pathway_Comparison cluster_cisplatin Cisplatin / Doxorubicin Pathway cluster_smc1 Postulated SMC-1 Pathway cisplatin Cisplatin / Doxorubicin dna_damage DNA Damage (Crosslinks / ROS) cisplatin->dna_damage p53 p53 Activation dna_damage->p53 apoptosis_dna Apoptosis p53->apoptosis_dna smc1 SMC-1 bcl2_family Bcl-2 Family (e.g., inhibit Bcl-2, activate Bax) smc1->bcl2_family Inhibition/Activation mito Mitochondrial Perturbation bcl2_family->mito caspases Caspase Activation mito->caspases apoptosis_mito Apoptosis caspases->apoptosis_mito

Caption: Comparative signaling pathways for conventional vs. postulated drugs.

Experimental Design: A Head-to-Head Assessment Workflow

A rigorous, multi-stage experimental plan is required to validate the therapeutic potential of SMC-1 and compare it meaningfully with established drugs.

Causality behind the workflow: The workflow is designed to progress from broad cytotoxicity screening to specific mechanistic validation. We start with the MTT assay to determine if the compound kills cancer cells and at what concentration. A positive result justifies moving to the next stage: determining how the cells are dying (apoptosis vs. necrosis) using Annexin V staining. Finally, once apoptosis is confirmed as the mode of death, Western blotting is employed to investigate the molecular players involved, thereby testing our initial hypothesis about the mechanism of action.

Experimental_Workflow start Stage 1: Cytotoxicity Screening mtt MTT Assay (MCF-7, A549, HCT116) start->mtt ic50 Determine IC50 Values mtt->ic50 stage2 Stage 2: Apoptosis Confirmation ic50->stage2 If IC50 < 20 µM annexin Annexin V / PI Flow Cytometry stage2->annexin apoptosis_confirm Quantify Apoptotic vs. Necrotic Cells annexin->apoptosis_confirm stage3 Stage 3: Mechanism Validation apoptosis_confirm->stage3 If Apoptosis > Control western Western Blot Analysis (Caspase-3, PARP, Bcl-2) stage3->western mechanism_confirm Confirm Apoptotic Pathway Activation western->mechanism_confirm

Caption: A multi-stage workflow for evaluating novel anticancer compounds.

Stage 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of SMC-1, Doxorubicin, and Cisplatin on a panel of human cancer cell lines.

Rationale for Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[15] Since mitochondrial dehydrogenases of viable cells cleave the MTT tetrazolium ring into a purple formazan product, the amount of color produced is directly proportional to the number of living cells.[16] This makes it an excellent high-throughput method for calculating the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.[17]

Detailed Protocol:

  • Cell Plating: Seed human breast (MCF-7), lung (A549), and colon (HCT116) cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of SMC-1, Doxorubicin, and Cisplatin in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at final concentrations ranging from 0.01 µM to 100 µM. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithmic concentration of the compound and determine the IC50 value using non-linear regression analysis.

Stage 3: Mechanistic Validation (Western Blotting)

Objective: To investigate the molecular mechanism of cell death induced by SMC-1 in comparison to Doxorubicin and Cisplatin by analyzing key apoptotic protein markers.

Rationale for Protocol: Western blotting is the gold-standard technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate. By probing for key markers of the apoptotic cascade, we can validate our mechanistic hypothesis. The primary markers chosen are:

  • Cleaved Caspase-3: Caspase-3 is a key executioner caspase. Its cleavage from a pro-form to an active form is a hallmark of apoptosis.[19]

  • Cleaved PARP: Poly (ADP-ribose) polymerase-1 (PARP) is a DNA repair enzyme that is cleaved and inactivated by activated Caspase-3. Detecting the cleaved fragment is a definitive indicator of apoptosis.[19]

  • Bcl-2: An anti-apoptotic protein that prevents MOMP. Downregulation of Bcl-2 would support our hypothesis that SMC-1 acts on the mitochondrial pathway.

Detailed Protocol:

  • Cell Treatment and Lysis: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat cells with SMC-1, Doxorubicin, and Cisplatin at their respective IC50 concentrations for 24 hours. Collect both adherent and floating cells.[20]

  • Protein Extraction: Wash the collected cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay to ensure equal protein loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[20] Incubate the membrane overnight at 4°C with primary antibodies specific for Cleaved Caspase-3, Cleaved PARP, Bcl-2, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP (horseradish peroxidase)-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20] Analyze the band intensities to determine relative protein expression levels.

Data Presentation and Interpretation (Hypothetical)

Clear, concise data presentation is crucial for comparative analysis. The following tables summarize hypothetical results from the described experiments.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HEK-293 (Non-cancerous)
SMC-1 8.512.19.8> 50
Doxorubicin 0.91.51.15.2
Cisplatin 15.218.913.525.1

Interpretation: The hypothetical data suggests SMC-1 possesses potent cytotoxic activity against all tested cancer cell lines, with IC50 values in the low micromolar range.[6] While less potent than Doxorubicin, it shows superior potency compared to Cisplatin. Crucially, SMC-1 displays a high degree of selectivity, with a much higher IC50 value against the non-cancerous HEK-293 cell line, indicating a potentially favorable therapeutic window.[5][6]

Table 2: Western Blot Mechanistic Analysis Summary
Treatment (at IC50)Cleaved Caspase-3Cleaved PARPBcl-2 Expression
Vehicle Control BaselineBaselineHigh
SMC-1 +++ (Strong Increase)+++ (Strong Increase)--- (Strong Decrease)
Doxorubicin +++ (Strong Increase)+++ (Strong Increase)- (Slight Decrease)
Cisplatin ++ (Moderate Increase)++ (Moderate Increase)No Change

Interpretation: These results would strongly support the initial hypothesis. The significant increase in cleaved Caspase-3 and cleaved PARP confirms that SMC-1 induces apoptosis as its primary mode of cell killing. The concurrent strong downregulation of the anti-apoptotic protein Bcl-2 specifically in the SMC-1 treated cells provides compelling evidence that its mechanism is distinct from that of Doxorubicin and Cisplatin, and is mediated through the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This guide presents a structured framework for the preclinical evaluation of this compound (SMC-1). Based on the established biological relevance of its core scaffolds and the hypothetical data presented, SMC-1 emerges as a promising anticancer candidate. Its postulated mechanism—direct modulation of apoptotic signaling proteins rather than widespread DNA damage—could translate to a more targeted therapeutic effect with potentially fewer side effects than conventional chemotherapies.

The experimental protocols detailed herein provide a self-validating system to confirm its cytotoxicity, mode of action, and molecular mechanism. Successful validation of these in vitro findings would strongly warrant progression to more complex studies, including:

  • Cell Cycle Analysis: To determine if SMC-1 causes arrest at specific cell cycle checkpoints.[5]

  • In Vivo Studies: Evaluation of efficacy and toxicity in xenograft animal models.

  • Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[21]

By following a logical, evidence-based workflow, researchers can rigorously assess the therapeutic potential of novel compounds like SMC-1 and determine their viability for further development in the ongoing search for next-generation cancer therapies.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Ahmad, A., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(4), 269-277. [Link]

  • Childs, A. C., et al. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. Intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of biological chemistry, 279(24), 25747–25754. [Link]

  • Faroughi Niya, A., et al. (2022). Synthesis and Biological Activity of Substituted Spiro[chromene-4,3′-indoles] and Spiro[indole-3,4′-quinolines]. Polycyclic Aromatic Compounds, 1-17. [Link]

  • Gudipudi, G., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Journal of Biomolecular Structure and Dynamics, 40(22), 11822-11835. [Link]

  • Gomes, S., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6296. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Gudipudi, G., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. ResearchGate. [Link]

  • Marzano, C., et al. (2020). Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. [Link]

  • Al-Khdhairawi, A. Q. M., et al. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 29(14), 3326. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Dharmapalan, B. T., et al. (2022). Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. Viruses, 14(12), 2656. [Link]

  • Zare, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(22), 16269. [Link]

  • ResearchGate. (n.d.). Key mechanism of action of doxorubicin leading to cell apoptosis. ResearchGate. [Link]

  • Ahmad, A., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of spirochromene derivatives. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2022). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(4). [Link]

  • ResearchGate. (n.d.). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. [Link]

  • Chernov, A. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cisplatin?. Patsnap. [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

  • Provost, J. (2018). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • RSC Publishing. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC. [Link]

  • Singh, S., & Singh, S. B. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European journal of medicinal chemistry, 215, 113263. [Link]

  • Aminkeng, F., et al. (2015). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenomics and personalized medicine, 8, 93–103. [Link]

  • Wikipedia. (n.d.). Cisplatin. Wikipedia. [Link]

  • ResearchGate. (n.d.). The Role of Chromenes in Drug Discovery and Development. ResearchGate. [Link]

  • Kumar, D., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC advances, 14(3), 1738–1755. [Link]

  • Mishra, H., et al. (2023). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC medicinal chemistry, 14(6), 1011–1026. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Julien, O., & Wells, J. A. (2017). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1657, 69–77. [Link]

  • The Oncology Guide. (2024). How does Doxorubicin ('Red Devil') Cancer Treatment Work?. YouTube. [Link]

  • Protocols.io. (2023). MTT Assay protocol. Protocols.io. [Link]

  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

  • Oriental Journal of Chemistry. (2021). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry, 37(5). [Link]

  • MDPI. (n.d.). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison for benchmarking the purity of synthesized 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one against established standards. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer supporting data to ensure scientific integrity.

Introduction to this compound and the Imperative of Purity

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures which can lead to novel pharmacological activities. This compound is a promising scaffold, combining the features of a chromene and a cyclohexane ring. The purity of this compound is paramount, as even trace impurities can lead to erroneous biological data and skewed structure-activity relationships.

This guide will compare a laboratory-synthesized batch of this spiro-compound against two benchmarks: a commercially available (hypothetical) certified reference standard and a closely related synthesized analogue, 7-hydroxy-spiro[chromene-2,1'-cyclohexan]-4(3H)-one (lacking the 4'-methyl group).

Synthesis Pathway Overview

A plausible synthetic route to this compound can be adapted from established methods for similar spirochromenes. A potential approach involves the reaction of a suitable chromene precursor with 4-methylcyclohexanone.

Resorcinol Resorcinol 7-hydroxy-4-methylcoumarin 7-hydroxy-4-methylcoumarin Resorcinol->7-hydroxy-4-methylcoumarin Pechmann Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->7-hydroxy-4-methylcoumarin Target Spiro-compound Target Spiro-compound 7-hydroxy-4-methylcoumarin->Target Spiro-compound Reaction with Grignard Reagent Grignard Reagent from 1-bromo-4-methylcyclohexane Grignard Reagent from 1-bromo-4-methylcyclohexane Grignard Reagent from 1-bromo-4-methylcyclohexane->Target Spiro-compound Purification Purification Target Spiro-compound->Purification Column Chromatography cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Dissolve in Mobile Phase (1 mg/mL) Dissolve in Mobile Phase (1 mg/mL) Injector Injector Dissolve in Mobile Phase (1 mg/mL)->Injector C18 Column C18 Column Injector->C18 Column Sample Injection UV Detector UV Detector C18 Column->UV Detector Separation Chromatogram Chromatogram UV Detector->Chromatogram Signal Acquisition Pump Pump Pump->C18 Column Mobile Phase Gradient Purity Calculation (% Area) Purity Calculation (% Area) Chromatogram->Purity Calculation (% Area) Sample Sample Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample->Dissolution in Deuterated Solvent NMR Spectrometer NMR Spectrometer Dissolution in Deuterated Solvent->NMR Spectrometer ¹H and ¹³C Spectra ¹H and ¹³C Spectra NMR Spectrometer->¹H and ¹³C Spectra Structural Verification & Impurity Detection Structural Verification & Impurity Detection ¹H and ¹³C Spectra->Structural Verification & Impurity Detection

A Comparative Guide to the Efficacy of Spirochromene Analogs: A Statistical Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is paramount. Among the privileged heterocyclic structures, spirochromene analogs have emerged as a versatile class of compounds with a wide spectrum of pharmacological properties. Their rigid, three-dimensional architecture offers unique steric and electronic features, making them attractive candidates for the development of new therapeutic agents. This guide provides a comprehensive statistical analysis of the efficacy of various spirochromene analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into comparative data, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Anticancer Efficacy of Spirochromene Analogs

Spirochromene derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for many of these analogs involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways.[1]

Comparative Analysis of Anticancer Activity

The in vitro anticancer efficacy of spirochromene analogs is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds. A lower IC50 value indicates a more potent compound.

Here, we present a comparative analysis of the IC50 values of representative spirochromene analogs against various cancer cell lines, benchmarked against the standard chemotherapeutic drug, Doxorubicin.

Compound IDCancer Cell LineSpirochromene Analog IC50 (µM)Doxorubicin IC50 (µM)Reference
Spirochromane 5a MCF-7 (Breast)1.154~2.5[2][1]
Spirochromane 5b HCT-116 (Colon)9.09Not Reported[1]
Spirochromane 5g A549 (Lung)1.90>20[2][1]
Compound 8k MCF-7 (Breast)More potent than DoxorubicinNot specified[3]
Compound 3e MCF-7 (Breast)58.84Not Reported[4]

Key Insights:

  • Spirochromane analogs, particularly compounds 5a and 5g , exhibit potent anticancer activity with IC50 values in the low micromolar range, comparable or even superior to the standard drug Doxorubicin in certain cell lines.[1][2]

  • The efficacy of these analogs varies significantly depending on the cancer cell line, highlighting the importance of cell-based screening in identifying promising candidates for specific cancer types.

  • Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the spirochromene scaffold play a crucial role in determining their cytotoxic potency.[5]

Mechanism of Anticancer Action: A Glimpse into EGFR/HER2 Inhibition

Several potent spirochromane analogs exert their anticancer effects by targeting and inhibiting the tyrosine kinase activity of EGFR and HER2.[1] This inhibition disrupts downstream signaling pathways that are essential for cell growth, proliferation, and survival.

anticancer_mechanism Spirochromene Spirochromene Analog EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinases Spirochromene->EGFR_HER2 Inhibition Apoptosis Apoptosis Spirochromene->Apoptosis Induces PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes RAS_MAPK->Proliferation Promotes

Caption: Proposed mechanism of anticancer action of spirochromene analogs.

II. Antimicrobial Efficacy of Spirochromene Analogs

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Spirochromene derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of spirochromene analogs is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table compares the MIC values of selected spirochromene derivatives against common bacterial strains, with Gentamicin as a standard antibiotic.

Compound IDBacterial StrainSpirochromene Analog MIC (µg/mL)Gentamicin MIC (µg/mL)Reference
Spiropyran 5d Staphylococcus aureusGood antibacterial effectsNot specified[6]
Spiro-thiadiazoline 40 Staphylococcus aureus32Not Reported[1]
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Gram-positive & Gram-negative strainsDown to 2Not Reported[7]

Key Insights:

  • Certain spirochromene analogs, such as the spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one derivatives, display potent and broad-spectrum antimicrobial activity with MIC values as low as 2 µg/mL.[7]

  • The presence of specific moieties, such as an indole ring and a cytosine-like ring, appears to enhance the antibacterial activity of spiropyran derivatives.[6]

  • SAR studies suggest that spiro-cyclization can significantly improve antibacterial efficacy compared to their acyclic counterparts.[1]

Putative Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for many spirochromene analogs is still under investigation. However, some studies suggest that these compounds may disrupt the bacterial cell membrane, leading to cell death.[7] Another proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[3]

antimicrobial_mechanism Spirochromene Spirochromene Analog Cell_Membrane Bacterial Cell Membrane Spirochromene->Cell_Membrane Disruption DNA_Gyrase DNA Gyrase Spirochromene->DNA_Gyrase Inhibition Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication

Caption: Potential mechanisms of antimicrobial action of spirochromene analogs.

III. Anti-inflammatory Efficacy of Spirochromene Analogs

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Spirochromene derivatives have demonstrated promising anti-inflammatory properties in in vitro assays.

Comparative Analysis of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of spirochromene analogs is often evaluated using the bovine serum albumin (BSA) denaturation assay. This assay measures the ability of a compound to inhibit the heat-induced denaturation of BSA, a process that mimics protein denaturation during inflammation.

The table below presents a comparison of the anti-inflammatory activity of spiro thiochromene–oxindole derivatives with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac sodium.

Compound IDInhibition of BSA Denaturation (%) at 800 µg/mLIC50 (µg/mL)Diclofenac Sodium IC50 (µg/mL)Reference
Compound 4e 95.45127.477 ± 2.285243.641 ± 2.686[5]
Compound 4k 90.97190.738 ± 3.561243.641 ± 2.686[5]
Compound 4h Not specified285.806 ± 8.894243.641 ± 2.686[5]

Key Insights:

  • Spiro thiochromene–oxindole derivatives, particularly compound 4e , exhibit potent anti-inflammatory activity, with IC50 values significantly lower than that of the standard drug Diclofenac sodium.[5] This suggests their potential as lead compounds for the development of novel anti-inflammatory agents.

  • The anti-inflammatory efficacy is influenced by the substituents on the spiro scaffold.

Mechanism of Anti-inflammatory Action: Targeting COX-2

The anti-inflammatory effects of some spiro thiochromene–oxindoles are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins, which are potent inflammatory mediators.

antiinflammatory_mechanism Spirochromene Spirochromene Analog COX2 COX-2 Enzyme Spirochromene->COX2 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Mediates

Caption: Inhibition of the COX-2 pathway by spirochromene analogs.

IV. Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed, step-by-step methodologies for the key in vitro assays.

A. MTT Assay for Anticancer Activity

This protocol is adapted from standard procedures for assessing cell viability.[8][9]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Spirochromene analogs and Doxorubicin (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the spirochromene analogs and Doxorubicin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Broth Microdilution Assay for Antimicrobial Activity

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Spirochromene analogs and Gentamicin (stock solutions)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or turbidity meter

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the spirochromene analogs and Gentamicin in MHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Bovine Serum Albumin (BSA) Denaturation Assay for Anti-inflammatory Activity

This protocol is a widely used in vitro method to screen for anti-inflammatory activity.[10]

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v in distilled water)

  • Spirochromene analogs and Diclofenac sodium (stock solutions)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, mix 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the spirochromene analogs or Diclofenac sodium. A control consists of 0.2 mL of BSA solution and 4.8 mL of PBS.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Heat-induced Denaturation: Heat the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

V. Conclusion and Future Directions

The statistical analysis of the efficacy of spirochromene analogs presented in this guide underscores their significant potential as a versatile scaffold for the development of novel therapeutic agents. The compelling in vitro data, particularly in the realm of anticancer and anti-inflammatory activities, warrants further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogs to refine the structure-activity relationships and improve potency and selectivity.

  • In Vivo Studies: Progressing the most promising candidates to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Conducting more in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

By leveraging the insights provided in this guide, researchers can accelerate the translation of these promising spirochromene analogs from the laboratory to the clinic, ultimately contributing to the development of new and effective treatments for a range of human diseases.

VI. References

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study. Bioorganic Chemistry, 114, 105126.

  • Al-burgus, A. F., et al. (2024). New Spiro-Heterocyclic Coumarin Derivatives as Antibacterial Agents: Design, Synthesis and Molecular Docking. Chimica Techno Acta, 11(3).

  • Bora, D., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263.

  • Chauhan, D., et al. (2024). Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations. RSC Advances, 14(1), 22-35.

  • CLSI. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Guideline—Thirteenth Edition. CLSI document M07-A13. Clinical and Laboratory Standards Institute.

  • Ghorab, M. M., et al. (2016). Novel spiro-pyrrolopyridazine derivatives: synthesis, cytotoxic activity, and EGFR tyrosine kinase inhibitory activity. Medicinal Chemistry Research, 25(11), 2561-2574.

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

  • Haque, M. A., et al. (2025). In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Medical Journal of Malaysia, 80(Suppl 1), 45-50.

  • Krasniqi, I., et al. (2015). Antibacterial activity of coumarine derivatives synthesized from 4-hydroxychromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(8), 1041-1045.

  • Lytvyn, R., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 3456.

  • Phan, T. K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia.

  • Safari, J., et al. (2015). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 14(4), 1157–1165.

  • Williams, L. A. D., et al. (2008). In vitro anti-inflammatory and anti-arthritic activities of the extract of the Jamaican medicinal plant Psychotria axillaris. West Indian Medical Journal, 57(4), 349-353.

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • BenchChem. (2025). MTT Assay for Antitumor agent-109 Cytotoxicity.

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

  • Pharmacy Education. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation.

  • Al-Omary, F. A., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 14(1), 5-20.

  • Gothwal, A., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Molecular Diversity.

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method).

  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Diagram].

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • UCLA Quality Management Services. (2025). Antimicrobial Susceptibility Summary 2025.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, ensuring the safety of personnel and compliance with environmental regulations.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key tenets:

  • Hazard Determination: Every chemical waste generator is responsible for determining if their waste is hazardous.[3]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[4]

  • Containment: Waste must be stored in appropriate, labeled, and sealed containers.[4]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a respirator may be necessary.

Waste Characterization and Segregation

Based on the precautionary principle, this compound waste should be classified as hazardous chemical waste .

  • Solid Waste:

    • Collect any solid residue, contaminated filter paper, or weighing boats in a designated, compatible container.

    • This container should be clearly labeled as "Hazardous Waste" and list the chemical name.

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, sealed, and properly labeled hazardous waste container.

    • Crucially, do not mix this waste with other waste streams such as halogenated solvents, aqueous waste, or strong acids and bases, unless their compatibility is confirmed.[4]

  • Empty Containers:

    • The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[8]

    • After rinsing, the container label should be defaced, and the container can then be disposed of as regular trash.[8]

Waste Accumulation and Storage

Proper storage of hazardous waste is critical to maintaining a safe laboratory environment.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.

  • Container Integrity: Ensure waste containers are in good condition, compatible with the chemical, and are kept securely closed except when adding waste.[8]

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas and sources of ignition.[9]

Final Disposal

Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[8][10]

  • Engage a Professional Waste Disposal Service: The only acceptable method for the final disposal of this chemical waste is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and EPA regulations.[9]

Summary of Disposal Procedures

Waste Type Container Labeling Disposal Method
Solid Residue Sealed, compatible container"Hazardous Waste: this compound"Collection by licensed hazardous waste service
Contaminated Labware Designated solid waste container"Hazardous Waste: Solid Debris"Collection by licensed hazardous waste service
Solutions Sealed, compatible liquid waste container"Hazardous Waste: this compound in [Solvent]"Collection by licensed hazardous waste service
Empty Original Container N/ADeface original label after triple-rinsingDispose of as regular trash

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Residue, Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_waste->liquid_waste Liquid empty_container Empty Original Container assess_waste->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple-Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate deface_label Deface Original Label rinse_container->deface_label collect_rinsate->store_waste dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash schedule_pickup Schedule Pickup with EHS or Licensed Contractor store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • PubChem. 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. [Link]

  • Spirochrome. Material Safety Data Sheet - SiR-DNA. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • ASTM International. D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • ResearchGate. Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. [Link]

  • ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H.... [Link]

Sources

Personal protective equipment for handling 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As specific toxicological data for this novel compound is not extensively available, this guide is built upon the precautionary principle, deriving its recommendations from the known hazards of the broader chromene chemical class and structurally related molecules. The primary objective is to ensure the safety of all laboratory personnel through a robust framework of risk mitigation, proper personal protective equipment (PPE) selection, and compliant waste management.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential risks is the cornerstone of safe laboratory practice. The recommendations herein are based on an analysis of the compound's core chemical structure and the established bioactivity of its parent family, the chromenes.

Chemical Identity
  • Compound Name: this compound

  • Molecular Formula: C₁₅H₁₈O₃

  • Structural Class: Spiro-fused Chromene Derivative

Inferred Hazards and Bioactivity

While a specific Safety Data Sheet (SDS) for this spiro-compound is not publicly available, the chromene nucleus is a well-established pharmacophore with a vast range of biological activities. Chromene derivatives are known to exhibit potent antitumor, cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] Some have advanced to clinical trials for treating solid tumors.[2]

Furthermore, data for structurally similar compounds, such as 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one, provide critical insight. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this related compound with the following hazard statements[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and a potential hazard. Its selection and use must be guided by a thorough risk assessment of the specific task being performed. This protocol is predicated on the "Hierarchy of Controls," which prioritizes eliminating hazards and using engineering controls before relying on PPE.

The Hierarchy of Controls

The most effective safety strategies involve controlling hazards at their source. PPE is essential, but it is the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Gown) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Task-Specific PPE Requirements

The level of PPE required directly correlates with the potential for exposure in a given procedure. The following table outlines the minimum requirements for common laboratory tasks.

Laboratory Task Potential Exposure Risk Engineering Control Minimum Required PPE Rationale
Handling/Weighing Solids Inhalation of fine particulates, Dermal contactChemical Fume Hood or Ventilated Balance Enclosure• Double Nitrile Gloves• Disposable Gown• Safety GogglesPrevents inhalation of aerosolized powder and protects skin from direct contact.
Preparing Solutions & Liquid Transfers Dermal contact from splashes, Inhalation of aerosolsChemical Fume Hood• Double Nitrile Gloves• Disposable Gown• Safety Goggles• Face Shield (if splash risk is high)A face shield provides an additional layer of protection against unexpected splashes during pouring or mixing.[4]
High-Energy Operations (e.g., Sonicating, Vortexing, Heating) Increased aerosol generation, Dermal contactChemical Fume Hood• Double Nitrile Gloves• Disposable Gown• Safety Goggles & Face Shield• N95 Respirator (recommended)High-energy inputs can significantly increase the concentration of airborne particles, necessitating respiratory protection.[5]
Waste Disposal Dermal contact from contaminated materialsN/A• Single Pair Nitrile Gloves• Lab CoatProtects against incidental contact when handling sealed waste containers.
Detailed PPE Specifications

Not all PPE is created equal. The choice of material and design is critical for ensuring adequate protection.

  • Gloves:

    • Type: Powder-free nitrile gloves are required.

    • Protocol: Always wear two pairs of gloves when handling the active compound.[4] The outer glove should be removed immediately after the handling procedure is complete. The inner glove is removed upon leaving the work area.

    • Integrity: Change gloves immediately if they are torn or knowingly contaminated. At a minimum, change gloves every 30-60 minutes during extended procedures to mitigate the risk of breakthrough.[4]

  • Gowns:

    • Type: Use disposable, solid-front gowns that close in the back and have long sleeves with tight-fitting knit cuffs.[4]

    • Rationale: Standard cotton lab coats are permeable and do not provide adequate protection against splashes of hazardous liquids. Gowns worn in hazardous areas must not be worn in other areas to prevent cross-contamination.[4]

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-rated safety goggles that provide a seal around the eyes are mandatory at all times.

    • Enhanced Protection: A full-face shield must be worn over safety goggles during any procedure with a significant splash or aerosolization risk.[6]

  • Respiratory Protection:

    • When Required: A NIOSH-approved N95 respirator or higher is recommended when handling the solid powder outside of a certified containment device or during high-energy procedures.[5]

    • Compliance: Use of a respirator requires prior medical evaluation and fit-testing as per institutional EHS guidelines.[5]

Operational and Disposal Plan

A systematic workflow minimizes errors and ensures that safety and compliance are maintained from the start of an experiment to the final disposal of its waste.

Pre-Operational Workflow
  • Review Protocol: Thoroughly review the experimental standard operating procedure (SOP).

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE.

  • Prepare Work Area: Line the work surface within the fume hood with disposable plastic-backed absorbent paper.[6]

  • Prepare Waste Containers: Ensure dedicated, clearly labeled hazardous waste containers are accessible within the work area.

Step-by-Step Protocol: Preparing a Stock Solution

This protocol provides a self-validating system for safely preparing a solution from the solid compound.

  • Don PPE: Put on all required PPE as specified in Table 1 for "Preparing Solutions."

  • Position Sash: Adjust the fume hood sash to the indicated optimal height.

  • Weigh Compound: In the fume hood, carefully weigh the desired mass of this compound into a suitable vessel.

  • Add Solvent: Slowly add the solvent to the vessel, keeping the container opening away from your breathing zone.

  • Seal and Mix: Securely cap the vessel before mixing or sonicating to prevent aerosol release.

  • Initial Decontamination: Wipe the exterior of the vessel and any potentially contaminated surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes in the solid hazardous waste container.

  • Doff Outer Gloves: Before transporting the sealed solution out of the fume hood, remove and discard the outer pair of gloves into the designated waste stream.

  • Final Decontamination: After the experiment is complete, thoroughly decontaminate the entire work area within the fume hood.

  • Doff Remaining PPE: Remove remaining PPE in the correct order (gown, inner gloves, face shield/goggles) before leaving the laboratory. Wash hands thoroughly with soap and water.

Decontamination and Waste Disposal

Proper waste segregation and disposal are critical for environmental safety and regulatory compliance. Traditional synthesis of chromene derivatives often produces hazardous waste, reinforcing the need for stringent disposal protocols.[1][7]

Waste_Disposal_Workflow cluster_1 Waste Stream Determination Start Generated Waste Decision Is the waste contaminated with the Spiro-Chromene compound? Start->Decision Solid Contaminated Solid Waste (Gloves, Paper, Wipes) Decision->Solid Yes, Solid Liquid Contaminated Liquid Waste (Solvents, Reaction Mixtures) Decision->Liquid Yes, Liquid Sharps Contaminated Sharps (Needles, Syringes) Decision->Sharps Yes, Sharps Solid_Bin Labeled Hazardous Solid Waste Container Solid->Solid_Bin Liquid_Bin Labeled Hazardous Liquid Waste Container Liquid->Liquid_Bin Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin

Caption: Decision workflow for proper segregation of contaminated laboratory waste.

  • Solid Waste: All contaminated disposable items, including gloves, bench paper, weighing paper, and cleaning wipes, must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: All solutions containing the title compound, as well as solvent rinses of contaminated glassware, must be collected in a sealed, properly labeled hazardous liquid waste container. Under no circumstances should this waste be poured down the drain. [8]

  • Sharps Waste: Needles, syringes, or other contaminated sharp objects must be disposed of immediately into a designated, puncture-resistant sharps container.[9]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention.[10]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

For any exposure, report the incident to your supervisor and institutional Environmental Health and Safety (EHS) department. Provide them with the name of the compound and any available hazard information.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe disposal of carcinogenic nitrosamines. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Zakarian Lab Safety Protocol. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Benzo[h]chromene Derivatives as Agents against Protozoal and Mycobacterial Infections. Retrieved from [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]

  • European Pharmaceutical Review. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (2010, October 27). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one. Retrieved from [Link]

  • PubMed. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • PubMed. (2003, April). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Retrieved from [Link]

  • Trial Supplies. (n.d.). Essential PPE for Spraying AgChem Trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link]

  • Office of Scientific and Technical Information. (1990, January 31). Sorbents for removal of lead compounds from hot flue gases. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.